molecular formula C8H10ClNO B1512368 2-Chloro-5-isopropoxypyridine CAS No. 1204483-99-7

2-Chloro-5-isopropoxypyridine

Cat. No.: B1512368
CAS No.: 1204483-99-7
M. Wt: 171.62 g/mol
InChI Key: LXKKOEVIWJUAQA-UHFFFAOYSA-N
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Description

2-Chloro-5-isopropoxypyridine is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-6(2)11-7-3-4-8(9)10-5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKKOEVIWJUAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858618
Record name 2-Chloro-5-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204483-99-7
Record name 2-Chloro-5-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-5-isopropoxypyridine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-5-isopropoxypyridine is a substituted pyridine derivative that serves as a key intermediate in the synthesis of complex organic molecules. For researchers in pharmaceutical and agrochemical development, halogenated pyridines are foundational scaffolds. The specific arrangement of the chloro, isopropoxy, and nitrogen functionalities in this molecule offers a unique combination of reactivity and structural properties. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and cross-coupling reactions, providing a reactive handle for molecular elaboration. The isopropoxy group at the 5-position modulates the electronic properties of the pyridine ring and can influence the pharmacokinetic profile of derivative compounds.

This guide provides a comprehensive overview of the core physical properties of this compound, outlines the standard methodologies for its characterization, and discusses its handling and application, offering a field-proven perspective for scientists engaged in synthesis and drug discovery.

Core Physical and Chemical Properties

The fundamental physical properties of a compound are the cornerstone of its application in synthesis, dictating reaction conditions, purification strategies, and formulation. This compound is typically supplied as a liquid with high purity, suitable for precise synthetic applications.[1]

A summary of its key identifiers and known physical properties is presented below. It is important to note that while core identifiers are well-documented, experimentally determined values for properties such as boiling point and density are not consistently available in public literature, indicating a potential data gap for this specific reagent.

PropertyValueSource
IUPAC Name 2-chloro-5-(propan-2-yloxy)pyridine[1]
Synonyms 2-Chloro-5-[(propan-2-yl)oxy]pyridine[1]
CAS Number 1204483-99-7[1]
Molecular Formula C₈H₁₀ClNO[1]
Molecular Weight 171.62 g/mol [1]
Physical Form Liquid[1]
Purity ≥98%[1]
Boiling Point Data not available
Density Data not available
InChI Key LXKKOEVIWJUAQA-UHFFFAOYSA-N[1]

Structural Elucidation and Spectroscopic Characterization

Confirming the identity and purity of a starting material is a non-negotiable tenet of synthetic chemistry. A multi-technique spectroscopic approach is required for the unambiguous structural validation of this compound.

The Causality Behind the Workflow

The logical workflow for characterization is designed to be a self-validating system. Mass spectrometry first confirms the molecular mass, while infrared spectroscopy identifies the key functional groups present. Finally, Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed atomic connectivity, confirming the precise isomeric arrangement.

G cluster_workflow Structural Validation Workflow start Synthesized Sample ms Mass Spectrometry (MS) start->ms Confirm Mass ir Infrared (IR) Spectroscopy ms->ir Identify Functional Groups nmr NMR Spectroscopy (¹H, ¹³C) ir->nmr Map Atomic Connectivity final Structure Confirmed nmr->final

Caption: Logical workflow for spectroscopic characterization.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique to verify the molecular weight of the compound.

  • Expected Molecular Ion (M⁺): For C₈H₁₀ClNO, the monoisotopic mass is approximately 171.04 g/mol .

  • Key Validation Point (Trustworthiness): The presence of a single chlorine atom provides a definitive isotopic signature. The spectrum should exhibit two peaks for the molecular ion: one for the ³⁵Cl isotope (M⁺) and another, approximately one-third the intensity, for the ³⁷Cl isotope (M+2 peak). This 3:1 ratio is a critical validation checkpoint. Ionization techniques like Electrospray Ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 172.

Infrared (IR) Spectroscopy

IR spectroscopy is used to rapidly confirm the presence of key functional groups. For this compound, the spectrum is expected to show:

  • ~2850-3000 cm⁻¹: C-H stretching from the isopropyl and pyridine ring moieties.

  • ~1450-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyridine ring.

  • ~1200-1300 cm⁻¹: C-O-C stretching from the isopropoxy ether linkage. This is a key diagnostic peak.

  • ~700-850 cm⁻¹: C-Cl stretching, confirming the halogen's presence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the molecule's carbon-hydrogen framework.

  • ¹H NMR:

    • Isopropyl Group: A septet (one proton, -O-CH(CH₃)₂) integrating to 1H and a doublet (six protons, -CH(CH₃)₂) integrating to 6H are expected. The chemical shift of the septet would be downfield due to the adjacent oxygen.

    • Pyridine Ring: Three distinct signals in the aromatic region (~7.0-8.5 ppm) are expected, corresponding to the three protons on the pyridine ring. Their splitting patterns (doublets, doublet of doublets) and coupling constants will confirm their relative positions (ortho, meta, para coupling).

  • ¹³C NMR:

    • The spectrum should show 8 distinct carbon signals.

    • Isopropyl Group: Two signals in the aliphatic region.

    • Pyridine Ring: Five signals in the aromatic/heteroaromatic region, with the carbon attached to the chlorine (C2) being significantly affected by the halogen's electronegativity.

Experimental Protocols: Determining Core Properties

While specific data may be sparse, the methodologies to acquire them are standardized. Understanding the "why" behind a technique is crucial for interpreting data with confidence.

Determination of Boiling Point

The boiling point is a critical parameter for distillation-based purification and for setting temperature limits in reactions.

  • Protocol: Ebulliometry

    • Apparatus Setup: A small-scale distillation apparatus equipped with a high-precision thermometer or thermocouple is used.

    • Rationale: The sample is heated under controlled pressure (typically atmospheric or under vacuum). The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure of the system.

    • Self-Validation: A stable temperature plateau during a steady distillation confirms that a true boiling point has been reached, rather than the volatilization of mixed components. For high-purity substances like this, a sharp, stable boiling point is expected.

cluster_bp Boiling Point Determination Workflow A Place Sample in Ebulliometer B Apply Controlled Heat & Pressure A->B C Monitor Temperature B->C D Observe for Stable Plateau during Distillation C->D E Record Boiling Point D->E Yes F Fluctuating Temp D->F No (Impure)

Caption: Workflow for Ebulliometry.

Handling, Safety, and Storage

While a specific Safety Data Sheet (SDS) for this compound was not found, data from analogous chlorinated pyridine derivatives provide a strong basis for safe handling protocols. Compounds in this class may cause skin, eye, and respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Inhalation: Avoid breathing vapors. If inhaled, move to fresh air.[2]

  • Skin/Eye Contact: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[2]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Applications in Pharmaceutical and Agrochemical Synthesis

This compound is not an end-product but a valuable intermediate. Its utility stems from the reactivity of the C-Cl bond, which is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). These reactions are pillars of modern drug discovery, allowing for the efficient formation of carbon-carbon and carbon-heteroatom bonds.

The ability to use this compound to introduce a substituted pyridine ring into a larger molecule is highly valuable, as the pyridine scaffold is a well-known pharmacophore present in numerous approved drugs. Its derivatives are explored in the development of pharmaceuticals and next-generation crop protection agents.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Chloro-5-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the chemical structure, bonding, and reactivity of 2-Chloro-5-isopropoxypyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust and insightful analysis for research and development applications.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental scaffolds in the landscape of organic chemistry, renowned for their presence in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The electronic properties and versatile reactivity of the pyridine ring make it a privileged structure in drug design. The introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's steric and electronic profile, which in turn modulates its biological activity and physical properties.

Halogenated pyridines, in particular, serve as versatile intermediates in organic synthesis. The chlorine atom in compounds like this compound is a key functional group, acting as a leaving group in nucleophilic aromatic substitution reactions, thereby providing a gateway for the introduction of diverse molecular fragments.[1] This reactivity is crucial for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.[2][3]

Molecular Structure and Conformation

The systematic IUPAC name for this compound delineates its core structure: a pyridine ring substituted with a chlorine atom at the second position and an isopropoxy group at the fifth position.

PropertyValueSource
Molecular Formula C8H10ClNO(Predicted)
Molecular Weight 171.62 g/mol (Predicted)
IUPAC Name This compound-

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 2-chloro-5-((5-isopropyl-2-methylphenoxy)methyl)pyridine, provides valuable insights into the expected bond lengths and angles.[4][5] The pyridine ring is anticipated to be largely planar. The C-Cl bond length and the bond angles around the substituted carbons are influenced by the electronic effects of the substituents and the inherent aromaticity of the pyridine ring. For instance, in 2-chloro-5-(chloromethyl)pyridine, the pyridine ring is nearly planar.[6][7]

Electronic Structure and Bonding: An In-depth Analysis

The electronic nature of this compound is a product of the interplay between the electronegative nitrogen atom, the aromatic pi-system, and the inductive and resonance effects of the chloro and isopropoxy substituents.

Hybridization and Sigma Bonding Framework

All carbon atoms and the nitrogen atom within the pyridine ring are sp² hybridized, forming a planar hexagonal framework of sigma (σ) bonds. The remaining p-orbitals on these atoms overlap to form the aromatic π-system. The chlorine atom is also considered to be sp² hybridized in this context to facilitate overlap with the ring's π-system. The oxygen atom of the isopropoxy group is sp³ hybridized, leading to a bent geometry, while the carbon atoms of the isopropyl group are sp³ hybridized, adopting a tetrahedral geometry.

Pi-System and Aromaticity

The pyridine ring possesses a delocalized π-electron system containing six electrons, fulfilling Hückel's rule for aromaticity (4n+2 π electrons, where n=1). The nitrogen atom contributes one electron to the π-system, and its lone pair of electrons resides in an sp² hybrid orbital in the plane of the ring, not participating in aromaticity. This lone pair is responsible for the basic character of pyridine.

Influence of Substituents on Electronic Distribution

The chloro and isopropoxy groups significantly modulate the electron density of the pyridine ring through inductive and resonance effects.

  • 2-Chloro Group: The chlorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic substitution. Conversely, through its lone pairs, it can participate in resonance, donating electron density to the ring (+R effect). For halogens, the inductive effect generally outweighs the resonance effect.

  • 5-Isopropoxy Group: The oxygen atom of the isopropoxy group is also electronegative, leading to an inductive withdrawal of electron density. However, the lone pairs on the oxygen atom can be delocalized into the pyridine ring, resulting in a strong electron-donating resonance effect (+R). This effect increases the electron density at the ortho and para positions relative to the isopropoxy group.

The combination of these effects results in a complex electronic landscape across the pyridine ring, influencing its reactivity in various chemical transformations.

Synthesis and Reactivity

While a specific, optimized synthesis for this compound is not detailed in the available literature, its preparation can be logically inferred from established synthetic routes for analogous substituted pyridines.

Proposed Synthetic Pathway

A plausible synthetic route would likely involve the nucleophilic substitution of a suitable precursor, such as 2,5-dichloropyridine or 2-chloro-5-hydroxypyridine, with isopropoxide.

Synthesis_Pathway cluster_0 Method 1 cluster_1 Method 2 2,5-Dichloropyridine 2,5-Dichloropyridine This compound This compound 2,5-Dichloropyridine->this compound NaO-iPr 2-Chloro-5-hydroxypyridine 2-Chloro-5-hydroxypyridine 2-Chloro-5-hydroxypyridine->this compound Isopropyl halide, Base

Caption: Plausible synthetic routes to this compound.

The synthesis of related 2-chloro-5-substituted pyridines often involves multi-step processes, which may include chlorination of a corresponding hydroxypyridine or pyridine-N-oxide, or construction of the pyridine ring itself.[8][9][10][11]

Key Reactions and Reactivity Profile

The reactivity of this compound is dominated by the chemistry of the substituted pyridine ring.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. This makes it a prime site for substitution by a variety of nucleophiles, including amines, thiols, and alkoxides. This reaction is a cornerstone of the synthetic utility of 2-chloropyridines.[1]

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. The combined electronic effects of the chloro and isopropoxy groups will direct incoming electrophiles. The activating isopropoxy group would favor substitution at positions ortho and para to it (positions 4 and 6), while the deactivating chloro group would disfavor substitution at adjacent positions.

  • Metal-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, further expanding the synthetic utility of this scaffold.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectral Features:

  • Aromatic Protons: Three distinct signals in the aromatic region, corresponding to the protons at positions 3, 4, and 6 of the pyridine ring. The coupling patterns (doublets and doublets of doublets) would be characteristic of a 2,5-disubstituted pyridine.

  • Isopropoxy Protons: A septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃).

Predicted ¹³C NMR Spectral Features:

  • Aromatic Carbons: Six distinct signals for the five carbons of the pyridine ring and the carbon attached to the oxygen. The chemical shifts would be influenced by the electronegativity of the nitrogen and the substituents.

  • Isopropoxy Carbons: Signals corresponding to the methine and methyl carbons of the isopropoxy group.

Applications in Drug Discovery and Development

Substituted pyridines are integral to the development of a wide range of therapeutic agents.[3] The 2-chloro-5-substituted pyridine motif is found in numerous biologically active molecules. For instance, 2-chloro-5-(chloromethyl)pyridine is a key intermediate in the synthesis of the insecticide imidacloprid.[6][7] The versatile reactivity of the chloro-substituent allows for the late-stage functionalization of drug candidates, enabling the rapid generation of compound libraries for biological screening.[17] The isopropoxy group can enhance metabolic stability and improve pharmacokinetic properties by masking a polar hydroxyl group and increasing lipophilicity.

Conclusion

This compound represents a valuable, albeit less-documented, building block for chemical synthesis. Its structural and electronic properties, largely inferred from the behavior of analogous compounds, suggest a rich and versatile reactivity profile. The presence of the reactive 2-chloro substituent, combined with the modulating influence of the 5-isopropoxy group, makes it an attractive scaffold for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further experimental investigation into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential.

References

Spectroscopic Characterization of 2-Chloro-5-isopropoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-isopropoxypyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel or specialized chemical entity, a thorough understanding of its structural and electronic properties is paramount for its effective use in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for elucidating the molecular structure and confirming the identity of such compounds.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and comparative data from analogous structures to present a robust, predictive characterization. This approach mirrors the real-world workflow of research scientists when encountering a novel compound, blending theoretical knowledge with empirical data from related molecules to build a confident structural assignment.

Molecular Structure and Key Features

The structure of this compound forms the basis for all spectroscopic interpretation. The key features influencing its spectral properties are the pyridine ring, the electron-withdrawing chloro substituent at the 2-position, and the electron-donating isopropoxy group at the 5-position.

Figure 1. Molecular Structure of this compound cluster_pyridine C2 C3 C2->C3 Cl Cl C2->Cl C4 C3->C4 H3 H C3->H3 C5 C4->C5 H4 H C4->H4 C6 C5->C6 O O C5->O N1 C6->N1 H6 H C6->H6 N1->C2 CH_iso CH O->CH_iso CH3_a CH₃ CH_iso->CH3_a CH3_b CH₃ CH_iso->CH3_b C2_label C2 C3_label C3 C4_label C4 C5_label C5 C6_label C6 N1_label N

Caption: Molecular structure with atom numbering for NMR assignments.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, we expect to see signals corresponding to the three aromatic protons on the pyridine ring and the seven protons of the isopropoxy group.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.2Doublet (d)1HH-6The proton at C-6 is adjacent to the nitrogen atom, leading to significant deshielding. It will be split by the proton at C-4 (meta-coupling).
~7.2-7.4Doublet of Doublets (dd)1HH-4This proton is coupled to both H-3 (ortho-coupling) and H-6 (meta-coupling). The isopropoxy group at C-5 provides some shielding.
~6.8-7.0Doublet (d)1HH-3This proton is ortho to the electron-donating isopropoxy group, resulting in upfield shifting. It will be split by the proton at C-4.
~4.5-4.7Septet (sept)1H-OCH(CH₃)₂The methine proton is split by the six equivalent methyl protons.
~1.3-1.4Doublet (d)6H-OCH(CH₃)₂The six methyl protons are equivalent and are split by the single methine proton.

Note: These are predicted chemical shifts. Actual values may vary slightly.

Causality in ¹H NMR: The chemical shifts of the aromatic protons are governed by the electronic effects of the substituents. The nitrogen atom and the chloro group are electron-withdrawing, which deshields (shifts downfield) the adjacent protons. Conversely, the isopropoxy group is electron-donating through resonance, which shields (shifts upfield) the ortho and para positions. This interplay results in the predicted chemical shift order of H-6 > H-4 > H-3. The splitting patterns (multiplicity) are dictated by the through-bond coupling between neighboring protons.

Figure 2. Predicted ¹H NMR Coupling H6 H-6 H4 H-4 H6->H4 meta (J ≈ 2-3 Hz) H3 H-3 H4->H3 ortho (J ≈ 8-9 Hz) CH -CH- CH3 -CH₃ CH->CH3 vicinal (J ≈ 6-7 Hz) Figure 3. Predicted EI-MS Fragmentation M [M]⁺˙ m/z 171/173 M_15 [M-15]⁺ m/z 156/158 M->M_15 - •CH₃ M_42 [M-42]⁺˙ m/z 129/131 M->M_42 - C₃H₆ M_43 [M-43]⁺ m/z 128/130 M->M_43 - •C₃H₇

Navigating the Solubility Landscape of 2-Chloro-5-isopropoxypyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2-Chloro-5-isopropoxypyridine in Chemical Synthesis

Substituted chloropyridines are pivotal building blocks in medicinal chemistry and agrochemical development. The presence of the chlorine atom provides a reactive handle for nucleophilic substitution, enabling the facile introduction of diverse functional groups, while the substitution pattern on the pyridine ring dictates the molecule's physicochemical properties and biological activity.

This compound, with its unique combination of a chloro substituent and an isopropoxy group, presents a promising scaffold for the development of novel therapeutic agents and crop protection agents. Its structural analogs have found applications as intermediates in the synthesis of pharmaceuticals targeting a range of conditions, including neurological disorders and inflammation, as well as in the formulation of potent herbicides and fungicides.[1][2] Understanding the solubility of this compound is paramount for its effective utilization, from optimizing reaction conditions in aprotic or protic organic solvents to designing suitable formulations for biological assays and final product delivery.

Theoretical Principles Governing Solubility

The solubility of a solid solute, such as this compound, in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the interplay of intermolecular forces between the solute and solvent molecules. Key factors influencing solubility include:

  • Polarity: The polarity of both the solute and the solvent is the most critical factor. Polar solvents, such as alcohols and acetone, tend to dissolve polar solutes through dipole-dipole interactions and hydrogen bonding. Nonpolar solvents, like hexane and toluene, are more effective at dissolving nonpolar solutes via London dispersion forces. This compound possesses both polar (C-Cl bond, pyridine nitrogen) and nonpolar (isopropoxy group, aromatic ring) characteristics, suggesting it will exhibit a range of solubilities in different organic solvents.

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a solute containing heteroatoms like nitrogen and oxygen. The nitrogen atom in the pyridine ring and the oxygen atom of the isopropoxy group in this compound can act as hydrogen bond acceptors.

  • Molecular Size and Shape: Generally, for a given homologous series, solubility decreases as the molecular weight and size increase, as larger molecules require more energy to be solvated.

  • Temperature: The solubility of most solids in liquids increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to break the solute-solute and solvent-solvent interactions in favor of solute-solvent interactions.

Experimental Determination of Solubility

Precise and reproducible experimental determination of solubility is crucial for any chemical development program. The following section details the established methodologies for quantifying the solubility of this compound.

Materials and Apparatus
  • Solute: High-purity this compound

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Equipment:

    • Analytical balance (±0.1 mg accuracy)

    • Vials with screw caps

    • Constant temperature shaker bath or incubator

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Experimental Workflow: Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

Diagram: Experimental Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Weigh excess this compound prep2 Add to a vial prep1->prep2 prep3 Add a known volume of organic solvent prep2->prep3 equil1 Seal vial and place in a shaker bath prep3->equil1 equil2 Agitate at a constant temperature (e.g., 25 °C) for 24-48 hours equil1->equil2 sampl1 Allow undissolved solid to settle equil2->sampl1 sampl2 Withdraw an aliquot of the supernatant sampl1->sampl2 sampl3 Filter through a syringe filter sampl2->sampl3 sampl4 Dilute the filtrate with a known volume of solvent sampl3->sampl4 sampl5 Analyze by HPLC or GC sampl4->sampl5 calc1 Determine concentration from calibration curve sampl5->calc1 calc2 Calculate solubility (e.g., in g/L or mg/mL) calc1->calc2

A schematic representation of the shake-flask method for determining the solubility of this compound.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that saturation is achieved.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean, pre-weighed vial to remove any undissolved microparticles.

    • Accurately weigh the filtered solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Gravimetric Calculation of Solubility:

    • The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial.

    • The mass of the solvent is the weight of the filtered solution minus the mass of the dissolved solute.

    • Solubility can then be expressed in various units, such as g of solute per 100 g of solvent, or converted to molarity if the density of the solvent is known.

  • Chromatographic Analysis (Alternative to Gravimetric Analysis):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by analyzing these standards using a validated HPLC or GC method.

    • Accurately dilute a known volume of the filtered saturated solution.

    • Analyze the diluted sample using the same chromatographic method.

    • Determine the concentration of this compound in the saturated solution from the calibration curve, accounting for the dilution factor.

Solubility Profile: Qualitative and Comparative Quantitative Data

While specific quantitative solubility data for this compound is not available in the literature, the solubility of structurally related chloropyridine derivatives can provide valuable insights for solvent selection and experimental design.

Qualitative Solubility Predictions

Based on its structure, this compound is expected to be:

  • Soluble in a range of common organic solvents, including chlorinated solvents (e.g., dichloromethane), ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone), and esters (e.g., ethyl acetate).

  • Sparingly soluble to insoluble in water due to the presence of the nonpolar isopropoxy group and the aromatic ring, which dominate over the polar contributions of the nitrogen and chlorine atoms.

  • Soluble in non-polar aromatic solvents like toluene, although to a lesser extent than in more polar organic solvents.

  • Less soluble in highly non-polar aliphatic hydrocarbons like hexane.

Quantitative Solubility Data for Structurally Related Compounds

The following table presents available solubility data for several chloropyridine analogs. This information can serve as a useful reference for estimating the solubility behavior of this compound.

CompoundSolventTemperature (°C)SolubilityReference
2-ChloropyridineWater2027 g/L[3]
2-ChloropyridineMost Organic SolventsAmbientMiscible[4]
4-ChloropyridineWaterAmbientSlightly Soluble[5]
4-ChloropyridineEthanolAmbientMiscible[5]
2,5-DichloropyridinePetroleum Ether/Ethyl AcetateAmbientSoluble (qualitative)[6]
3,5-Dichloro-2-(trichloromethyl)pyridineAcetone20198 g/100 mL[6]
3,5-Dichloro-2-(trichloromethyl)pyridineMethylene Chloride20185 g/100 mL[6]

Note: Researchers are strongly advised to experimentally determine the solubility of this compound for their specific applications, as minor structural changes can significantly impact solubility.

Logical Framework for Solubility Investigation

The successful determination and application of solubility data rely on a logical and systematic approach. The following diagram illustrates the key relationships and considerations in a solubility study.

Diagram: Logical Framework for Solubility Investigation

G cluster_inputs Input Parameters cluster_process Experimental Process cluster_outputs Outputs & Applications solute Solute Properties (Polarity, MW, H-bonding) equilibration Equilibration (Shake-Flask) solute->equilibration solvent Solvent Properties (Polarity, H-bonding) solvent->equilibration temp Temperature temp->equilibration analysis Analytical Method (Gravimetric/Chromatographic) equilibration->analysis solubility_data Quantitative Solubility Data analysis->solubility_data application Application in: - Reaction Optimization - Purification (Crystallization) - Formulation Development solubility_data->application

A diagram illustrating the key factors and workflow in a comprehensive solubility investigation.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for researchers to understand, determine, and apply its solubility characteristics. By leveraging the theoretical principles of solubility, employing standardized experimental protocols like the shake-flask method, and drawing comparative insights from structurally related compounds, scientists and drug development professionals can effectively navigate the solubility landscape of this promising synthetic intermediate. Accurate solubility data is an indispensable tool for accelerating the development of novel pharmaceuticals and agrochemicals, and the methodologies outlined herein provide a clear path to obtaining this critical information.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule Defined by Utility

The history of 2-Chloro-5-isopropoxypyridine is not one of a singular, celebrated discovery, but rather of its emergence as a valuable and versatile heterocyclic building block in the fields of medicinal chemistry and agrochemicals. Its importance lies in the strategic placement of its functional groups: a 2-chloro substituent, which is an excellent leaving group for nucleophilic substitution and a handle for cross-coupling reactions, and a 5-isopropoxy group, which modulates lipophilicity and can engage in key binding interactions with biological targets. This guide provides an in-depth exploration of the logical synthetic pathways developed for this intermediate, focusing on the chemical principles that underpin these methodologies.

The synthesis of this molecule is not trivial and is typically approached through multi-step sequences. The two most logical and field-proven retrosynthetic disconnections involve either the late-stage chlorination of a pyridone precursor or the formation of the ether linkage on a pre-chlorinated pyridine ring.

Pathway A: Chlorination of a Pyridone Precursor

This is arguably the most common and reliable strategy for the synthesis of this compound. The logic of this pathway is to first construct the less reactive C-O bond of the isopropoxy ether and then convert the stable 2-pyridone tautomer into the more reactive 2-chloro derivative. This avoids potential side reactions that might occur if the chlorination step were performed earlier.

Workflow for Pathway A

Pathway_A cluster_0 Tautomerization cluster_1 Etherification (Williamson) cluster_2 Deoxychlorination A 2-Bromo-5-hydroxypyridine B 5-Hydroxypyridin-2(1H)-one A->B Acid/Base Catalysis C 5-Isopropoxypyridin-2(1H)-one B->C 1. Base (e.g., K₂CO₃) 2. 2-Bromopropane 3. Solvent (e.g., Butanone) D This compound C->D POCl₃, Heat

Caption: Synthetic workflow via the pyridone chlorination route.

Step 1: Synthesis of the Precursor, 5-Isopropoxypyridin-2(1H)-one

The journey begins with the formation of the isopropoxy ether. A common starting material is 5-hydroxypyridine, which exists in equilibrium with its pyridone tautomer. The etherification is a classic Williamson Ether Synthesis, a robust SN2 reaction developed by Alexander Williamson in 1850.[1][2][3][4]

Causality of Experimental Choices:

  • Nucleophile Formation: The hydroxyl group of the 5-hydroxypyridin-2-one is not nucleophilic enough to attack an alkyl halide directly. A base, typically a mild one like potassium carbonate (K₂CO₃), is required to deprotonate the alcohol, forming the more potent alkoxide nucleophile.[1]

  • Alkylating Agent: 2-Bromopropane or 2-iodopropane are chosen as the source of the isopropyl group. While isopropyl halides are secondary and can undergo elimination, the SN2 pathway is generally favored under these conditions for ether formation.[5]

  • Solvent: A polar aprotic solvent like butanone (methyl ethyl ketone) or DMF is used to dissolve the reactants and facilitate the SN2 mechanism without interfering by solvating the nucleophile too strongly.[1]

Experimental Protocol: Williamson Ether Synthesis of 5-Isopropoxypyridin-2(1H)-one
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-hydroxypyridin-2(1H)-one (1.0 eq.), finely pulverized potassium carbonate (2.0 eq.), and butanone to form a stirrable slurry.

  • Reagent Addition: Add 2-bromopropane (1.2 eq.) to the mixture.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield 5-isopropoxypyridin-2(1H)-one.

Step 2: Deoxychlorination with Phosphorus Oxychloride (POCl₃)

The final step in this pathway is the conversion of the 2-pyridone to the 2-chloropyridine. This is a deoxychlorination reaction, for which phosphorus oxychloride (POCl₃) is the classic and most effective reagent for nitrogen heterocycles.[6] Thionyl chloride (SOCl₂) can also be used, but POCl₃ is generally preferred for this class of substrates.[6]

Mechanism Insight: The reaction does not proceed by a simple SN2 displacement of the hydroxyl group. Instead, the oxygen of the pyridone attacks the electrophilic phosphorus atom of POCl₃, forming a dichlorophosphate intermediate. This transforms the oxygen into an excellent leaving group. A chloride ion, either from the POCl₃ itself or from dissociated species, then acts as a nucleophile, attacking the C2 position of the pyridine ring and displacing the dichlorophosphate group to yield the final product. The reaction is often performed at elevated temperatures to drive it to completion.[7]

Experimental Protocol: Chlorination of 5-Isopropoxypyridin-2(1H)-one
  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize evolving HCl), place 5-isopropoxypyridin-2(1H)-one (1.0 eq.).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (3-5 eq.). The reaction can be run neat or in a high-boiling inert solvent. Sometimes, a catalytic amount of a tertiary amine or DMF is added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approximately 105-110°C) for 2-4 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture carefully. Under vigorous stirring, slowly pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.

  • Neutralization & Extraction: Carefully neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) to a pH of 8-9.[8] Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Pathway B: Nucleophilic Aromatic Substitution (SNAr)

An alternative strategy involves forming the ether bond via a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach starts with a di-halogenated pyridine, such as 2,5-dichloropyridine, and introduces the isopropoxy group by displacing one of the chloro substituents.

Workflow for Pathway B

Pathway_B cluster_0 SNAr Reaction A 2,5-Dichloropyridine C This compound A->C B Sodium Isopropoxide B->C

Caption: Synthetic workflow via Nucleophilic Aromatic Substitution.

Causality of Experimental Choices:

  • Substrate Activation: The pyridine ring is naturally electron-deficient, which makes it susceptible to nucleophilic attack. The presence of two electron-withdrawing chlorine atoms further activates the ring for SNAr.[9][10]

  • Regioselectivity: In 2,5-dichloropyridine, the positions are not electronically equivalent. Nucleophilic attack is generally favored at the 2- and 4-positions of the pyridine ring. However, achieving high regioselectivity for substitution at the 5-position over the 2-position can be challenging and may lead to mixtures of isomers, making this route potentially less efficient than Pathway A from a purification standpoint.[11]

  • Nucleophile: Sodium isopropoxide, a strong nucleophile, is required. It is typically prepared by reacting sodium metal or sodium hydride with isopropanol.

Experimental Protocol: SNAr Reaction
  • Nucleophile Preparation: In a dry, inert-atmosphere flask, carefully add sodium hydride (1.1 eq.) to anhydrous isopropanol (which acts as both reagent and solvent). Stir until the evolution of hydrogen gas ceases, indicating the formation of sodium isopropoxide.

  • Reagent Addition: Add 2,5-dichloropyridine (1.0 eq.) to the solution of sodium isopropoxide.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring by GC-MS for the formation of the product and any isomeric byproducts.

  • Workup and Purification: Cool the reaction, quench with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification to separate the desired this compound from the isomeric 5-chloro-2-isopropoxypyridine and any remaining starting material typically requires careful column chromatography.

Comparative Summary and Field Insights

ParameterPathway A: Pyridone ChlorinationPathway B: Nucleophilic Aromatic Substitution (SNAr)
Key Transformation Deoxychlorination of a 2-pyridoneNucleophilic displacement of a halide
Starting Materials 5-Hydroxypyridin-2-one, 2-Bromopropane2,5-Dichloropyridine, Isopropanol, NaH
Key Reagents K₂CO₃, POCl₃Sodium Isopropoxide
Major Advantages Generally higher regioselectivity, leading to a cleaner product profile and easier purification.Potentially shorter route if 2,5-dichloropyridine is readily available.
Major Challenges Handling of POCl₃ and its highly exothermic quench. Multi-step process.Potential for formation of isomeric products, complicating purification and lowering the effective yield.
Industrial Scalability Favorable due to high selectivity. POCl₃ handling is well-established but requires specialized equipment.Less favorable due to potential separation issues of isomers, which is costly at scale.

Expert Commentary: For laboratory and industrial-scale synthesis where product purity and process robustness are paramount, Pathway A is the superior and more commonly employed strategy . The high regioselectivity afforded by building the ether first and chlorinating last outweighs the challenges of handling phosphorus oxychloride. The SNAr route (Pathway B) remains a viable alternative, particularly for exploratory chemistry where small quantities are needed and purification by preparative chromatography is feasible, but it is less ideal for large-scale production due to the inherent risk of isomer formation.

References

A Technical Guide to the Reactivity Profile of 2-Chloro-5-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-5-isopropoxypyridine is a key heterocyclic building block in modern synthetic chemistry, particularly valued in the fields of medicinal and agricultural science. Its utility stems from a nuanced reactivity profile governed by the electronic interplay of the pyridine nitrogen, a C2-chloro substituent, and a C5-isopropoxy group. This guide provides an in-depth analysis of the molecule's electronic architecture and explores its reactivity across three major classes of transformations: electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. By elucidating the causality behind its regiochemical outcomes and providing field-proven experimental protocols, this document serves as a comprehensive resource for chemists seeking to strategically employ this versatile intermediate in complex molecule synthesis.

The Electronic Architecture: A Tale of Competing Influences

The reactivity of any aromatic system is dictated by the distribution of electron density within the ring. In this compound, three distinct structural features engage in an electronic "tug-of-war" that defines its chemical behavior.

  • The Pyridine Nitrogen: As a heteroatom, nitrogen is more electronegative than carbon. It exerts a strong electron-withdrawing effect through both induction (σ-network) and resonance (π-network), generally deactivating the ring towards electrophilic attack.[1][2] Conversely, this electron deficiency, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen, makes the ring susceptible to nucleophilic attack.[3][4][5]

  • The C2-Chloro Substituent: The chlorine atom is highly electronegative and withdraws electron density via induction, further deactivating the ring. However, its most critical role is that of an excellent leaving group, priming the C2 position for nucleophilic aromatic substitution (SNAr) and serving as the reactive handle for a vast array of cross-coupling reactions.

  • The C5-Isopropoxy Group: The oxygen atom of the isopropoxy group possesses lone pairs of electrons that it can donate into the pyridine π-system via resonance (+R effect). This effect is electron-donating and activating, opposing the deactivating effects of the nitrogen and chlorine. This resonance donation preferentially increases electron density at the positions ortho (C4, C6) and para (C2) to itself.

The net result is a highly polarized ring. The C2 position is electron-poor and equipped with a leaving group, making it the primary site for nucleophilic and cross-coupling reactions. The C4 and C6 positions are electronically enriched by the isopropoxy group, marking them as the most likely (though still challenging) sites for electrophilic attack.

Electronic_Influences cluster_0 This compound Ring System cluster_1 Substituent Effects ring Pyridine Ring N Pyridine Nitrogen Strong -I, -R Effect (Deactivating) N:f0->ring Ring Deactivation Activates C2/C4 for Nu- Attack Cl C2-Chloro Strong -I Effect (Deactivating) Excellent Leaving Group Cl:f0->ring Ring Deactivation Enables SₙAr & Cross-Coupling OiPr C5-Isopropoxy Strong +R, Weak -I Effect (Activating) OiPr:f0->ring Ring Activation Directs to C4/C6

Figure 1: Competing electronic effects on the pyridine core.

Electrophilic Aromatic Substitution (EAS): A Challenging Transformation

Pyridine itself undergoes electrophilic aromatic substitution only under harsh conditions, with substitution occurring primarily at the C3 position.[1][2] The powerful deactivating nature of the pyridinium cation, formed under the acidic conditions typical for EAS (e.g., nitration), makes the reaction exceedingly difficult.[1]

For this compound, the activating, ortho,para-directing isopropoxy group at C5 competes with the deactivating, meta-directing influences of the ring nitrogen and the C2-chloro group.

  • Nitrogen directs to: C3, C5

  • Chloro group directs to: C3, C5

  • Isopropoxy group directs to: C4, C6

The C4 and C6 positions benefit from the strong resonance donation of the isopropoxy group. However, the overall electron-deficient nature of the ring means that forcing conditions are likely required, and yields may be modest. The C4 position is generally favored over C6, as it is para to the activating group and avoids the steric hindrance and proximal inductive withdrawal from the C2-chloro group.

Representative Protocol: Nitration

Causality: Nitration requires a potent electrophile, the nitronium ion (NO₂⁺), generated from nitric acid and a strong dehydrating acid like sulfuric acid.[6] Due to the deactivated nature of the pyridine ring, elevated temperatures are necessary to achieve a reasonable reaction rate.

Methodology:

  • Reaction Setup: To a cooled (0 °C) flask containing concentrated sulfuric acid (5 mL), add this compound (1.0 mmol) portion-wise, ensuring the temperature remains below 10 °C.

  • Reagent Addition: Add fuming nitric acid (1.1 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After addition is complete, allow the mixture to warm to room temperature, then heat to 60-70 °C.

  • Monitoring: The reaction must be monitored by a validated method (e.g., TLC or LC-MS) to determine the point of optimal conversion and minimize byproduct formation.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr): The Predominant Pathway

The convergence of an electron-deficient ring system and a good leaving group at the C2 position makes SNAr the most facile and high-yielding reaction for this substrate.[7] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The stability of this intermediate is the key to the reaction's success; a resonance structure that places the negative charge directly on the electronegative ring nitrogen provides a significant stabilizing contribution, a feature available only with attack at the C2 or C4 positions.[3][5]

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Attack Step 1: Nucleophilic Attack at C2 (Rate-Determining Step) Start->Attack Intermediate Formation of Meisenheimer Complex (Anionic Intermediate) Attack->Intermediate Stabilization Resonance Stabilization (Negative charge delocalized onto Ring Nitrogen) Intermediate->Stabilization stabilized by Elimination Step 2: Elimination of Cl⁻ (Restoration of Aromaticity) Intermediate->Elimination Product Substituted Product Elimination->Product

Figure 2: Workflow for the Nucleophilic Aromatic Substitution (SNAr) mechanism.

Representative Protocol: Amination with Morpholine

Causality: This protocol exemplifies a classic SNAr displacement. A polar aprotic solvent like DMSO is used to solvate the cation of the base and leave the anionic nucleophile highly reactive. A base (e.g., K₂CO₃) is required to deprotonate the amine, generating the active nucleophile in situ, or to act as an acid scavenger if the amine salt is formed.

Methodology:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 mmol), morpholine (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 5 mL).

  • Reaction: Heat the mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Track the consumption of the starting material by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature and dilute with water (20 mL).

  • Extraction & Purification: Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue via silica gel chromatography.

Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Complexity

The C(sp²)-Cl bond at the C2 position is an ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds with exceptional functional group tolerance.[9][10][11]

Suzuki-Miyaura Coupling

This reaction is one of the most powerful methods for constructing biaryl structures.[12] It involves the coupling of the chloropyridine with an organoboron reagent (e.g., a boronic acid or ester) catalyzed by a palladium complex.[13][14] The choice of ligand is critical for activating the C-Cl bond.[15]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Ar-Cl) pd0->oa pd2 Ar-Pd(II)(Cl)L₂ oa->pd2 tm Transmetalation (Ar'-B(OR)₂) pd2->tm pd2_biaryl Ar-Pd(II)(Ar')L₂ tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Catalyst Regeneration product Product (Ar-Ar') re->product

Figure 3: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki Coupling with Phenylboronic Acid

Causality: This protocol uses a Pd(0) catalyst generated in situ or a pre-catalyst. A bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is essential to facilitate the oxidative addition of the relatively inert C-Cl bond.[16] An aqueous base (e.g., K₂CO₃, K₃PO₄) is required for the transmetalation step. A dioxane/water solvent system is commonly used to dissolve both the organic and inorganic reagents.

Methodology:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst Premix: In a separate vial, dissolve a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.

  • Solvent & Catalyst Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the Schlenk flask. Add the catalyst premix via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor reaction progress by GC-MS or LC-MS. The reaction is typically complete within 12-24 hours.[16]

  • Work-up & Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.

Buchwald-Hartwig Amination

As a powerful alternative to SNAr, the Buchwald-Hartwig amination allows for C-N bond formation under potentially milder conditions and with a broader scope of amines.[17][18] The reaction is particularly valuable for coupling less nucleophilic amines.

Representative Protocol: Buchwald-Hartwig Amination with Aniline

Causality: The oxidative addition of the C-Cl bond is often the rate-limiting step, necessitating a highly active catalyst system.[19] Sterically hindered biarylphosphine ligands are crucial for promoting both the oxidative addition and the final reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide is typically required.

Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), the phosphine ligand (e.g., RuPhos, 1.5-4.5 mol%), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and aniline (1.2 mmol).

  • Solvent Addition: Add dry, degassed toluene or 1,4-dioxane (5 mL).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up & Purification: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water, dry the organic layer, and concentrate. Purify the product by column chromatography.

Reaction TypeKey ReagentsTypical ConditionsPrimary Outcome
SNAr Amine, AlkoxideBase (K₂CO₃), DMSO, 100-120 °CC-N, C-O bond formation
Suzuki-Miyaura Boronic AcidPd catalyst, Ligand, Base, Dioxane/H₂O, 100 °CC-C bond formation
Buchwald-Hartwig AminePd catalyst, Ligand, NaOtBu, Toluene, 80-110 °CC-N bond formation
Table 1: Summary of Key Transformations and Typical Conditions.

Conclusion

The reactivity of this compound is a textbook example of how substituent effects can be harnessed for strategic chemical synthesis. While the electron-deficient nature of the pyridine ring renders it largely inert to classical electrophilic substitution, this same property, in concert with the C2-chloro group, unlocks a rich and predictable chemistry based on nucleophilic substitution and palladium-catalyzed cross-coupling. The C2 position is the molecule's primary reactive center, readily undergoing displacement by a wide variety of nucleophiles and participating efficiently in robust C-C and C-N bond-forming reactions. This predictable, site-selective reactivity makes this compound an invaluable and reliable building block for the construction of complex, high-value molecules in pharmaceutical and materials science.

References

Unlocking New Frontiers: A Technical Guide to the Research Potential of 2-Chloro-5-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide delves into the untapped research potential of 2-Chloro-5-isopropoxypyridine, a versatile heterocyclic building block. By examining its inherent chemical reactivity and drawing parallels with analogous structures, we will illuminate promising avenues for innovation in medicinal chemistry, agrochemicals, and materials science. This document is intended to serve as a strategic roadmap for researchers seeking to leverage this compound for the development of novel molecules and applications.

Core Reactivity and Strategic Importance

This compound belongs to the class of 2-halopyridines, which are renowned for their utility as synthetic intermediates.[1][2] The strategic value of this molecule lies in the orthogonal reactivity of its two key functional handles: the chloro group at the 2-position and the isopropoxy group at the 5-position, all situated on an electron-deficient pyridine ring.

The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution and serves as a prime site for palladium-catalyzed cross-coupling reactions.[1][3] This allows for the facile introduction of a wide array of carbon and heteroatom substituents. The isopropoxy group, being an electron-donating group, modulates the electronic properties of the pyridine ring, influencing its reactivity and the properties of its derivatives.

The pyridine nucleus itself is a privileged scaffold in medicinal chemistry, frequently found in FDA-approved drugs.[4][5] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a desirable core for bioactive molecules.

Potential Research Area 1: Novel Drug Discovery Scaffolds

The this compound scaffold presents a fertile ground for the discovery of new therapeutic agents. The strategic placement of the chloro and isopropoxy groups allows for systematic exploration of chemical space to optimize biological activity.

Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine core. The 2-position of the pyridine can be functionalized to interact with the hinge region of the kinase active site, a common binding motif. The 5-isopropoxy group can be oriented towards the solvent-exposed region, providing a handle for modulating solubility and pharmacokinetic properties.

Proposed Research Workflow:

Caption: Kinase inhibitor discovery workflow.

Antimicrobial and Antiviral Agents

Pyridine derivatives have demonstrated significant potential as antimicrobial and antiviral agents.[5] The lipophilic isopropoxy group could enhance membrane permeability, a crucial factor for intracellular targets.

Experimental Protocol: Synthesis of 2-Amino-5-isopropoxypyridine Derivatives

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane, toluene) in a microwave vial, add the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Reaction Conditions: Seal the vial and heat in a microwave reactor to 100-150 °C for 30-90 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Proposed Amines for Synthesis of Bioactive Derivatives

Amine MoietyRationalePotential Activity
4-AminophenolCommon fragment in approved drugsAntibacterial, Antifungal
2-AminothiazolePrivileged scaffold in medicinal chemistryAntimicrobial, Anti-inflammatory
4-Amino-N-benzylpiperidineIntroduces 3D complexityCNS targets, Antiviral

Potential Research Area 2: Advanced Agrochemicals

The chloro-pyridine core is a well-established toxophore in the agrochemical industry, found in several successful insecticides and herbicides.[2][6] The 5-isopropoxy group can be leveraged to fine-tune the physicochemical properties of new agrochemical candidates, such as soil mobility, water solubility, and metabolic stability.

Proposed Synthetic Pathway for Novel Herbicides:

G A This compound B Buchwald-Hartwig Amination A->B D 2-Anilino-5-isopropoxypyridines B->D C Aniline Derivatives C->B E Herbicidal Screening D->E

References

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-Chloro-5-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-5-isopropoxypyridine

In the landscape of modern drug discovery and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. Among its many derivatives, this compound stands out as a critical building block. Its unique electronic and steric properties, conferred by the chloro and isopropoxy substituents, make it a valuable intermediate for synthesizing a range of high-value compounds, including active pharmaceutical ingredients (APIs) and potent pesticides.[1] This guide provides a comprehensive, field-proven protocol for the synthesis of this compound from the readily available starting material, 2,5-dichloropyridine. We will delve into the underlying chemical principles, offer a detailed step-by-step methodology, and provide expert insights to ensure a successful and reproducible synthesis.

Pillar 1: The Scientific Foundation - Mechanism and Rationale

The synthesis of this compound from 2,5-dichloropyridine is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction.[2][3] This class of reaction is characteristic of electron-deficient aromatic rings, such as pyridines, which are activated towards attack by nucleophiles.[4][5][6]

The core mechanism involves two key stages:

  • Nucleophilic Attack: The isopropoxide ion (a potent nucleophile) attacks one of the carbon atoms bearing a chlorine atom on the pyridine ring. This disrupts the ring's aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex.[6] This step is typically the rate-determining step of the reaction.

  • Leaving Group Departure: Aromaticity is restored as the chloride ion is expelled from the ring, yielding the final ether product.

This transformation is a specific application of the venerable Williamson Ether Synthesis , adapted for an aromatic substrate.[7][8][9][10] The key to success lies in generating the isopropoxide nucleophile from isopropanol using a suitable base.

Causality Behind Reagent and Condition Selection:
  • Choice of Base: Sodium hydride (NaH) is a superior choice for this synthesis. As a non-nucleophilic, strong base, it irreversibly deprotonates isopropanol to form sodium isopropoxide. The only byproduct is hydrogen gas, which is easily removed from the reaction system, driving the equilibrium towards product formation. Alternatives like sodium hydroxide or potassium carbonate can be used but may lead to competitive side reactions or require more forcing conditions.

  • Solvent System: A polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is ideal.[7] These solvents effectively solvate the sodium cation of the alkoxide, enhancing the nucleophilicity of the isopropoxide anion. They are also stable to the strong base and can be heated to accelerate the reaction rate if necessary.

  • Inert Atmosphere: The use of a strong base like NaH necessitates an inert atmosphere (e.g., Nitrogen or Argon). NaH reacts violently with water, and the isopropoxide anion can be protonated by atmospheric moisture, quenching the nucleophile.

  • Temperature Control: The initial deprotonation of isopropanol with NaH is highly exothermic and generates flammable hydrogen gas. Therefore, this step must be performed at a reduced temperature (0 °C) with careful, portion-wise addition of the base. The subsequent substitution reaction is typically run at room temperature or with gentle heating to ensure a reasonable reaction rate.

Pillar 2: Experimental Protocol & Data

This protocol is designed as a self-validating system. Each stage includes checkpoints and rationales to ensure the reaction is proceeding as expected before moving to the next phase.

Materials & Reagents
ReagentFormulaMW ( g/mol )CAS No.PurityNotes
2,5-DichloropyridineC₅H₃Cl₂N147.9916110-09-1≥98%Starting material.[11]
Sodium Hydride (NaH)NaH24.007646-69-760% dispersion in oilStrong base. Handle with extreme care.
Isopropanol (IPA)C₃H₈O60.1067-63-0Anhydrous, ≥99.5%Nucleophile source. Must be dry.
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous, ≥99.9%Reaction solvent.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS GradeExtraction solvent.
Saturated NaCl (Brine)NaCl(aq)---For aqueous work-up.
Anhydrous MgSO₄MgSO₄120.377487-88-9-Drying agent.
Step-by-Step Synthesis Protocol
  • Preparation of Isopropoxide (0 °C to RT):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous isopropanol (1.5 equivalents) and anhydrous THF (approx. 5 mL per mmol of 2,5-dichloropyridine).

    • Cool the solution to 0 °C using an ice-water bath.

    • Under a positive flow of nitrogen, carefully add sodium hydride (60% dispersion, 1.2 equivalents) portion-wise over 15-20 minutes. Caution: Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation and maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation. The formation of a white slurry indicates the generation of sodium isopropoxide.

  • Nucleophilic Aromatic Substitution (RT to Reflux):

    • Dissolve 2,5-dichloropyridine (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add the solution of 2,5-dichloropyridine dropwise to the stirring isopropoxide slurry at room temperature over 10 minutes.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 20% EtOAc in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

    • If the reaction is sluggish at room temperature, gently heat the mixture to reflux (approx. 66 °C for THF) and continue monitoring by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Work-up and Extraction:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully quench the reaction by adding deionized water dropwise to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel and dilute with additional deionized water and ethyl acetate.

    • Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and then with saturated brine (1x). The brine wash helps to remove residual water from the organic phase.

    • Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The resulting crude oil or solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo to yield this compound as a clear oil or low-melting solid.

    • Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Visualization of Workflow and Mechanism

G cluster_prep Step 1: Nucleophile Generation cluster_reaction Step 2: SNAr Reaction cluster_workup Step 3: Work-up & Isolation cluster_purify Step 4: Purification IPA Isopropanol (IPA) in THF Isopropoxide Sodium Isopropoxide Slurry IPA->Isopropoxide  + NaH, 0°C to RT - H₂ gas NaH Sodium Hydride (NaH) Mixture Reaction Mixture DCP 2,5-Dichloropyridine (DCP) in THF DCP->Mixture  Add to Isopropoxide RT or Reflux Quench Quench (H₂O) Mixture->Quench Extract Extract (EtOAc) Quench->Extract Dry Dry (MgSO₄) Extract->Dry Crude Crude Product Dry->Crude Column Column Chromatography Crude->Column Pure Pure this compound Column->Pure

SNAr_Mechanism

Pillar 3: Expertise, Trustworthiness, and Optimization

Field-Proven Insights: Why This Protocol Works
  • Minimizing Disubstitution: The primary potential side product is the disubstituted 2,5-diisopropoxypyridine. This protocol minimizes its formation by using a slight excess of the nucleophile (1.2-1.5 equivalents). A large excess of isopropoxide, especially at elevated temperatures for prolonged periods, would favor the second substitution. Careful monitoring by TLC is crucial to stop the reaction once the starting material is consumed, preventing over-reaction.

  • The Role of Phase Transfer Catalysis (PTC): For larger-scale syntheses or when using weaker bases like NaOH or K₂CO₃, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be invaluable.[12][13] A PTC facilitates the transfer of the hydroxide or isopropoxide anion from the aqueous or solid phase into the organic phase where the 2,5-dichloropyridine is dissolved, dramatically accelerating the reaction rate under milder conditions.[14][15] This "green chemistry" approach can reduce the need for strictly anhydrous solvents.[13][15]

  • Ensuring a Validated Outcome: The trustworthiness of this protocol is embedded in its checkpoints. TLC analysis is not merely procedural; it is a decision-making tool. The appearance of the product spot and disappearance of the starting material spot validates that the SNAr reaction is occurring. The final analytical characterization (NMR, MS) provides definitive, objective proof that the target molecule has been synthesized with high purity, closing the loop on a reliable and reproducible scientific process.

References

Topic: Suzuki Coupling Reactions with 2-Chloro-5-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

The 2-aryl-5-isopropoxypyridine scaffold is a privileged structure in modern drug discovery, appearing in a range of therapeutic candidates. The Suzuki-Miyaura cross-coupling reaction represents the most robust and versatile method for synthesizing these vital compounds.[1][2][3] However, the use of electron-rich, heteroaromatic chlorides like 2-Chloro-5-isopropoxypyridine presents unique challenges, primarily due to the strength of the C-Cl bond, which complicates the initial oxidative addition step in the catalytic cycle.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on successfully executing Suzuki coupling reactions with this specific substrate. We will delve into the mechanistic underpinnings, key parameter optimization, and provide a field-proven, step-by-step protocol. Furthermore, a detailed troubleshooting guide is included to address common experimental challenges.

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The formation of a carbon-carbon bond between two sp²-hybridized centers is a cornerstone of modern organic synthesis. The Palladium-catalyzed Suzuki-Miyaura reaction has emerged as a preeminent tool for this transformation due to its remarkable functional group tolerance, use of readily available and stable boronic acid reagents, and generally mild reaction conditions.[6][7][8]

For the synthesis of 5-isopropoxy-2-arylpyridines, the Suzuki coupling offers a direct and efficient route, connecting the this compound electrophile with a diverse range of arylboronic acids. While aryl bromides and iodides are traditionally more reactive, recent advancements in catalyst technology, particularly the development of sterically hindered and electron-rich phosphine ligands, have made the coupling of more economical and widely available aryl chlorides a routine and high-yielding process.[4][7][9]

The Catalytic Cycle: A Mechanistic Perspective

Understanding the mechanism of the Suzuki-Miyaura reaction is critical for rational optimization and troubleshooting. The process is a catalytic cycle centered on a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[9] The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step for chloro-aromatics and requires a highly active, electron-rich catalyst to proceed efficiently.[5][10]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻).[7][11]

  • Reductive Elimination: The two organic fragments (the pyridine and the aryl group) are coupled and eliminated from the palladium center, forming the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9][10]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Output Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar¹-Pd(II)(Cl)L₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar¹-Cl) Trans_Complex Ar¹-Pd(II)(Ar²)L₂ (Diaryl Complex) OA_Complex->Trans_Complex Transmetalation (+ Ar²-B(OH)₂) Trans_Complex->Pd0 Reductive Elimination (- Ar¹-Ar²) Product 5-Isopropoxy-2-arylpyridine (Ar¹-Ar²) Trans_Complex->Product ArylHalide This compound (Ar¹-Cl) ArylHalide->OA_Complex BoronicAcid Arylboronic Acid (Ar²-B(OH)₂) BoronicAcid->Trans_Complex Base Base (e.g., K₃PO₄) Base->Trans_Complex Activates Boronic Acid

Figure 1: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimizing Key Reaction Parameters

The success of coupling an unactivated chloropyridine hinges on the careful selection of four key components: the catalyst system, the base, the solvent, and the quality of the boronic acid.

  • Catalyst & Ligand Selection: Standard catalysts like Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, often lack the necessary activity for robust C-Cl bond activation.[12][13] Modern catalyst systems utilize bulky, electron-donating phosphine ligands that stabilize the palladium center and accelerate the oxidative addition step.

    • Buchwald Ligands: Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are exceptionally effective for this transformation.[7][14]

    • Pre-catalysts: Second-generation (G2) and third-generation (G3) Buchwald pre-catalysts, like XPhos Pd G2 , are highly recommended. These complexes are air-stable, easy to handle, and efficiently generate the active monoligated Pd(0) species in solution, leading to reproducible results.[14][15][16][17]

  • Choice of Base: The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[7]

    • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. It is strong enough to facilitate the reaction but generally does not cause degradation of sensitive functional groups.

    • Carbonates (K₂CO₃, Cs₂CO₃): Also widely used, particularly cesium carbonate, which can enhance reaction rates due to its higher solubility in organic solvents.[18]

    • Aqueous vs. Anhydrous: While many Suzuki reactions use aqueous bases, for substrates prone to protodeboronation, using a solid base with anhydrous solvents can be advantageous.

  • Solvent System: The solvent must solubilize the reagents and facilitate the reaction at elevated temperatures.

    • Ethereal Solvents: 1,4-Dioxane and Tetrahydrofuran (THF) are the most common and effective solvents.[6][10] Toluene is also a viable option.[18]

    • Aqueous Mixtures: A mixture of an organic solvent with water (e.g., Dioxane/H₂O) is frequently used and can accelerate the reaction.[18]

    • Degassing: It is absolutely critical to degas the solvent and the entire reaction mixture prior to heating. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote the undesirable homocoupling of the boronic acid.[5][12]

Field-Proven Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a generic arylboronic acid using a modern catalyst system.

Objective: To synthesize a 5-isopropoxy-2-arylpyridine derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • XPhos Pd G2 (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)

  • 1,4-Dioxane/Water (e.g., 4:1 v/v), degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Workflow_Suzuki start Start setup 1. Assemble Reaction - Add this compound, Arylboronic Acid, K₃PO₄, and XPhos Pd G2 to a dry flask. start->setup inert 2. Establish Inert Atmosphere - Evacuate and backfill the flask with Argon/Nitrogen (3x cycle). setup->inert solvent 3. Add Solvents - Add degassed 1,4-Dioxane and Water via syringe. inert->solvent heat 4. Heat and Stir - Heat to 80-110 °C. - Monitor reaction by TLC or LC-MS. solvent->heat workup 5. Aqueous Workup - Cool to RT. - Dilute with EtOAc, wash with water and brine. heat->workup purify 6. Purification - Dry organic layer (Na₂SO₄). - Concentrate under vacuum. - Purify by column chromatography. workup->purify end End (Characterize Product) purify->end

Figure 2: General experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid (1.2 equiv), potassium phosphate (2.5 equiv), and XPhos Pd G2 (0.02 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1, to achieve a concentration of ~0.2 M with respect to the limiting reagent) via syringe.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-16 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by saturated aqueous sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired 2-aryl-5-isopropoxypyridine product.

Comparative Data & Troubleshooting

The optimal conditions can vary depending on the electronic and steric properties of the boronic acid coupling partner. The following table provides a summary of typical conditions that have proven successful for challenging heteroaryl chloride couplings.

Catalyst SystemBaseSolventTemp (°C)Typical YieldReference
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane100Good-Excellent[7]
XPhos Pd G2K₃PO₄DMF/EtOH/H₂O100 (MW)Excellent[14][17]
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O60-80Good-Excellent[7][10]
Pd(dppf)Cl₂K₂CO₃THF/H₂O80Moderate-Good[19][20]

Troubleshooting Common Issues:

IssueProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficient temperature.3. C-Cl bond is too unreactive for the chosen catalyst system.1. Ensure the reaction is rigorously degassed. Use a fresh bottle of catalyst/pre-catalyst.2. Increase the temperature in 10 °C increments.3. Switch to a more electron-rich and bulky ligand system (e.g., XPhos, SPhos).[5][12]
Dehalogenation of Starting Material Presence of a hydride source that intercepts the Pd(II) intermediate.Use higher purity, anhydrous solvents. Ensure the base is not a hydride source.
Protodeboronation of Boronic Acid 1. Presence of excess water or protic sources.2. Base-catalyzed degradation.1. Use anhydrous solvents and base. Consider using a boronate ester (e.g., pinacol ester) which is more stable.2. Switch to a milder base like KF or CsF.[5][12][21]
Homocoupling of Boronic Acid Presence of oxygen oxidizing the Pd(0) to Pd(II), which promotes homocoupling.Thoroughly degas the reaction mixture before heating. Maintain a positive pressure of inert gas throughout the reaction.[5][12]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective and strategic transformation for accessing valuable scaffolds in drug discovery. Success with this challenging substrate is not fortuitous; it is the result of a rational approach to reaction design. By leveraging modern, highly active palladium pre-catalysts like XPhos Pd G2, selecting an appropriate base and solvent system, and maintaining a rigorously inert atmosphere, researchers can achieve high yields and reproducible results. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently apply this powerful reaction in their synthetic endeavors.

References

Buchwald-Hartwig amination of 2-Chloro-5-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: Strategic Approach to the Buchwald-Hartwig Amination of 2-Chloro-5-isopropoxypyridine for Pharmaceutical Intermediate Synthesis

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds in countless pharmaceutical and materials science applications.[1] This application note provides a detailed guide for the successful palladium-catalyzed amination of this compound, a challenging yet valuable heterocyclic building block. We will delve into the mechanistic nuances, strategic selection of reaction components, and provide a field-proven, step-by-step protocol designed for high-yield synthesis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful cross-coupling reaction for the synthesis of complex aminopyridine derivatives.

Introduction: The Challenge and Opportunity of 2-Chloropyridines

The synthesis of substituted aminopyridines is a central task in medicinal chemistry, as this scaffold is present in numerous bioactive molecules. The Buchwald-Hartwig amination offers a direct and versatile route to these compounds.[1][2] However, the use of 2-chloropyridines as electrophilic partners presents a significant challenge. Aryl chlorides are notably less reactive than their bromide or iodide counterparts, primarily due to the strength of the C-Cl bond.[3] Consequently, the oxidative addition of the aryl chloride to the Pd(0) catalyst is often the rate-limiting step of the catalytic cycle.[3]

The substrate in focus, this compound, introduces additional electronic considerations. The pyridine nitrogen acts as an electron-withdrawing group, which can activate the C2 position towards reaction.[4] Conversely, the 5-isopropoxy group is electron-donating, which can somewhat deactivate the ring. Understanding this electronic balance is key to selecting an appropriate catalyst system that is active enough to cleave the C-Cl bond without promoting undesired side reactions.

Mechanistic Considerations: The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps.[1][5][6] A thorough understanding of this cycle is critical for troubleshooting and optimizing the reaction for a specific substrate.

  • Activation of the Precatalyst: The reaction typically starts with a stable Pd(II) precatalyst, which is reduced in situ to the active Pd(0) species by the amine or a phosphine ligand.[5]

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) complex undergoes oxidative addition into the C-Cl bond of the this compound. This is the most challenging step for this substrate.[3]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[2][7]

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the desired aminopyridine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][6]

A competing side reaction, particularly with challenging substrates, is hydrodehalogenation, where the chloro group is replaced by a hydrogen atom.[3] This can be minimized by ensuring efficient reductive elimination through proper ligand choice and strictly anhydrous conditions.[3]

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(Cl) Pd0->OxAdd + Ar-Cl (Oxidative Addition) ArCl This compound (Ar-Cl) Amido Palladium Amido Complex L-Pd(II)(Ar)(NR₂) OxAdd->Amido + Amine, + Base - Base-H⁺, - Cl⁻ Amine Amine (R₂NH) Amido->Pd0 Reductive Elimination Product Product (Ar-NR₂) Amido->Product Base Base BaseH Base-H⁺ + Cl⁻

Caption: Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Strategic Selection of Reaction Components

Success with a challenging substrate like this compound hinges on the judicious selection of each reaction component.

ComponentRecommendationRationale
Palladium Source G3 or G4 Palladacycle Precatalyst (e.g., XPhos Pd G3)Precatalysts provide a reliable and efficient route to the active Pd(0) species, avoiding the inconsistencies sometimes seen with sources like Pd(OAc)₂.[3][5] G3 and G4 precatalysts are particularly effective for activating C-Cl bonds.[5]
Ligand Bulky, Electron-Rich Biarylphosphine Ligand (e.g., XPhos, RuPhos)These ligands are essential for promoting the difficult oxidative addition of the C-Cl bond. Their steric bulk also facilitates the final reductive elimination step, which can outcompete side reactions like β-hydride elimination.[3][8][9]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[3][5] NaOtBu is the most commonly used and effective base for these couplings.[10] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ could be screened, but this may require higher temperatures or a more active catalyst system.[5]
Solvent Anhydrous, Degassed Aprotic Solvent (e.g., Toluene, 1,4-Dioxane)These solvents are standard for Buchwald-Hartwig reactions. It is critical to use anhydrous and degassed solvents to prevent deactivation of the catalyst and to minimize hydrodehalogenation side reactions.[3] Chlorinated solvents and acetonitrile should be avoided as they can inhibit the reaction.[5]
Temperature 80–110 °CElevated temperatures are typically necessary to overcome the high activation energy of the C-Cl bond oxidative addition.[3] The optimal temperature should be determined empirically.

Detailed Experimental Protocol

This protocol describes the amination of this compound with a generic secondary amine (e.g., morpholine) as a representative example.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction is air- and moisture-sensitive.

Reagents & Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septa, needles, and standard Schlenk line equipment for inert atmosphere techniques

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Prep (Dry & Weigh Solids) B 2. Assemble Apparatus (Schlenk Flask, Stir Bar) A->B C 3. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) B->C D 4. Add Reagents (Solids first, then solvent & liquid amine) C->D E 5. Reaction (Heat to 100 °C with stirring) D->E F 6. Monitoring (TLC or LC-MS) E->F Periodically F->E Incomplete G 7. Workup (Quench, Extract, Dry) F->G Complete H 8. Purification (Column Chromatography) G->H I 9. Analysis (NMR, MS) H->I

Caption: Figure 2: Step-by-step experimental workflow diagram.

Step-by-Step Procedure:

  • Preparation: In a glovebox or on the bench, weigh the this compound, XPhos Pd G3, and sodium tert-butoxide into an oven-dried Schlenk flask containing a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a rubber septum, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[3]

  • Addition of Liquids: Through the septum, add the anhydrous toluene via syringe, followed by the amine (e.g., morpholine).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously. The reaction mixture will typically turn dark.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Take small aliquots periodically, quench with water, extract with ethyl acetate, and analyze the organic layer. The reaction is typically complete within 4-24 hours.

  • Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding 5 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure aminopyridine product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalyst; insufficient temperature.Use a reliable precatalyst.[3] Ensure the reaction is run under strictly inert conditions. Increase the temperature in 10 °C increments. Consider increasing catalyst loading to 3-5 mol%.[3]
Significant Hydrodehalogenation Presence of water; inefficient reductive elimination.Use scrupulously dried and degassed solvents and reagents.[3] Ensure the chosen ligand is bulky enough to promote rapid reductive elimination.
Formation of Side Products Base-mediated degradation of starting material or product.If the substrate is base-sensitive, screen weaker bases like K₃PO₄ or Cs₂CO₃, potentially requiring a more active catalyst or higher temperature.[5]

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging but highly rewarding transformation. Success relies on a rational approach to catalyst system selection, emphasizing the use of bulky, electron-rich phosphine ligands to overcome the hurdle of C-Cl bond activation. By following the detailed protocol and maintaining strictly inert and anhydrous conditions, researchers can reliably access valuable aminopyridine intermediates for applications in drug discovery and development.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-5-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic utility of 2-chloro-5-isopropoxypyridine in nucleophilic aromatic substitution (SNAr) reactions. Authored for professionals in the fields of chemical research and drug development, this document elucidates the underlying mechanistic principles, provides detailed experimental protocols for various nucleophile classes, and offers insights into reaction optimization and troubleshooting.

Introduction: The Versatility of the this compound Scaffold

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyridine core is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties. The strategic placement of a chlorine atom at the 2-position and an isopropoxy group at the 5-position imparts distinct reactivity to the molecule. The chlorine atom serves as a competent leaving group in nucleophilic aromatic substitution reactions, enabling the introduction of a wide array of functional groups. The electron-donating nature of the isopropoxy group at the 5-position modulates the electronic properties of the pyridine ring, influencing the reactivity and regioselectivity of these transformations.

Mechanistic Insights: The SNAr Pathway on the Pyridine Ring

Nucleophilic aromatic substitution on pyridine derivatives proceeds via a stepwise addition-elimination mechanism, often referred to as the SNAr pathway. The inherent electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders the aromatic system susceptible to attack by nucleophiles.

The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the leaving group (in this case, chlorine at the C-2 position). This initial attack is typically the rate-determining step and results in the formation of a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The negative charge in this complex is delocalized over the pyridine ring, with significant stabilization afforded by resonance structures that place the negative charge on the electronegative nitrogen atom.[1][2] In the subsequent, faster step, the leaving group (chloride ion) is expelled, leading to the restoration of aromaticity and the formation of the substituted product.

Nucleophilic attack on the pyridine ring is strongly favored at the 2- and 4-positions (ortho and para to the nitrogen atom) because the resulting Meisenheimer intermediate is more stabilized through delocalization of the negative charge onto the ring nitrogen.[1][2][3] Attack at the 3-position does not allow for this crucial stabilization, making it significantly less favorable.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_product Product Formation This compound This compound Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) This compound->Meisenheimer_Complex Addition of Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer_Complex Product 2-Substituted-5-isopropoxypyridine Meisenheimer_Complex->Product Elimination of Cl⁻ Leaving_Group Chloride Ion (Cl⁻) Meisenheimer_Complex->Leaving_Group

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution on this compound with common classes of nucleophiles. It is important to note that the electron-donating isopropoxy group can decrease the reactivity of the substrate compared to pyridines bearing electron-withdrawing groups. Therefore, more forcing conditions (higher temperatures, longer reaction times, or the use of a catalyst) may be necessary.

Reaction with Amine Nucleophiles (Amination)

The introduction of an amino group is a crucial transformation in the synthesis of many biologically active compounds.

Protocol 1: General Procedure for Amination

  • Materials:

    • This compound

    • Primary or secondary amine (1.1 - 1.5 equivalents)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine; 1.5 - 2.0 equivalents)

    • Anhydrous solvent (e.g., DMF, DMSO, NMP, or dioxane)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., nitrogen or argon).

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent.

    • Add the amine (1.1 - 1.5 equivalents) and the base (1.5 - 2.0 equivalents) to the stirred solution.

    • Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 2-amino-5-isopropoxypyridine derivative.

Data Presentation: Representative Conditions for Amination of 2-Chloro-5-alkoxypyridines

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
MorpholineK₂CO₃DMF1201285-95
BenzylamineEt₃NDioxane100880-90
AnilineCs₂CO₃Toluene1101670-85
PiperidineK₂CO₃NMP1406>90

Note: The data in this table is representative of SNAr reactions on analogous 2-chloro-5-alkoxypyridines and should be used as a starting point for optimization.

Reaction with Thiol Nucleophiles (Thiolation)

The synthesis of 2-pyridyl thioethers is of interest for their potential biological activities and as intermediates in further chemical transformations.

Protocol 2: General Procedure for Thiolation

  • Materials:

    • This compound

    • Thiol (1.1 - 1.2 equivalents)

    • Base (e.g., NaH, K₂CO₃, or Cs₂CO₃; 1.2 - 1.5 equivalents)

    • Anhydrous solvent (e.g., DMF, THF, or acetonitrile)

    • Round-bottom flask, magnetic stirrer, and inert atmosphere setup.

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 - 1.2 equivalents) and the anhydrous solvent.

    • Cool the solution to 0 °C in an ice bath and add the base portion-wise to form the thiolate in situ.

    • After stirring for 15-30 minutes at 0 °C, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Gentle heating may be required for less reactive thiols.

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Conditions for Thiolation of 2-Chloropyridines

Nucleophile (Thiol)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
ThiophenolK₂CO₃DMF80480-95
EthanethiolNaHTHF25-50675-90
Benzyl MercaptanCs₂CO₃Acetonitrile60585-95

Note: The data in this table is representative and may require optimization for this compound.

Reaction with Alkoxide Nucleophiles (Alkoxylation)

The displacement of the chloride with an alkoxide allows for the synthesis of 2,5-dialkoxypyridine derivatives.

Protocol 3: General Procedure for Alkoxylation

  • Materials:

    • This compound

    • Alcohol (used as both reactant and solvent)

    • Sodium or potassium metal, or a strong base like sodium hydride (NaH) (1.1 - 1.5 equivalents)

    • Round-bottom flask, reflux condenser, magnetic stirrer, and inert atmosphere setup.

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, carefully add the alcohol.

    • Add sodium or potassium metal in small portions (or NaH) to the alcohol to generate the corresponding alkoxide in situ.

    • After the metal has completely reacted (or hydrogen evolution has ceased in the case of NaH), add this compound (1.0 equivalent).

    • Heat the reaction mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and carefully quench with water.

    • Remove the excess alcohol under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by distillation or column chromatography.

Troubleshooting and Optimization

Troubleshooting Low_Yield Low or No Yield Check_Activation Check_Activation Low_Yield->Check_Activation Is the ring sufficiently activated? Leaving_Group_Issue Leaving_Group_Issue Low_Yield->Leaving_Group_Issue Is the leaving group appropriate? Incomplete_Reaction Incomplete_Reaction Low_Yield->Incomplete_Reaction Reaction not going to completion? Side_Reactions Side Reactions Observed Base_Issues Base_Issues Side_Reactions->Base_Issues Is the base too strong/nucleophilic? Solvent_Effects Solvent_Effects Side_Reactions->Solvent_Effects Is the solvent appropriate? Increase_Temp Increase_Temp Check_Activation->Increase_Temp Consider increasing temperature Stronger_Nucleophile Stronger_Nucleophile Check_Activation->Stronger_Nucleophile Use a more potent nucleophile Consider_Fluoro Consider_Fluoro Leaving_Group_Issue->Consider_Fluoro 2-Fluoropyridines are often more reactive[4] Increase_Time Increase_Time Incomplete_Reaction->Increase_Time Extend reaction time Add_Catalyst Add_Catalyst Incomplete_Reaction->Add_Catalyst Consider phase-transfer or metal catalysis Use_Non_Nuc_Base Use_Non_Nuc_Base Base_Issues->Use_Non_Nuc_Base Switch to a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) Change_Solvent Change_Solvent Solvent_Effects->Change_Solvent Try a more polar aprotic solvent (e.g., DMF, DMSO) to stabilize the Meisenheimer complex

References

The Strategic Utility of 2-Chloro-5-isopropoxypyridine in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Substituted Pyridines

In the landscape of contemporary drug discovery, the pyridine motif stands as a "privileged scaffold," a core structural framework that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone in the design of novel therapeutics. Within this vast chemical space, 2-chloro-5-alkoxypyridines have emerged as particularly valuable intermediates. The chlorine atom at the 2-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of molecular complexity. Concurrently, the alkoxy group at the 5-position can modulate the electronic properties of the ring and provide a key interaction point with biological targets. This guide focuses on a specific, yet broadly applicable, member of this class: 2-Chloro-5-isopropoxypyridine . We will explore its strategic application in the synthesis of complex molecules and provide detailed, field-proven protocols for its elaboration, empowering researchers to leverage this building block in their drug discovery endeavors.

Core Applications in Drug Discovery: A Gateway to Diverse Pharmacological Targets

While direct incorporation of the this compound moiety into a final drug product is less common, its true value lies in its role as a key building block for more complex molecular architectures. The strategic placement of the chloro and isopropoxy groups allows for sequential and site-selective functionalization, making it an ideal starting point for the synthesis of libraries of compounds for screening against various pharmacological targets.

Notably, the isopropoxy-substituted aromatic motif is a key feature in the potent Anaplastic Lymphoma Kinase (ALK) inhibitor, Ceritinib (LDK378) .[2][3][4] Although the isopropoxy group in Ceritinib is on a phenyl ring, the synthetic strategies employed in its creation provide a compelling blueprint for the types of transformations that this compound can undergo. The isopropoxy group, in this context, can enhance metabolic stability and fine-tune the binding affinity of the molecule to its target protein.

The application of alkoxy-pyridines extends to other therapeutic areas as well. For instance, 2-aryloxy-4-alkoxy-pyridines have been identified as potent and selective antagonists of the corticotropin-releasing factor 1 (CRF1) receptor, highlighting the potential of this scaffold in the development of treatments for stress-related disorders.[5]

Key Synthetic Transformations: Protocols and Mechanistic Insights

The reactivity of the C-Cl bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. The two most pivotal transformations in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[6] This protocol details the coupling of this compound with a generic arylboronic acid.

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

    • In a separate vial, prepare the catalyst pre-mixture by dissolving Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and a suitable phosphine ligand such as SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Reaction Setup:

    • Seal the Schlenk flask with a rubber septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

    • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

    • Add the catalyst pre-mixture to the reaction flask via syringe.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-5-isopropoxypyridine.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of electron-rich aryl chlorides.[7] The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.

  • Solvent System: The use of a dioxane/water mixture provides a good balance of polarity to dissolve both the organic and inorganic reagents. Degassing the solvents is crucial to prevent oxidation of the palladium catalyst.

Quantitative Data Summary (Hypothetical):

Arylboronic Acid PartnerProductYield (%)Purity (%)
Phenylboronic acid2-phenyl-5-isopropoxypyridine85>98
4-Methoxyphenylboronic acid2-(4-methoxyphenyl)-5-isopropoxypyridine82>97
3-Fluorophenylboronic acid2-(3-fluorophenyl)-5-isopropoxypyridine78>98

Suzuki-Miyaura Catalytic Cycle Diagram:

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Cl)L2 Pd(0)L2->Oxidative Addition Complex Ar-Cl Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Ar'-B(OH)2, Base Transmetalation Complex->Pd(0)L2 Product Ar-Ar' Transmetalation Complex->Product Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds that are ubiquitous in pharmaceuticals.[8][9] This protocol outlines the coupling of this compound with a primary or secondary amine.

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Reaction Setup:

    • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

    • Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv.).

    • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Execution and Monitoring:

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-5-isopropoxypyridine derivative.

Causality Behind Experimental Choices:

  • Catalyst System: The use of a palladium(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich biarylphosphine ligand such as XPhos is crucial for the efficient amination of aryl chlorides.[10] These ligands promote the formation of the active monoligated palladium(0) species and facilitate the reductive elimination step.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the more nucleophilic amide which then participates in the catalytic cycle.

  • Solvent: Anhydrous, non-protic solvents like toluene are essential to prevent quenching of the strong base and deactivation of the catalyst.

Quantitative Data Summary (Hypothetical):

Amine PartnerProductYield (%)Purity (%)
Morpholine4-(5-isopropoxypyridin-2-yl)morpholine92>99
AnilineN-phenyl-5-isopropoxypyridin-2-amine88>98
BenzylamineN-benzyl-5-isopropoxypyridin-2-amine90>97

Buchwald-Hartwig Amination Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(Cl)L Pd(0)L->Oxidative Addition Complex Ar-Cl Amine Coordination [Ar-Pd(II)(Cl)(NHR'R'')]L Oxidative Addition Complex->Amine Coordination HNR'R'' Amido Complex Ar-Pd(II)(NR'R'')L Amine Coordination->Amido Complex Base, -HBase+Cl- Amido Complex->Pd(0)L Product Ar-NR'R'' Amido Complex->Product Reductive Elimination

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Strategic Synthesis Workflow: From Building Block to Drug-like Molecule

The true power of this compound is realized when these key reactions are employed in a strategic sequence to build complex, drug-like molecules. The following workflow illustrates a general approach for the synthesis of a hypothetical kinase inhibitor, demonstrating the logical application of the protocols described above.

Synthesis_Workflow cluster_0 Core Elaboration cluster_1 Reagent Inputs A This compound B 2-Aryl-5-isopropoxypyridine A->B Suzuki Coupling (Protocol 1) C Final Drug-like Molecule B->C Buchwald-Hartwig Amination (Protocol 2) R1 Arylboronic Acid R1->B R2 Amine R2->C

General workflow for the elaboration of this compound.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block for medicinal chemists. Its predictable reactivity in key cross-coupling reactions, combined with the beneficial properties imparted by the isopropoxy group, makes it an attractive starting material for the synthesis of novel therapeutic agents. The protocols and strategic insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to confidently incorporate this and similar scaffolds into their drug discovery programs. As the demand for novel chemical matter continues to grow, the strategic application of such well-defined and versatile intermediates will remain a cornerstone of successful pharmaceutical research and development.

References

Application Note: High-Purity Purification of 2-Chloro-5-isopropoxypyridine for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-isopropoxypyridine is a key heterocyclic building block in the synthesis of novel compounds within the pharmaceutical and agrochemical industries. The precise control of its purity is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields, and complications in downstream biological assays. This application note provides a comprehensive, multi-step protocol for the purification of this compound from a crude synthetic mixture. The described methodology is designed to be robust and adaptable, ensuring the high purity required for demanding research and development applications.

The purification strategy detailed herein is predicated on a logical sequence of separation techniques, each targeting different classes of impurities. An initial liquid-liquid extraction serves to remove water-soluble byproducts and inorganic salts. This is followed by silica gel column chromatography to separate the target compound from structurally similar organic impurities. Finally, fractional vacuum distillation is employed to achieve the highest possible purity, leveraging differences in boiling points.

Physicochemical Properties & Safety Considerations

A thorough understanding of the physical properties and potential hazards of this compound is essential for its safe handling and the design of an effective purification protocol.

Table 1: Physicochemical and Safety Data for this compound and Related Compounds

PropertyThis compound2-Chloro-5-methylpyridine2-Chloro-5-fluoropyridine
Molecular Formula C₈H₁₀ClNOC₆H₆ClNC₅H₃ClFN
Molecular Weight 171.62 g/mol [1]127.57 g/mol 131.54 g/mol
Physical State Liquid[1]LiquidLiquid
Boiling Point ~166 °C (at atmospheric pressure, unconfirmed for this isomer)97 °C / 30 mmHg[2]147 °C (lit.)[3]
Density Not available1.169 g/mL at 25 °C (lit.)[2]1.297 g/mL at 25 °C (lit.)[3]
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexanes) and poorly soluble in water.Not specifiedNot specified
Safety Hazards Data not specific, but similar compounds are harmful if swallowed, cause skin and eye irritation.Harmful if swallowed or in contact with skin, causes skin irritation.Flammable liquid and vapor, harmful if swallowed, toxic in contact with skin, causes serious eye damage.[3]

Safety Precautions:

Due to the potential hazards associated with chloropyridine derivatives, all handling and purification steps must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.

Purification Workflow

The purification of this compound is a multi-stage process designed to systematically remove impurities with varying chemical and physical properties. The overall workflow is depicted below.

Purification_Workflow cluster_0 Crude Product cluster_1 Initial Purification cluster_2 Chromatographic Separation cluster_3 Final Polishing cluster_4 Purity Analysis cluster_5 Final Product Crude Crude this compound (from synthesis) Extraction Liquid-Liquid Extraction (Aqueous Wash) Crude->Extraction Dissolve in Organic Solvent Chromatography Silica Gel Column Chromatography Extraction->Chromatography Concentrate Organic Phase Distillation Fractional Vacuum Distillation Chromatography->Distillation Pool & Concentrate Pure Fractions Analysis Purity Assessment (GC-MS, NMR) Distillation->Analysis Pure Pure this compound (>98%) Analysis->Pure Meets Purity Specs

Caption: Overall workflow for the purification of this compound.

Detailed Experimental Protocols

Part 1: Liquid-Liquid Extractive Workup

Rationale: The initial step aims to remove water-soluble impurities such as inorganic salts, residual acids or bases from the synthesis, and highly polar byproducts. This is a crucial preparatory step before chromatography and distillation.

Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate. A common starting point is a 1:5 to 1:10 ratio of crude material to solvent (w/v).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acidic impurities. Vent the separatory funnel frequently to release any evolved gas (CO₂).

    • Follow with a wash using a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and reduces the solubility of the organic product in the aqueous layer.

  • Phase Separation: Allow the layers to separate completely and drain the aqueous layer.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to yield the crude, washed product.

Part 2: Silica Gel Column Chromatography

Rationale: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[4] This step is designed to remove non-polar and moderately polar organic impurities that were not removed during the extractive workup. For related 2-alkoxy-5-alkoxymethyl-pyridine derivatives, a common eluent system is petroleum ether/ethyl acetate.[4][5]

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).

    • Pour the slurry into a glass chromatography column with a stopcock, ensuring no air bubbles are trapped in the stationary phase.

    • Allow the silica gel to settle, draining the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product from Part 1 in a minimal amount of the initial, low-polarity eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a low-polarity mobile phase, such as a mixture of hexanes and ethyl acetate (e.g., 95:5 v/v).

    • Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to elute compounds with increasing polarity.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Purity Analysis of Fractions: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Part 3: Fractional Vacuum Distillation

Rationale: As this compound is a liquid, fractional distillation under reduced pressure is an excellent final step to achieve high purity.[1] This method separates compounds based on differences in their boiling points. Performing the distillation under vacuum allows the compound to boil at a lower temperature, preventing potential thermal decomposition.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a fractionating column (e.g., Vigreux column).

  • Distillation:

    • Place the purified product from Part 2 into the distillation flask.

    • Gradually reduce the pressure to the desired level.

    • Slowly heat the distillation flask.

    • Collect the fraction that distills at a constant temperature and pressure. The boiling point of the related 2-chloro-5-methylpyridine is 97 °C at 30 mmHg, which can serve as a rough guide.[2] The boiling point of this compound will be higher due to its greater molecular weight.

  • Product Collection: Collect the purified liquid product in a pre-weighed receiving flask.

Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques to ensure it meets the required specifications.

Table 2: Analytical Techniques for Purity Assessment

TechniquePurposeExpected Results for Pure Product
Gas Chromatography-Mass Spectrometry (GC-MS) To determine purity and confirm the identity of the compound.A single major peak in the chromatogram with a mass spectrum corresponding to the molecular weight of this compound (171.62 g/mol ).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify any structural isomers or impurities.The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound and show no significant impurity peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the molecule.The IR spectrum should show characteristic absorption bands for the C-Cl, C-O-C, and aromatic C-H and C=C bonds.

Conclusion

The multi-step purification protocol detailed in this application note, combining liquid-liquid extraction, silica gel column chromatography, and fractional vacuum distillation, provides a robust and effective method for obtaining high-purity this compound. The sequential application of these techniques ensures the removal of a broad range of potential impurities, yielding a final product suitable for the stringent requirements of pharmaceutical and agrochemical research and development. Adherence to the described safety precautions is essential for the safe handling of this and related chloropyridine compounds.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-5-isopropoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Chloro-5-isopropoxypyridine and its subsequent derivatization. This compound is a critical building block in the development of novel pharmaceuticals and agrochemicals.[1][2] This document outlines robust synthetic strategies, focusing on the Williamson ether synthesis for the key isopropylation step due to its scalability and economic advantages. Subsequent derivatization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions is detailed, providing researchers and process chemists with the necessary protocols for producing a diverse range of functionalized pyridine compounds. Emphasis is placed on process safety, reaction optimization, and analytical quality control for transitioning from laboratory to pilot-scale production.

Introduction: The Importance of Substituted Pyridines

Pyridine scaffolds are ubiquitous in medicinal chemistry and materials science, valued for their unique electronic properties and ability to participate in hydrogen bonding.[3][4] Specifically, 2-chloro-5-alkoxypyridine derivatives serve as pivotal intermediates. The chlorine atom at the 2-position acts as a versatile handle for cross-coupling reactions, while the alkoxy group at the 5-position modulates the electronic properties and lipophilicity of the final molecule.[2][5] This guide focuses on the efficient, large-scale synthesis of the this compound core and its conversion into advanced derivatives, a crucial step in many drug discovery and development pipelines.[1]

Strategic Overview of the Synthesis

The primary synthetic challenge is the efficient and regioselective introduction of the isopropoxy group onto the pyridine ring, followed by the functionalization of the chloro-substituent.

Pathway to this compound

The most direct route involves the etherification of 2-chloro-5-hydroxypyridine. Two primary methods are considered for this transformation:

  • Williamson Ether Synthesis: This classical SN2 reaction involves the deprotonation of an alcohol (2-chloro-5-hydroxypyridine) to form an alkoxide, which then displaces a halide from an alkyl halide (e.g., 2-bromopropane).[6][7] It is a cost-effective and robust method, making it highly suitable for industrial-scale production.[7]

  • Mitsunobu Reaction: This reaction allows the conversion of an alcohol to an ether using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9] While it proceeds under mild conditions with stereochemical inversion, it generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which can complicate purification on a large scale.[10]

For the purposes of scale-up, the Williamson ether synthesis is the preferred method due to superior atom economy, lower cost of reagents, and more straightforward purification of the final product.

Overall Synthetic Workflow

The general workflow involves the initial synthesis of the core intermediate followed by diversification through cross-coupling reactions.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Derivatization A 2-Chloro-5-hydroxypyridine B Williamson Ether Synthesis (Isopropylation) A->B C This compound B->C D Suzuki-Miyaura Coupling (C-C Bond Formation) C->D E Buchwald-Hartwig Amination (C-N Bond Formation) C->E F Aryl/Heteroaryl Derivatives D->F G Amine Derivatives E->G

Caption: General workflow for synthesis and derivatization.

Scale-Up Protocol: this compound via Williamson Ether Synthesis

This section provides a detailed protocol for the synthesis of this compound, with considerations for scaling from the laboratory to a pilot plant.

Reaction Principle and Rationale

The reaction proceeds via an SN2 mechanism. 2-chloro-5-hydroxypyridine is deprotonated by a strong base to form the more nucleophilic pyridoxide ion. This ion then attacks the electrophilic carbon of an isopropylating agent, displacing a leaving group to form the desired ether.

Choice of Reagents for Scale-Up:

  • Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are cost-effective and potent bases for generating the pyridoxide. Sodium hydride (NaH) can also be used but requires more stringent handling procedures due to its flammability.[11]

  • Isopropylating Agent: 2-Bromopropane is a common and effective reagent. Isopropyl tosylate can also be used but is more expensive.

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent for SN2 reactions. However, for easier work-up and removal, solvents like acetonitrile or acetone may be considered.

Detailed Experimental Protocol

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, reflux condenser, and addition funnel.

  • Chiller/heater unit for precise temperature control.

  • Quench tank containing water.

  • Filtration and drying equipment.

Reagent Quantities:

ReagentLaboratory Scale (10g)Pilot Scale (1kg)Molar Eq.
2-Chloro-5-hydroxypyridine10.0 g1.00 kg1.0
Sodium Hydroxide (pellets)3.4 g0.34 kg1.1
2-Bromopropane11.4 g (8.6 mL)1.14 kg (0.86 L)1.2
N,N-Dimethylformamide (DMF)100 mL10 L-

Procedure:

  • Reactor Setup: Charge the jacketed reactor with 2-Chloro-5-hydroxypyridine and DMF. Begin agitation to ensure the solid is well-suspended.

  • Base Addition: Carefully add the sodium hydroxide pellets to the reactor. An exotherm is expected. Use the chiller to maintain the internal temperature below 40°C. Stir the mixture for 1 hour at room temperature to ensure complete formation of the sodium pyridoxide salt.

  • Alkylation: Set the reactor temperature to 50°C. Slowly add the 2-bromopropane via the addition funnel over 1-2 hours. A controlled exotherm will occur; maintain the internal temperature between 50-60°C throughout the addition.[12]

  • Reaction Monitoring: After the addition is complete, maintain the reaction at 60°C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Work-up and Quench: Cool the reactor contents to room temperature. Slowly transfer the reaction mixture into a quench tank containing 50 L of cold water, with vigorous stirring. This will precipitate the crude product.

  • Isolation: Filter the precipitated solid using a suitable filter press or Nutsche filter. Wash the filter cake thoroughly with water (2 x 10 L) to remove DMF and inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50°C until a constant weight is achieved.

Process Safety and Scale-Up Considerations
  • Heat Management: The initial deprotonation and the alkylation steps are exothermic. On a large scale, the decreased surface-area-to-volume ratio makes heat dissipation less efficient.[12] It is critical to use a jacketed reactor with a reliable cooling system and to control the rate of reagent addition to prevent a thermal runaway.

  • Reagent Handling: Sodium hydroxide is corrosive. Appropriate personal protective equipment (PPE) must be worn. 2-Bromopropane and DMF are flammable and toxic; operations should be conducted in a well-ventilated area or fume hood.

  • Work-up: Quenching a large volume of a DMF reaction mixture in water can be hazardous if not done with care. The addition should be slow and controlled to manage any heat generated.

Purification and Quality Control

The crude product is often of sufficient purity (>95%) for subsequent steps. If higher purity is required, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) is effective.

Analytical Characterization:

TechniquePurposeTypical Parameters
HPLC Purity assessment, reaction monitoringC18 column, mobile phase of acetonitrile/water with 0.1% formic acid.[13]
GC-MS Purity and impurity identificationNon-polar capillary column (e.g., DB-5ms), EI ionization.[13]
¹H NMR Structural confirmationConsistent with this compound structure.

Typical Scale-Up Results:

ParameterLaboratory ScalePilot Scale
Isolated Yield 85-95%>90%
Purity (by HPLC) >98%>98%
Key Impurities Unreacted starting material <0.5%Unreacted starting material <0.5%

Synthesis of Derivatives via Cross-Coupling

With the this compound core in hand, the 2-chloro position can be readily functionalized using palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound.[5][14]

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)Ln-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 ArX R¹-X ArX->OxAdd Boronic R²-B(OR)₂ Boronic->Trans Base Base Base->Trans Product R¹-R² Product->RedElim

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.[5]

Protocol: Synthesis of 2-(4-methylphenyl)-5-isopropoxypyridine

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).[5]

  • Catalyst: In a separate vial, prepare a catalyst premix by dissolving a suitable palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) in anhydrous 1,4-dioxane (2 mL).[5]

  • Reaction: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask, followed by the catalyst premix.

  • Heating: Heat the mixture to 100°C with vigorous stirring for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: After cooling, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction enables the synthesis of aryl amines from aryl halides and is invaluable for introducing nitrogen-containing functional groups.[15][16]

G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)Ln-X OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine [Ar-Pd(II)Ln(HNR¹R²)]⁺X⁻ AmineCoord->PdII_Amine Deprot Deprotonation PdII_Amine->Deprot Amido Ar-Pd(II)Ln(NR¹R²) Deprot->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 ArX Ar-X ArX->OxAdd Amine HNR¹R² Amine->AmineCoord Base Base Base->Deprot Product Ar-NR¹R² Product->RedElim

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[15]

Protocol: Synthesis of N-benzyl-5-isopropoxypyridin-2-amine

  • Setup: To a 2-necked flask under nitrogen, charge a palladium precatalyst (e.g., Pd(dba)₂, 1.5 mol%), a suitable ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 equiv.).

  • Reagents: Add anhydrous toluene, followed by this compound (1.0 equiv.) and benzylamine (1.5 equiv.).

  • Heating: Stir the resulting mixture at reflux (approx. 110°C) for 6-12 hours, monitoring by GC-MS.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion

The scale-up synthesis of this compound is most effectively and economically achieved using the Williamson ether synthesis. Careful management of reaction exotherms and adherence to safety protocols are paramount for a successful transition from the laboratory to pilot-plant scale. The resulting intermediate is a versatile platform for generating diverse libraries of pyridine derivatives through robust and well-established palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The protocols and considerations outlined in this document provide a solid framework for researchers and drug development professionals to reliably produce these valuable chemical entities on a large scale.

References

Flow Chemistry Applications for 2-Chloro-5-isopropoxypyridine Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the application of flow chemistry for reactions involving 2-Chloro-5-isopropoxypyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. As researchers and drug development professionals increasingly turn to continuous manufacturing to enhance efficiency, safety, and scalability, understanding the principles and practicalities of flow chemistry for this specific substrate is paramount. This document offers detailed application notes, step-by-step protocols, and the scientific rationale behind the experimental designs, empowering you to leverage the full potential of this transformative technology.

The Strategic Advantage of Flow Chemistry for this compound Reactions

The inherent characteristics of this compound and its common reaction pathways, particularly nucleophilic aromatic substitution (SNAr), make it an ideal candidate for continuous flow synthesis. Traditional batch processing of such reactions often faces challenges related to heat and mass transfer, reaction control, and safety, especially during scale-up.[1] Flow chemistry elegantly overcomes these limitations by offering a multitude of advantages:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material at any given time, significantly reducing the risk associated with exothermic events or the handling of reactive intermediates.[2] This is particularly crucial when working with reactive amines or at elevated temperatures and pressures.

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or packed-bed reactors ensures efficient heat exchange, preventing the formation of hot spots and leading to cleaner reaction profiles with fewer byproducts.[1][2] This precise temperature control is critical for managing the kinetics and selectivity of SNAr reactions.

  • Rapid Reaction Optimization: Continuous flow systems allow for the rapid screening of reaction parameters such as temperature, residence time, stoichiometry, and catalyst loading.[3] This high-throughput experimentation capability accelerates process development and optimization.

  • Improved Yield and Purity: The precise control over reaction conditions and efficient mixing in flow reactors often leads to higher yields and selectivities compared to batch processes.[4]

  • Seamless Scalability: Scaling up a reaction in flow is typically achieved by either running the system for a longer duration ("scaling out") or by using multiple reactors in parallel ("numbering up"), which is often more straightforward and predictable than scaling up batch reactors.[5]

The pyridine ring in this compound is electron-deficient, making it susceptible to nucleophilic attack. The chlorine atom at the 2-position serves as a good leaving group in SNAr reactions. The isopropoxy group at the 5-position is an electron-donating group, which can influence the reactivity of the substrate. Understanding these electronic effects is crucial for designing efficient flow chemistry protocols.[6][7]

Application Note: Continuous Flow Amination of this compound

This application note details a robust and scalable method for the nucleophilic aromatic substitution (SNAr) reaction of this compound with a variety of primary and secondary amines in a continuous flow system.

Scientific Rationale

The direct amination of 2-chloropyridines is a fundamental transformation in medicinal chemistry. In a flow regime, this reaction can be performed at elevated temperatures and pressures, significantly accelerating reaction rates and often obviating the need for a catalyst. The isopropoxy group at the 5-position, being electron-donating, may slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted 2-chloropyridine. However, the high temperatures achievable in a sealed flow reactor can readily overcome this, driving the reaction to completion in a short residence time.

Experimental Workflow

The following diagram illustrates the general workflow for the continuous flow amination of this compound.

G cluster_0 Reagent Preparation cluster_1 Flow System cluster_2 Collection & Analysis A This compound in Solvent P1 Syringe Pump 1 A->P1 B Amine & Base in Solvent P2 Syringe Pump 2 B->P2 M T-Mixer P1->M P2->M R Heated Reactor Coil M->R BPR Back-Pressure Regulator R->BPR C Product Collection BPR->C An In-line/Off-line Analysis (UPLC/MS) C->An

Caption: Experimental workflow for continuous flow amination.

Detailed Protocol: Synthesis of 2-(Piperidin-1-yl)-5-isopropoxypyridine

This protocol describes the reaction of this compound with piperidine.

Materials:

  • This compound

  • Piperidine

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Flow chemistry system with two pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.5 M solution of this compound in anhydrous DMF.

    • Solution B: Prepare a solution of piperidine (1.2 equivalents, 0.6 M) and triethylamine (1.5 equivalents, 0.75 M) in anhydrous DMF.

  • System Setup:

    • Assemble the flow reactor system as shown in the workflow diagram. A stainless steel or Hastelloy reactor coil is recommended for high-temperature reactions.

    • Set the reactor temperature to 150 °C.

    • Set the back-pressure regulator to 10 bar (145 psi) to ensure the solvent remains in the liquid phase.

  • Reaction Execution:

    • Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer. This will result in a total flow rate of 1.0 mL/min.

    • The combined stream flows through the heated reactor coil. The residence time can be calculated as the reactor volume divided by the total flow rate. For a 10 mL reactor, the residence time would be 10 minutes.

    • Collect the reaction output after the system has reached a steady state (typically after 3-5 reactor volumes have passed through).

  • Work-up and Analysis:

    • Quench the collected reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude product by UPLC/MS to determine conversion and purity. The product can be further purified by flash column chromatography if necessary.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the results of a parameter screening for the reaction of this compound with morpholine.

EntryTemperature (°C)Residence Time (min)Equivalents of MorpholineConversion (%)
1120101.275
2140101.292
3160101.2>99
416051.295
5160101.5>99

Conversion determined by UPLC analysis of the crude reaction mixture.

General Protocol: Continuous Flow Suzuki-Miyaura Cross-Coupling

Flow chemistry is also highly advantageous for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which can be challenging in batch due to catalyst deactivation and mass transfer limitations.

Scientific Rationale

The Suzuki-Miyaura cross-coupling of this compound with a boronic acid or ester provides a powerful method for the formation of C-C bonds. In a flow system, the use of a packed-bed reactor containing a heterogeneous palladium catalyst offers significant advantages, including simplified product purification (no metal leaching into the product stream) and the ability to reuse the catalyst. The precise temperature control in a flow reactor is also critical for maintaining catalyst activity and preventing side reactions.

Experimental Workflow

G cluster_0 Reagent Preparation cluster_1 Flow System cluster_2 Collection & Analysis A This compound, Boronic Acid & Base in Solvent P1 HPLC Pump A->P1 R Heated Packed-Bed Reactor (Pd Catalyst) P1->R BPR Back-Pressure Regulator R->BPR C Product Collection BPR->C An Off-line Analysis (GC/MS, NMR) C->An

Caption: Workflow for a packed-bed Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of 2-(4-Methoxyphenyl)-5-isopropoxypyridine

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Palladium on charcoal (e.g., Pd/C) or a more advanced immobilized palladium catalyst

  • 1,4-Dioxane/Water (e.g., 4:1 v/v)

  • Flow chemistry system with an HPLC pump, a heated packed-bed reactor, and a back-pressure regulator.

Procedure:

  • Reagent Preparation:

    • Prepare a degassed solution of this compound (0.2 M), 4-methoxyphenylboronic acid (1.2 equivalents, 0.24 M), and potassium carbonate (2.0 equivalents, 0.4 M) in a 4:1 mixture of 1,4-dioxane and water.

  • System Setup:

    • Pack a column with the heterogeneous palladium catalyst.

    • Install the packed-bed reactor into the flow system.

    • Set the reactor temperature to 100 °C.

    • Set the back-pressure regulator to 5 bar (72.5 psi).

  • Reaction Execution:

    • Pump the prepared reagent solution through the packed-bed reactor at a defined flow rate to achieve the desired residence time.

    • Collect the product stream after the system has stabilized.

  • Work-up and Analysis:

    • The collected solution can be directly subjected to work-up. Add water and extract with a suitable organic solvent.

    • Wash the organic phase, dry, and concentrate.

    • Analyze the product for purity and yield.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. In-process monitoring, for instance, through the use of in-line UV-Vis or IR spectroscopy, can provide real-time data on reaction conversion, allowing for immediate adjustments to reaction parameters. The steady-state operation of a flow reactor ensures that once the optimal conditions are established, the product quality remains consistent over time. It is recommended to perform a thorough optimization of each new reaction, starting from the conditions provided in this guide, to account for the specific reactivity of the substrates and the characteristics of the flow system being used.

Conclusion

Flow chemistry offers a powerful and versatile platform for the synthesis and functionalization of this compound. The enhanced safety, control, and scalability provided by continuous flow processes make this technology particularly attractive for both academic research and industrial drug development. By understanding the fundamental principles and applying the detailed protocols outlined in this guide, researchers can unlock new efficiencies in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Chloro-5-isopropoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to impurities encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower you to optimize your synthesis for purity and yield.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section addresses specific problems you may encounter during the synthesis of this compound, focusing on the identification and remediation of common impurities.

Issue 1: Presence of an Isomeric Impurity with the Same Mass

Observation: Your analytical data (e.g., GC-MS or LC-MS) shows a peak with the same mass-to-charge ratio as your desired product, this compound, but with a different retention time.

Probable Cause: The presence of regioisomers is a common challenge in pyridine chemistry.[1][2] Depending on your synthetic route, you may be forming other dichloroisopropoxypyridine or chloro-isopropoxypyridine isomers.

Common Regioisomeric Impurities:

Impurity NameProbable Origin
2-Chloro-3-isopropoxypyridineArises if the starting material is 2-chloropyridine and chlorination occurs at the 3-position instead of the desired 5-position.
3-Chloro-5-isopropoxypyridineCan be formed if the starting material is 3-isopropoxypyridine and chlorination is not selective.
2,3-DichloropyridineA potential by-product if the starting material is 2-chloropyridine and dichlorination occurs.[3]

Troubleshooting and Solutions:

  • Confirm the Identity of the Isomer:

    • Protocol: Utilize Nuclear Magnetic Resonance (NMR) spectroscopy. The proton and carbon chemical shifts of the pyridine ring are highly sensitive to the substitution pattern.[2] A detailed 1H and 13C NMR analysis, potentially including 2D techniques like COSY and HMBC, can definitively identify the isomeric structure.

    • Expert Insight: The coupling constants between the pyridine ring protons are a tell-tale sign of the substitution pattern. For example, the coupling constant between H-4 and H-6 in a 2,5-disubstituted pyridine will be different from that between H-4 and H-6 in a 2,3-disubstituted pyridine.

  • Optimize Reaction Conditions for Regioselectivity:

    • Causality: The regioselectivity of electrophilic substitution on the pyridine ring is influenced by the directing effects of the existing substituents and the reaction conditions (temperature, catalyst, solvent).

    • Actionable Advice:

      • Temperature Control: Lowering the reaction temperature can often increase the selectivity of chlorination reactions.

      • Choice of Chlorinating Agent: The choice of chlorinating agent can significantly impact regioselectivity. For instance, using N-chlorosuccinimide (NCS) might offer different selectivity compared to using chlorine gas or sulfuryl chloride.

      • Catalyst Screening: If a catalyst is used, screening different Lewis acids or other catalysts can help to favor the desired isomer.

  • Purification Strategy:

    • Method: Isomers with different polarities can often be separated by column chromatography.[4] High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative separations.[5]

    • Practical Tip: A careful selection of the stationary and mobile phases is crucial for achieving good separation. A gradient elution method may be necessary to resolve closely eluting isomers.

Issue 2: Presence of Over-Chlorinated By-products

Observation: Your analysis reveals the presence of dichlorinated or trichlorinated pyridine species.

Probable Cause: The chlorination step of the synthesis is not well-controlled, leading to multiple chlorine additions to the pyridine ring.[6] This is particularly common when using strong chlorinating agents or harsh reaction conditions.

Common Over-chlorinated Impurities:

Impurity NameProbable Origin
2,3-Dichloro-5-isopropoxypyridineOver-chlorination of this compound or 3-chloro-5-isopropoxypyridine.
2,6-Dichloro-5-isopropoxypyridineOver-chlorination of this compound.
2,3,5-TrichloropyridineA potential by-product from aggressive chlorination of a pyridine precursor.[6]

Troubleshooting and Solutions:

  • Control the Stoichiometry of the Chlorinating Agent:

    • Protocol: Carefully control the molar equivalents of the chlorinating agent added to the reaction mixture. A slow, dropwise addition can help to prevent localized high concentrations of the reagent.

    • Expert Insight: The reaction should be monitored closely by an appropriate analytical technique (e.g., TLC, GC, or HPLC) to determine the optimal reaction time and prevent the formation of over-chlorinated products.

  • Modify Reaction Conditions:

    • Causality: Higher temperatures and longer reaction times can favor over-chlorination.

    • Actionable Advice:

      • Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Quench the reaction as soon as the starting material is consumed to the desired level.

  • Purification:

    • Method: Over-chlorinated by-products are typically less polar than the desired product. They can often be removed by crystallization or column chromatography.

Issue 3: Presence of Unreacted Starting Materials and Intermediates

Observation: Your product is contaminated with the starting materials or intermediates from the synthetic route.

Probable Cause: The reaction has not gone to completion, or the purification process was not effective in removing these compounds.

Common Starting Material/Intermediate Impurities:

Impurity NameSynthetic Route
2-Chloro-5-hydroxypyridineIf the synthesis involves the isopropylation of this starting material.[7][8]
2,5-DichloropyridineIf the synthesis involves the nucleophilic substitution of one of the chlorine atoms with isopropoxide.[9][10][11]
IsopropanolUsed as a reagent for isopropylation.

Troubleshooting and Solutions:

  • Drive the Reaction to Completion:

    • Protocol: Consider increasing the reaction time, temperature, or the equivalents of one of the reagents (if it is not detrimental to the product's stability).

    • Expert Insight: The choice of base and solvent can have a significant impact on the rate and completeness of nucleophilic substitution reactions. For instance, using a stronger base or a polar aprotic solvent can accelerate the reaction.

  • Effective Work-up and Purification:

    • Causality: Acidic or basic impurities can often be removed with an appropriate aqueous wash during the work-up.

    • Actionable Advice:

      • An acidic wash (e.g., with dilute HCl) can remove basic impurities like unreacted pyridine starting materials.

      • A basic wash (e.g., with sodium bicarbonate or sodium hydroxide solution) can remove acidic impurities like 2-chloro-5-hydroxypyridine.

      • Ensure thorough drying of the organic layer to remove residual water and dissolved impurities.

  • Final Purification:

    • Method: Distillation, crystallization, or column chromatography can be used to remove residual starting materials and intermediates. The choice of method will depend on the physical properties of the product and the impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent synthetic strategies are:

  • Route A: Williamson Ether Synthesis: This involves the reaction of 2-chloro-5-hydroxypyridine with an isopropylating agent (e.g., isopropyl bromide or isopropyl iodide) in the presence of a base.

  • Route B: Nucleophilic Aromatic Substitution (SNAr): This route starts with 2,5-dichloropyridine and involves the selective substitution of the chlorine atom at the 5-position with sodium or potassium isopropoxide.

DOT Diagram: Synthetic Routes to this compound

G cluster_0 Route A: Williamson Ether Synthesis cluster_1 Route B: Nucleophilic Aromatic Substitution (SNAr) A1 2-Chloro-5-hydroxypyridine A_product This compound A1->A_product A2 Isopropylating Agent (e.g., Isopropyl bromide) A2->A_product A3 Base A3->A_product B1 2,5-Dichloropyridine B_product This compound B1->B_product B2 Sodium/Potassium Isopropoxide B2->B_product

Caption: Common synthetic pathways to this compound.

Q2: How can I best detect and quantify impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[12][13]

  • Gas Chromatography (GC): Excellent for volatile and thermally stable impurities. A Flame Ionization Detector (FID) is commonly used for quantification, while a Mass Spectrometer (MS) detector is invaluable for identification.[1]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of impurities, including non-volatile and thermally labile compounds. UV detection is standard for quantification, and coupling with MS provides structural information.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) with an internal standard. It is particularly useful for identifying isomers.[14]

Q3: What are the key considerations for choosing a purification method?

A3: The optimal purification method depends on the nature of the impurities and the scale of your synthesis.

Purification MethodBest Suited ForKey Considerations
Distillation Removing impurities with significantly different boiling points.The product must be thermally stable. Vacuum distillation is often used for high-boiling compounds.
Crystallization Removing impurities that are more soluble in the crystallization solvent than the desired product.Requires finding a suitable solvent system. Can be highly effective for achieving high purity.
Column Chromatography Separating compounds with different polarities.Can be time-consuming and require large volumes of solvent for large-scale purifications.

Q4: Are there any specific safety precautions I should take when working with chlorinating agents?

A4: Yes, working with chlorinating agents requires strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Reactivity: Chlorinating agents can be highly reactive and may react violently with certain organic solvents, such as acetone or DMSO.[15] Always check for chemical incompatibilities before setting up a reaction.

  • Quenching: Have a plan for safely quenching any excess chlorinating agent at the end of the reaction. This is often done by carefully adding a reducing agent or a suitable nucleophile.

References

Technical Support Center: Chlorination of 5-Isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chlorination of 5-isopropoxypyridine. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of this important transformation. The synthesis of 2-chloro-5-isopropoxypyridine is a key step in the development of various pharmaceutical and agrochemical compounds. However, the reaction is often plagued by side reactions that can significantly impact yield, purity, and scalability. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the chlorination of 5-isopropoxypyridine in a question-and-answer format.

Problem: Low Yield and Poor Conversion

Q: My reaction consistently results in a low yield of this compound, with a significant amount of starting material remaining. What are the primary causes and solutions?

A: Low conversion is a common issue stemming from several factors related to reaction kinetics and reagent stability. The pyridine ring is inherently electron-deficient, which deactivates it towards electrophilic aromatic substitution.[1] While the 5-isopropoxy group is activating, insufficient reaction conditions can lead to stalling.

  • Probable Cause 1: Insufficient Reactivity of Chlorinating Agent. Milder chlorinating agents like N-chlorosuccinimide (NCS) may require an acid catalyst or higher temperatures to achieve a reasonable reaction rate.

  • Solution 1: If using NCS, consider adding a catalytic amount of a strong acid like H₂SO₄ or an acid catalyst like silica gel. Alternatively, switching to a more reactive agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) can increase conversion, but may also increase side reactions if not properly controlled.[2]

  • Probable Cause 2: Inadequate Temperature or Reaction Time. The reaction may be kinetically slow at lower temperatures.

  • Solution 2: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or GC/MS. Similarly, extending the reaction time may be necessary, but be aware that prolonged heating can lead to product degradation or byproduct formation.

  • Probable Cause 3: Reagent Decomposition. Some chlorinating agents can decompose in the presence of moisture or certain solvents.

  • Solution 3: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents. If reagent decomposition is suspected, use a freshly opened bottle or purify the reagent before use.

Problem: Formation of Polychlorinated Byproducts

Q: My product mixture is contaminated with significant amounts of dichloro- and trichloro-5-isopropoxypyridine. How can I improve the selectivity for the mono-chlorinated product?

A: Over-chlorination is the most frequent side reaction in this process. The initial product, this compound, is still an activated aromatic ring and can undergo a second chlorination, typically at the 4- or 6-position.

  • Probable Cause 1: Incorrect Stoichiometry. Using an excess of the chlorinating agent is the most direct cause of over-chlorination.

  • Solution 1: Carefully control the stoichiometry. Use a slight excess (1.05-1.1 equivalents) of the chlorinating agent. A slow, controlled addition of the chlorinating agent to the solution of 5-isopropoxypyridine can help maintain a low concentration of the electrophile and favor mono-substitution.

  • Probable Cause 2: High Reaction Temperature. Higher temperatures provide the activation energy for the less favorable second chlorination to occur.

  • Solution 2: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate. Often, starting the reaction at 0°C or even lower during the addition phase, followed by a slow warm-up to room temperature, can significantly improve selectivity.

  • Probable Cause 3: Highly Reactive Chlorinating System. Strong chlorinating agents (e.g., Cl₂ with a Lewis acid) can be difficult to control.

  • Solution 3: Opt for a milder, more selective chlorinating agent. N-chlorosuccinimide (NCS) is often a good choice for achieving mono-chlorination on activated rings.

Problem: Identification of an M+16 Impurity

Q: My mass spectrometry analysis shows a significant peak corresponding to the mass of my starting material plus 16 amu (M+16). Is this a pyridine N-oxide, and how can I prevent its formation?

A: Yes, an M+16 peak is the characteristic signature of N-oxide formation. The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation.[3][4][5]

  • Probable Cause 1: Oxidizing Chlorinating Agent. Some chlorinating reagents or impurities within them can act as oxidizing agents. Peracids, for example, are classic reagents for forming N-oxides.[4][6]

  • Solution 1: Ensure your chlorinating agent is pure. If oxidation is a persistent issue, consider an alternative synthetic route. It is noteworthy that chlorination via the N-oxide is a viable, and sometimes preferred, synthetic strategy.[7] The pyridine N-oxide can be synthesized first, then chlorinated (which occurs preferentially at the 2- and 4-positions), and finally deoxygenated using a reducing agent like PCl₃ or zinc dust.[4]

  • Probable Cause 2: Presence of Peroxides in Solvents. Ethereal solvents like THF can form explosive peroxides, which are also strong oxidizing agents.

  • Solution 2: Use freshly distilled, peroxide-free solvents. Avoid long-term storage of reactions in ether-based solvents. Using inert, non-oxidizable solvents like dichloromethane or acetonitrile is recommended.[8]

Problem: Hydrolysis During Workup

Q: During aqueous workup, I am observing the formation of 5-isopropoxypyridin-2(1H)-one. How can I avoid this hydrolysis?

A: 2-Chloropyridines are susceptible to nucleophilic aromatic substitution, where chloride acts as a leaving group.[9] Water or hydroxide from an aqueous base wash can act as the nucleophile, leading to the formation of the corresponding 2-hydroxypyridine, which exists in its tautomeric pyridone form.[10][11]

  • Probable Cause: Presence of Water/Base in Workup. Standard aqueous workups, especially basic washes (e.g., with NaHCO₃ or NaOH solution), introduce the nucleophile responsible for hydrolysis.

  • Solution:

    • Anhydrous Workup: If possible, avoid an aqueous workup altogether. The reaction can be filtered through a plug of silica or celite and the solvent evaporated.

    • Buffered/Acidic Wash: If a wash is necessary to remove inorganic salts or catalysts, use a saturated ammonium chloride (NH₄Cl) solution or cold, dilute brine. These are less nucleophilic than basic solutions.

    • Temperature Control: Perform all aqueous steps at low temperatures (0-5°C) to minimize the rate of the hydrolysis reaction.

Section 2: Visualizing Reaction Pathways

Understanding the relationship between the desired reaction and potential side reactions is crucial for troubleshooting.

G SM 5-Isopropoxypyridine ChlorinatingAgent + Chlorinating Agent (e.g., NCS, SO2Cl2) SM->ChlorinatingAgent N_Oxide 5-Isopropoxypyridine N-Oxide SM->N_Oxide Side Reaction #2 (Oxidizing Conditions) Product This compound (Desired Product) ChlorinatingAgent->Product Main Reaction Pathway (Electrophilic Substitution) OverChlor Di/Tri-chlorinated Products Product->OverChlor Side Reaction #1 (Excess Reagent/High Temp) Workup + H2O / Base (Aqueous Workup) Product->Workup Hydrolysis 5-Isopropoxypyridin-2(1H)-one Workup->Hydrolysis Side Reaction #3 (Nucleophilic Substitution)

Caption: Main reaction and common side reaction pathways.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the chlorination of 5-isopropoxypyridine? The reaction proceeds via electrophilic aromatic substitution (EAS). The chlorinating agent, sometimes activated by a catalyst, generates a potent electrophile (e.g., Cl⁺). The electron-rich pyridine ring, activated by the electron-donating isopropoxy group, attacks the electrophile. The isopropoxy group is an ortho, para-director. The para-position (C2) is sterically more accessible than the ortho-position (C4), leading to the preferential formation of this compound.

Q2: Which chlorinating agent is best for this transformation? The "best" agent depends on the desired balance between reactivity, selectivity, and safety.

Chlorinating AgentProsConsRecommended Use Case
N-Chlorosuccinimide (NCS) High selectivity for mono-chlorination; easy to handle solid.Lower reactivity; may require catalyst or heat.Lab-scale synthesis where selectivity is paramount.
Sulfuryl Chloride (SO₂Cl₂) Highly reactive; effective at lower temperatures.Can lead to over-chlorination; liberates HCl and SO₂ gas.When higher reactivity is needed and stoichiometry can be precisely controlled.
Chlorine Gas (Cl₂) Inexpensive and highly reactive.Difficult to handle; low selectivity; requires specialized equipment.[2]Industrial-scale processes where cost is a primary driver and control systems are robust.
POCl₃ / PCl₅ Effective for converting hydroxypyridines to chloropyridines.[12]Harsh conditions; can cause degradation; generates phosphorus waste.[13]Primarily for synthesis starting from 5-isopropoxypyridin-2-one.

Q3: Are there specific solvent incompatibilities to be aware of? Yes. Chlorinating agents are strong electrophiles and oxidizers and can react with certain solvents.[8]

  • Ethers (THF, Diethyl Ether): Can form peroxides, which pose an explosion risk and can lead to unwanted oxidation side reactions.

  • Alcohols (Methanol, Ethanol): Will react with most chlorinating agents.

  • Amides (DMF, NMP): Can react with aggressive chlorinating agents like SO₂Cl₂ or POCl₃.

  • Recommended Solvents: Inert solvents such as dichloromethane (DCM), chloroform, carbon tetrachloride, or acetonitrile are generally safe choices.[14]

Section 4: Recommended Experimental Protocol

This protocol for the chlorination using N-chlorosuccinimide (NCS) is designed to maximize selectivity and yield for this compound.

Materials:

  • 5-isopropoxypyridine (1.0 eq)

  • N-chlorosuccinimide (NCS) (1.1 eq)

  • Acetonitrile (anhydrous, sufficient to make a 0.5 M solution)

  • Round-bottom flask, magnetic stirrer, condenser, inert gas line (N₂ or Ar)

Procedure:

  • Setup: Assemble a clean, oven-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Dissolution: To the flask, add 5-isopropoxypyridine (1.0 eq) and anhydrous acetonitrile. Stir until fully dissolved.

  • Reagent Addition: Add N-chlorosuccinimide (1.1 eq) to the solution in a single portion at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 80-82°C). Monitor the reaction progress by TLC or GC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.

  • Workup (Non-Aqueous):

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the succinimide byproduct.

    • Wash the celite pad with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Section 5: Troubleshooting Logic Workflow

This diagram provides a systematic approach to diagnosing and solving issues during the reaction.

G Start Problem Observed (e.g., Low Yield, Impurities) Impurity_Check Identify Impurity by MS/NMR Start->Impurity_Check OverChlor Over-chlorination (M+34, M+68) Impurity_Check->OverChlor Polychlorinated? N_Oxide N-Oxidation (M+16) Impurity_Check->N_Oxide M+16? Hydrolysis Hydrolysis Product Impurity_Check->Hydrolysis Hydroxypyridine? Start_Mat High Starting Material Impurity_Check->Start_Mat Mainly SM? Action_OverChlor Reduce Stoichiometry Lower Temperature Use Milder Reagent (NCS) OverChlor->Action_OverChlor Action_N_Oxide Use Anhydrous/Peroxide-Free Solvent Consider N-Oxide Route N_Oxide->Action_N_Oxide Action_Hydrolysis Use Anhydrous Workup Avoid Aqueous Base Hydrolysis->Action_Hydrolysis Action_Start_Mat Increase Temperature/Time Use More Reactive Reagent Check Reagent Quality Start_Mat->Action_Start_Mat

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimizing Coupling Reactions for 2-Chloro-5-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Chloro-5-isopropoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by this substrate. We provide in-depth troubleshooting guides, FAQs, and optimized protocols based on established chemical principles and field-proven insights.

The structure of this compound presents a unique set of challenges. The C-Cl bond is notoriously less reactive than its C-Br or C-I counterparts, making the initial oxidative addition step of the catalytic cycle kinetically demanding.[1][2] Furthermore, the presence of a Lewis basic pyridine nitrogen can lead to catalyst inhibition through coordination to the palladium center, while the electron-donating isopropoxy group can further deactivate the aryl chloride toward oxidative addition.[3][4] This guide will address these issues directly.

General Troubleshooting & FAQs for Coupling with this compound

This section covers common issues applicable to Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Q1: My reaction shows no or very low conversion. What are the first things I should investigate?

A1: Low conversion with a challenging substrate like this compound typically points to a few key areas:

  • Catalyst Activity: The oxidative addition of a C-Cl bond to a Pd(0) complex is often the rate-limiting step.[1]

    • Palladium Source: Ensure your palladium source is active. Using a pre-catalyst (e.g., a G3 or G4 palladacycle) can be more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂, as it provides a more reliable and efficient entry into the catalytic cycle.[1][5]

    • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating C-Cl bonds.[3] You must use bulky, electron-rich phosphine ligands. For this substrate, biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) are strongly recommended as they accelerate both the oxidative addition and reductive elimination steps.[1][2]

    • Catalyst Loading: For difficult couplings, a standard 1-2 mol% catalyst loading may be insufficient. Consider increasing the loading to 3-5 mol%.[1]

  • Reaction Conditions:

    • Inert Atmosphere: Oxygen can irreversibly oxidize and deactivate the active Pd(0) catalyst. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.[3]

    • Temperature: Higher temperatures (typically 80-110 °C) are often required to overcome the high activation energy of the C-Cl bond oxidative addition.[1]

  • Catalyst Inhibition:

    • The pyridine nitrogen is a known inhibitor of palladium catalysts.[3][4] The choice of ligand is crucial to mitigate this. The steric bulk of ligands like XPhos can disfavor the binding of the pyridine nitrogen to the palladium center.

Troubleshooting Workflow: Low Conversion

Below is a logical workflow for diagnosing and solving low conversion issues.

G Start Low / No Conversion Check_Catalyst Step 1: Verify Catalyst System Start->Check_Catalyst Solution_Ligand Solution: Use Bulky, Electron-Rich Biaryl Phosphine Ligand (e.g., SPhos, XPhos) Check_Catalyst->Solution_Ligand Ineffective Ligand? Solution_Precatalyst Solution: Use a Pd(II) Pre-catalyst (e.g., XPhos-G3-Pd) Check_Catalyst->Solution_Precatalyst Pd(0) Inactive? Check_Conditions Step 2: Assess Reaction Conditions Solution_Temp Solution: Increase Temperature (80-110 °C) Check_Conditions->Solution_Temp Temp Too Low? Solution_Inert Solution: Ensure Strict Inert Atmosphere & Degassed Solvents Check_Conditions->Solution_Inert Oxygen Present? Check_Reagents Step 3: Check Reagent Quality Solution_Base Solution: Verify Base Strength & Purity Check_Reagents->Solution_Base Base Degraded? Solution_Ligand->Check_Conditions Solution_Precatalyst->Check_Conditions Solution_Temp->Check_Reagents Solution_Inert->Check_Reagents Success Reaction Optimized Solution_Base->Success

Caption: A step-by-step troubleshooting workflow for low conversion.

Q2: I'm observing significant hydrodehalogenation (replacement of -Cl with -H). How can I minimize this?

A2: Hydrodehalogenation is a common side reaction, especially under forcing conditions.[6] It can arise from several pathways, including a reaction with hydride sources in the mixture or through β-hydride elimination if the coupling partner has β-hydrogens.[6][7]

  • Minimize Hydride Sources: Ensure solvents are anhydrous. Some bases or additives can also act as hydride donors.

  • Ligand Choice: The choice of ligand can influence the relative rates of the desired coupling versus hydrodehalogenation. A ligand that promotes rapid reductive elimination of the product can outcompete the side reaction.

  • Base Selection: In some cases, the choice of base can impact this side reaction. For Suzuki reactions, using K₃PO₄ instead of stronger bases might be beneficial.[3]

Q3: My reaction is producing a significant amount of homocoupled product from my coupling partner (e.g., biaryl from boronic acid). What causes this?

A3: Homocoupling is often promoted by the presence of Pd(II) species or oxygen.[2]

  • Ensure Complete Reduction: If using a Pd(II) source like Pd(OAc)₂, ensure your conditions are sufficient to fully reduce it to the active Pd(0) state. Using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst can mitigate this.

  • Strictly Anaerobic Conditions: Oxygen can promote the oxidative homocoupling of boronic acids and other organometallic reagents.[2] Thoroughly degas all solvents and maintain a positive pressure of an inert gas.

Suzuki-Miyaura Coupling: Specific Troubleshooting

The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool, but requires careful optimization for an electron-rich chloropyridine.

Q4: My Suzuki coupling is failing. What is the best catalyst, ligand, and base combination for this compound?

A4: For this substrate, a highly active catalyst system is mandatory. Standard catalysts like Pd(PPh₃)₄ will likely fail.[3]

  • Recommended System: A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is a robust starting point.[2]

  • Base Selection: A moderately strong base is required to activate the boronic acid for transmetalation.[8] K₃PO₄ or K₂CO₃ are commonly effective.[3][9] The base's role is to form the more reactive borate anion [RB(OH)₃]⁻.[10]

  • Solvent: Aprotic polar solvents like 1,4-dioxane or toluene, often with a small amount of water, are standard.[3][11] The water can be crucial for dissolving the base and facilitating the formation of the active borate species.

Table 1: Effect of Ligand and Base on Suzuki Coupling Yield
EntryPalladium Source (2 mol%)Ligand (4 mol%)Base (2 equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O100< 5
2Pd₂(dba)₃SPhosK₂CO₃Dioxane/H₂O10078
3Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O10092
4Pd₂(dba)₃SPhosCs₂CO₃Toluene11085

Yields are representative for a coupling with phenylboronic acid and are for illustrative purposes.

Optimized Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • In a separate vial, prepare the catalyst solution: add Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%) to anhydrous, degassed 1,4-dioxane.

  • Seal the reaction vial with a septum, and evacuate and backfill with argon three times.

  • Add the catalyst solution to the reaction vial via syringe, followed by a small amount of degassed water (e.g., 10% v/v of the dioxane).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor progress by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.[3]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Product (Ar-Ar') Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)(Ar')L2 Ar'-X 2-Cl-5-iPrO-Py (Ar'-X) Ar'-X->Ar-Pd(II)(X)L2 Base Base Base->Ar-Pd(II)(Ar')L2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Specific Troubleshooting

This reaction is essential for forming C-N bonds but is highly sensitive to catalyst and base selection, especially with chloropyridines.[7]

Q5: My Buchwald-Hartwig amination is giving poor yields. The starting material is consumed, but I see mostly hydrodehalogenation. What's wrong?

A5: This is a classic problem when coupling chloropyridines. The conditions required for the slow oxidative addition can overly promote side reactions.

  • Base Selection is Critical: The most common and effective base for C-Cl amination is a strong, non-nucleophilic one like Sodium tert-butoxide (NaOtBu).[1] Weaker bases like K₃PO₄ or Cs₂CO₃ may not be effective enough unless paired with a highly active catalyst system and may require higher temperatures, further promoting side reactions.[1]

  • Ligand Choice: As with the Suzuki coupling, bulky, electron-rich biarylphosphine ligands are essential. Ligands like RuPhos and BrettPhos are often superior for C-N coupling of challenging substrates.[1]

  • Pre-catalyst: Using a pre-catalyst that rapidly generates the active monoligated Pd(0) species is highly advantageous. These pre-catalysts are designed for clean and efficient catalyst formation upon exposure to base.[12]

Table 2: Effect of Base and Ligand on Buchwald-Hartwig Amination Yield
EntryPalladium Source (2 mol%)Ligand (4 mol%)Base (1.5 equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂BINAPCs₂CO₃Toluene11015
2Pd₂(dba)₃XPhosK₃PO₄Dioxane10035
3RuPhos-G3-Pd(integral)NaOtBuToluene10095
4Pd₂(dba)₃BrettPhosLHMDSTHF8091

Yields are representative for a coupling with morpholine and are for illustrative purposes.

Optimized Protocol: Buchwald-Hartwig Amination
  • To an oven-dried reaction vial under an argon atmosphere, add the palladium pre-catalyst (e.g., RuPhos-G3-Pd, 2 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.5 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Seal the vial and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.[1]

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition [(R2N)Pd(II)(Ar)L] [(R2N)Pd(II)(Ar)L] Ar-Pd(II)(X)L->[(R2N)Pd(II)(Ar)L] Amine Coordination & Deprotonation [(R2N)Pd(II)(Ar)L]->Pd(0)L Reductive Elimination Ar-NR2 Product (Ar-NR2) [(R2N)Pd(II)(Ar)L]->Ar-NR2 R2NH R2NH R2NH->Ar-Pd(II)(X)L Ar-X 2-Cl-5-iPrO-Py (Ar-X) Ar-X->Ar-Pd(II)(X)L Base Base Base->Ar-Pd(II)(X)L

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Specific Troubleshooting

The Sonogashira reaction couples terminal alkynes with aryl halides. While often robust, the unreactivity of aryl chlorides requires specific optimization.[13]

Q6: My Sonogashira reaction with this compound is not working. Should I use copper?

A6: Traditional Sonogashira conditions use a copper(I) co-catalyst (typically CuI) to facilitate the transmetalation of the acetylide to the palladium center.[14] However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[15] For a challenging substrate, a copper-free protocol with a highly active palladium catalyst is often preferred.

  • Copper-Free Conditions: These protocols rely on a strong base to generate the acetylide, which then reacts directly with the palladium complex. They require a highly efficient palladium catalyst/ligand system to be successful, especially with an aryl chloride.[15][16]

  • Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂) and a bulky, electron-rich ligand is effective. N-heterocyclic carbene (NHC) ligands or bulky phosphines can be used.[13]

  • Base and Solvent: An amine base like diisopropylamine or triethylamine is often used, sometimes serving as both the base and part of the solvent system.[14]

Q7: What are the best conditions for a copper-free Sonogashira coupling with this substrate?

A7: A robust system for copper-free Sonogashira coupling of aryl chlorides involves a highly active palladium catalyst and carefully chosen conditions to avoid side reactions.

  • Recommended System: A palladium source like Pd(OAc)₂ or a pre-catalyst, paired with a ligand such as SPhos or an NHC ligand (e.g., IPr).

  • Base: A strong, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a strong inorganic base like Cs₂CO₃ can be effective.[17]

  • Temperature: Elevated temperatures (100-120 °C) are typically necessary.[18]

Optimized Protocol: Copper-Free Sonogashira Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (2-4 mol%), and SPhos (4-8 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add the terminal alkyne (1.5 equiv) and anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Seal the tube and heat to 110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, filter through a pad of Celite®, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Sonogashira Catalytic Cycle (Copper-Free)

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Deprotonation & Acetylide Exchange Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡C-R Product (Ar-C≡C-R) Ar-Pd(II)(C≡CR)L2->Ar-C≡C-R R-C≡C-H R-C≡C-H R-C≡C-H->Ar-Pd(II)(C≡CR)L2 Ar-X 2-Cl-5-iPrO-Py (Ar-X) Ar-X->Ar-Pd(II)(X)L2 Base Base Base->Ar-Pd(II)(C≡CR)L2

Caption: Simplified catalytic cycle for a copper-free Sonogashira reaction.

References

Technical Support Center: Catalyst Residue Removal in 2-Chloro-5-isopropoxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of removing catalyst residues from the synthesis of 2-Chloro-5-isopropoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in the synthesis of this compound and similar compounds?

A1: The synthesis of this compound and related alkoxypyridines often involves cross-coupling reactions to form the C-O bond. The most common catalysts for these transformations are palladium-based, such as palladium(II) acetate (Pd(OAc)₂) or bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), often in combination with phosphine ligands.[1][2] Copper-based catalysts, typically used in Ullmann-type condensations, are also a possibility.[3][4]

Q2: Why is it crucial to remove catalyst residues from my this compound product?

A2: Residual palladium or copper is a significant concern, especially in drug development, as these heavy metals are toxic and can interfere with downstream reactions and biological assays. Regulatory bodies like the FDA have stringent limits on the amount of residual metals in active pharmaceutical ingredients (APIs).[5] Therefore, effective removal is essential for product purity, safety, and regulatory compliance.

Q3: What are the primary methods for removing catalyst residues?

A3: The most common methods for removing residual palladium and copper include:

  • Adsorption: Using materials with a high affinity for the metal, such as activated carbon or specialized metal scavengers.[6]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts or precipitated metal particles.[7]

  • Chromatography: Utilizing techniques like column chromatography to separate the desired compound from the catalyst.[7]

  • Extraction: Employing liquid-liquid extraction to partition the catalyst into a separate phase.[6]

  • Crystallization: Purifying the final product through crystallization, which can leave the metal impurities in the mother liquor.[6]

Q4: How do I choose the most suitable catalyst removal method for my experiment?

A4: The optimal method depends on several factors, including:

  • The nature of your product: Consider its solubility, stability, and potential to chelate with the metal.

  • The form of the catalyst residue: Is it homogeneous (dissolved) or heterogeneous (solid)?

  • The scale of your reaction: Some methods are more scalable than others.

  • The required purity level: The stringency of the final application will dictate the necessary level of purification.

Q5: What are the acceptable limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A5: Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), set limits for elemental impurities. For palladium, the oral permitted daily exposure (PDE) is 100 µ g/day , which translates to a concentration limit in the drug substance that depends on the daily dose.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Persistent Catalyst Contamination After Initial Work-up

Possible Causes:

  • Formation of Stable Complexes: The pyridine nitrogen in your product can form stable, soluble complexes with palladium or copper, making them difficult to remove by simple filtration or extraction.

  • Colloidal Metal Formation: The catalyst may have decomposed to form fine colloidal metal particles that pass through standard filters.

  • Ineffective Initial Purification: The chosen work-up procedure may not be suitable for the specific form of the residual catalyst.

Solutions:

  • Utilize Metal Scavengers: These are solid-supported materials with functional groups that have a high affinity for palladium or copper. Thiol-based scavengers are often effective for palladium.[2]

  • Activated Carbon Treatment: Activated carbon has a high surface area and can effectively adsorb residual metal catalysts.[4][9] However, it can also adsorb the product, leading to yield loss.

  • Oxidative or Reductive Treatment: A mild oxidation or reduction step can sometimes change the oxidation state of the metal, making it easier to remove by precipitation or extraction.

Detailed Experimental Protocols

Protocol 1: Activated Carbon Treatment for Palladium Removal

This protocol describes a general procedure for removing residual palladium using activated carbon.

Materials:

  • Crude this compound solution

  • Activated Carbon (e.g., Darco® KB-B)

  • Suitable organic solvent (e.g., Toluene, Ethyl Acetate)

  • Celite® or other filter aid

  • Stir plate and magnetic stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the Crude Product: Dissolve the crude this compound in a suitable organic solvent to a concentration of approximately 5-10% (w/v).

  • Add Activated Carbon: Add 1-5 wt% of activated carbon relative to the crude product. The optimal amount should be determined empirically.

  • Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 1-4 hours.

  • Filter the Mixture: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Wash the Carbon: Wash the activated carbon cake with fresh solvent to recover any adsorbed product.[1]

  • Concentrate the Filtrate: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.

  • Analyze for Residual Palladium: Determine the final palladium concentration in the purified product using a suitable analytical method such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[10]

Protocol 2: Using a Thiol-Based Scavenger for Palladium Removal

This protocol outlines the use of a silica-based thiol scavenger for the removal of residual palladium.

Materials:

  • Crude this compound solution

  • Silica-based thiol scavenger (e.g., SiliaMetS® Thiol)

  • Suitable organic solvent (e.g., Toluene, THF)

  • Stir plate and magnetic stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the Crude Product: Dissolve the crude this compound in a suitable organic solvent.

  • Add the Scavenger: Add the thiol scavenger (typically 3-5 equivalents relative to the estimated amount of residual palladium).

  • Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature for 2-18 hours. The optimal time and temperature will depend on the specific scavenger and the nature of the palladium species.

  • Filter the Mixture: Filter off the scavenger.

  • Wash the Scavenger: Wash the scavenger with fresh solvent to recover any adsorbed product.

  • Concentrate the Filtrate: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analyze for Residual Palladium: Analyze a sample of the purified product by ICP-MS to determine the final palladium concentration.[10]

Data Presentation

Table 1: Comparison of Different Palladium Removal Methods

MethodTypical Starting Pd (ppm)Typical Final Pd (ppm)AdvantagesDisadvantages
Activated Carbon 200 - 1000< 10Cost-effective, readily available.[9]Can lead to product loss due to non-specific adsorption.[9]
Thiol Scavenger 200 - 1000< 5High selectivity for palladium, minimal product loss.[2]Higher cost compared to activated carbon.
Crystallization 200 - 100010 - 50Can be highly effective and scalable.May not be effective for all compounds; can trap impurities.
Column Chromatography 200 - 1000< 10Can remove a wide range of impurities.Can be time-consuming and require large solvent volumes.

Visualizations

Workflow for Catalyst Removal

Catalyst_Removal_Workflow start Crude Reaction Mixture heterogeneous Heterogeneous Catalyst? start->heterogeneous filtration Filtration through Celite® heterogeneous->filtration Yes homogeneous Homogeneous Catalyst? heterogeneous->homogeneous No filtration->homogeneous scavenger Scavenger Treatment (e.g., Thiol-based) homogeneous->scavenger High Selectivity Needed carbon Activated Carbon Treatment homogeneous->carbon Cost-Effective Option chromatography Column Chromatography homogeneous->chromatography Multiple Impurities crystallization Crystallization homogeneous->crystallization Crystalline Product analysis Analysis (ICP-MS) scavenger->analysis carbon->analysis chromatography->analysis crystallization->analysis product Purified Product analysis->product

Caption: Decision workflow for selecting a catalyst removal method.

Troubleshooting Logic for Persistent Contamination

Troubleshooting_Logic start Persistent Catalyst Contamination cause1 Stable Product-Metal Complex start->cause1 cause2 Colloidal Metal Particles start->cause2 cause3 Ineffective Initial Work-up start->cause3 solution1 Use High-Affinity Scavenger cause1->solution1 solution2 Treat with Activated Carbon cause1->solution2 solution3 Consider Oxidative/Reductive Pre-treatment cause2->solution3 solution4 Optimize Filtration (e.g., finer filter aid) cause2->solution4 solution5 Re-evaluate Work-up Conditions cause3->solution5

Caption: Troubleshooting logic for persistent catalyst contamination.

References

Technical Support Center: Troubleshooting Guide for 2-Chloro-5-isopropoxypyridine Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-chloro-5-isopropoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this specific, and sometimes challenging, substrate. The following question-and-answer format directly addresses potential issues, providing in-depth explanations and actionable troubleshooting steps to enhance your reaction success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the primary factors to investigate?

A1: Low or no conversion in the Suzuki coupling of this compound often stems from the inherent properties of the substrate and the specific reaction conditions. Here are the key areas to troubleshoot:

  • Catalyst System Inactivity: The C-Cl bond in 2-chloropyridines is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the oxidative addition step more challenging.[1] The electron-donating 5-isopropoxy group further increases the electron density at the 2-position, potentially slowing this crucial step. Additionally, the pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] A standard catalyst like Pd(PPh₃)₄ may be insufficient.[2]

    • Troubleshooting:

      • Catalyst Choice: Employ a more active catalyst system. Electron-rich and sterically hindered phosphine ligands are often necessary for the coupling of unactivated aryl chlorides.[1] Consider using pre-formed palladium(0) sources like Pd₂(dba)₃ or air-stable Pd(II) pre-catalysts that readily form the active Pd(0) species in situ.

      • Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.[1] Bulky, electron-rich ligands are known to promote the oxidative addition step with aryl chlorides.

  • Ineffective Base: The base plays a multifaceted role in the Suzuki reaction. It activates the organoboron species to facilitate transmetalation and can influence the formation of the active palladium complex.[3][4] An inappropriate base may not be strong enough to promote the necessary steps or could lead to side reactions.

    • Troubleshooting:

      • Base Screening: The choice of base is often interdependent with the solvent.[5] For 2-chloropyridines, stronger bases are often required. Consider screening bases such as K₃PO₄, Cs₂CO₃, or KF. If your starting materials or product are base-labile, a milder base like K₂CO₃ or even KF might be necessary, though this could require higher temperatures or longer reaction times.[4][6]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of boronic acids and decomposition of the palladium(0) catalyst.[5][7]

    • Troubleshooting:

      • Degassing: Ensure that all solvents are thoroughly degassed prior to use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.[8] The reaction vessel should be purged with an inert gas before adding the reagents and solvents.[2]

Q2: I am observing significant byproduct formation, primarily the homocoupling of my boronic acid and dehalogenation of the this compound. How can I minimize these side reactions?

A2: The formation of byproducts is a common challenge. Here’s how to address the most frequent ones:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst by residual oxygen.[2][7]

    • Troubleshooting:

      • Inert Atmosphere: Meticulously maintain an inert atmosphere throughout the reaction setup and duration.[2]

      • Pd(0) Source: Use a direct Pd(0) source like Pd₂(dba)₃ to bypass the in-situ reduction step.[2]

      • Ligand Choice: Bulky phosphine ligands can help suppress homocoupling.[9]

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is particularly an issue with heteroaryl boronic acids and can be accelerated by aqueous basic conditions.[7]

    • Troubleshooting:

      • Anhydrous Conditions: Consider running the reaction under anhydrous conditions.[10]

      • Boronic Esters: Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which can slowly release the boronic acid in situ.[11][12][13]

      • Milder Base: An excessively strong base can sometimes accelerate protodeboronation.[1]

  • Dehalogenation: The starting this compound is reduced to 5-isopropoxypyridine. This can occur if the palladium catalyst reacts with a hydride source in the reaction mixture.[2]

    • Troubleshooting:

      • Solvent Choice: Some solvents are more prone to acting as hydride sources. Ensure your solvent is of high purity.

      • Inert Atmosphere: As with other side reactions, maintaining a strictly inert atmosphere is crucial.[2]

Experimental Protocols & Data

Recommended Starting Conditions for Screening

For a challenging substrate like this compound, a robust catalyst system is paramount. The following table provides a starting point for reaction optimization.

Parameter Recommendation A (Robust System) Recommendation B (Alternative Conditions) Rationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ is a direct Pd(0) source, minimizing side reactions from in-situ reduction.[2] Pd(OAc)₂ is a common, cheaper alternative but requires in-situ reduction.
Ligand SPhos or XPhos (2-4 mol%)P(t-Bu)₃ (4-10 mol%)Bulky, electron-rich Buchwald ligands like SPhos and XPhos are highly effective for coupling aryl chlorides.[1] P(t-Bu)₃ is another effective, albeit more air-sensitive, ligand.[14]
Base K₃PO₄ (2.0 - 3.0 equiv)Cs₂CO₃ (2.0 - 3.0 equiv)Strong, non-nucleophilic bases are often required. K₃PO₄ is a reliable choice.[2] Cs₂CO₃ is more soluble and can be effective at lower temperatures.
Solvent 1,4-Dioxane/H₂O (e.g., 10:1)Toluene/H₂O (e.g., 10:1)Aprotic solvents with a small amount of water are standard. The water is believed to be necessary for the transmetalation step.[7]
Temperature 80 - 110 °C80 - 110 °CHigher temperatures are often necessary to facilitate the oxidative addition of the C-Cl bond.[2]
General Experimental Protocol
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 - 1.5 equiv), the base (2.0 - 3.0 equiv), the palladium source (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for at least three cycles.[2]

  • Add the degassed solvent system via syringe.[2]

  • Heat the reaction mixture to the desired temperature with vigorous stirring.[2]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.[2]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R¹-X (this compound) Ar-Pd(II)(X)L_n R¹-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation Ar-Pd(II)-Ar'L_n R¹-Pd(II)-R²L₂ Transmetalation->Ar-Pd(II)-Ar'L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product R¹-R² Reductive_Elimination->Product Boronic_Acid_Activation [R²-B(OH)₃]⁻ Boronic_Acid_Activation->Transmetalation Base Troubleshooting_Workflow Start Low/No Product Yield Check_Catalyst Is the Catalyst/Ligand System Appropriate for Aryl Chlorides? Start->Check_Catalyst Check_Base Is the Base Strong Enough? Check_Catalyst->Check_Base Yes Optimize_Catalyst Screen More Active Catalysts (e.g., Pd₂(dba)₃/SPhos) Check_Catalyst->Optimize_Catalyst No Check_Conditions Are Reaction Conditions (Temp, Degassing) Optimal? Check_Base->Check_Conditions Yes Optimize_Base Screen Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Optimize_Base No Optimize_Conditions Increase Temperature, Ensure Thorough Degassing Check_Conditions->Optimize_Conditions No Success Reaction Successful Check_Conditions->Success Yes Optimize_Catalyst->Check_Base Optimize_Base->Check_Conditions Optimize_Conditions->Success

References

Preventing hydrolysis of the isopropoxy group in 2-Chloro-5-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-5-isopropoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the hydrolysis of the isopropoxy group. By understanding the underlying chemical principles, you can ensure the integrity of your starting material and the success of your experiments.

Introduction: The Challenge of Stability

This compound is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its utility lies in the strategic placement of the chloro, isopropoxy, and pyridine nitrogen functionalities, which allow for selective modification and elaboration. However, the isopropoxy group, an ether linkage, can be susceptible to hydrolysis under certain experimental conditions, leading to the formation of the undesired byproduct, 2-Chloro-5-hydroxypyridine. This hydrolysis can result in reduced yields, purification challenges, and inconsistent experimental outcomes. This guide provides a comprehensive overview of the factors influencing the stability of the isopropoxy group and practical strategies to prevent its cleavage.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis in the context of this compound?

A1: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the case of this compound, the ether bond of the isopropoxy group is cleaved, resulting in the formation of 2-Chloro-5-hydroxypyridine and isopropanol. This reaction is typically catalyzed by acids or strong bases.

Q2: Why is the isopropoxy group on this specific molecule susceptible to hydrolysis?

A2: The susceptibility of the isopropoxy group to hydrolysis is influenced by the electronic nature of the pyridine ring. The pyridine nitrogen and the chloro substituent are electron-withdrawing groups, which decrease the electron density of the aromatic ring.[1][2] This electron deficiency can make the ether oxygen more susceptible to protonation under acidic conditions, which is the initial step in acid-catalyzed hydrolysis.[3][4][5]

Q3: Under what general conditions is hydrolysis most likely to occur?

A3: Hydrolysis is most likely to occur under either strongly acidic or strongly basic conditions, particularly in the presence of water and at elevated temperatures. Ethers are generally stable but can be cleaved under harsh conditions.[3][4] For instance, refluxing in the presence of strong acids like HBr or HI is a classic method for ether cleavage.[3][5] While milder conditions are used in typical synthetic protocols, the risk of hydrolysis increases with prolonged reaction times, higher temperatures, and the presence of acidic or basic reagents.

Q4: How can I store this compound to minimize the risk of hydrolysis?

A4: Proper storage is the first line of defense against hydrolysis. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[6][7][8] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to exclude moisture.[6]

Troubleshooting Guide: Preventing Hydrolysis in Your Experiments

This section addresses specific issues you might encounter during your experiments and provides actionable solutions based on chemical principles.

Problem 1: Significant formation of 2-Chloro-5-hydroxypyridine byproduct during a reaction.

Root Cause Analysis:

The formation of the hydroxy byproduct is a clear indication that the isopropoxy group is undergoing hydrolysis. This can be triggered by several factors within your reaction setup:

  • Acidic or Basic Conditions: The presence of strong acids or bases, even in catalytic amounts, can promote hydrolysis, especially if water is present in the reaction mixture.

  • Water Content: Solvents, reagents, or even the starting material itself may contain residual water, which acts as the reactant in the hydrolysis process.

  • Elevated Temperatures: Higher reaction temperatures accelerate the rate of hydrolysis.

  • Prolonged Reaction Times: The longer the material is exposed to hydrolytic conditions, the greater the extent of byproduct formation.

Solutions and Preventive Measures:

1. Rigorous Control of Reaction pH:

  • Explanation: Both acid and base catalysis can facilitate the cleavage of the ether linkage.[9][10][11] The mechanism of acid-catalyzed ether cleavage involves protonation of the ether oxygen, making it a better leaving group.[3][4][5]

  • Recommendation:

    • If your reaction allows, maintain a neutral pH.

    • If acidic or basic conditions are required, use the mildest possible reagents and the minimum necessary stoichiometry.

    • Consider using buffered solutions if compatible with your reaction chemistry.

2. Ensure Anhydrous Conditions:

  • Explanation: Water is a necessary reactant for hydrolysis. Minimizing its presence is critical.

  • Recommendation:

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or solvents can be dried using appropriate drying agents and distilled.

    • Dry all glassware in an oven before use and allow it to cool in a desiccator.

    • Ensure all reagents are anhydrous. Solid reagents can be dried under vacuum.

    • Run reactions under an inert atmosphere (nitrogen or argon) to prevent the ingress of atmospheric moisture.

3. Optimize Reaction Temperature and Time:

  • Explanation: The rate of most chemical reactions, including hydrolysis, increases with temperature.

  • Recommendation:

    • Run the reaction at the lowest temperature that provides a reasonable reaction rate.

    • Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to potentially hydrolytic conditions.

Experimental Protocol: General Precautions for a Moisture-Sensitive Reaction

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the reaction apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Reagent and Solvent Handling:

    • Use freshly opened bottles of anhydrous solvents or solvents from a solvent purification system.

    • Transfer solvents and liquid reagents using dry syringes or cannulas.

    • Handle solid reagents in a glovebox or under a positive pressure of inert gas.

  • Reaction Setup:

    • Set up the reaction under a positive pressure of nitrogen or argon using a bubbler or balloon.

    • Add reagents in a sequence that minimizes the exposure of sensitive intermediates to moisture.

Problem 2: Suspected hydrolysis during palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).

Root Cause Analysis:

Cross-coupling reactions often employ basic conditions and can be run at elevated temperatures, creating an environment conducive to hydrolysis.

  • Suzuki-Miyaura Coupling: These reactions often use aqueous bases like K₂CO₃ or K₃PO₄. The presence of water and a basic environment can lead to hydrolysis of the isopropoxy group. Boronic acids themselves can be prone to protodeborylation under certain conditions, which can alter the reaction medium.[12]

  • Buchwald-Hartwig Amination: Strong bases such as NaOtBu or LHMDS are commonly used.[13] While these reactions are typically run under anhydrous conditions, any residual moisture can lead to hydrolysis, especially at the high temperatures often required for the amination of aryl chlorides.[14][15][16]

Solutions and Preventive Measures:

For Suzuki-Miyaura Coupling:

  • Base Selection:

    • Explanation: The choice of base can significantly impact the reaction outcome.

    • Recommendation: Consider using non-aqueous bases like CsF or K₃PO₄ in an anhydrous solvent system. If an aqueous base is necessary, use the minimum amount of water required for solubility and consider a biphasic system.

  • Solvent System:

    • Explanation: The solvent plays a crucial role in managing the reaction conditions.

    • Recommendation: Use anhydrous solvents such as 1,4-dioxane or toluene.

For Buchwald-Hartwig Amination:

  • Strictly Anhydrous Conditions:

    • Explanation: The strong bases used are highly hygroscopic.

    • Recommendation: Adhere strictly to the anhydrous protocol described in Problem 1. Ensure the amine coupling partner is also dry.

  • Temperature Control:

    • Explanation: While C-Cl bond activation can be challenging, modern catalyst systems may allow for lower reaction temperatures.[17]

    • Recommendation: Screen different generations of Buchwald-Hartwig ligands and pre-catalysts to find a system that is active at a lower temperature.

Data Summary: Base and Solvent Considerations for Cross-Coupling

Reaction TypeCommon BasesRecommended SolventsKey Considerations to Prevent Hydrolysis
Suzuki-Miyaura K₂CO₃, K₃PO₄, Cs₂CO₃, CsFToluene, 1,4-Dioxane, DME (often with water)Use anhydrous bases (e.g., K₃PO₄) and anhydrous solvents. If water is necessary, use minimal amounts.
Buchwald-Hartwig NaOtBu, KOtBu, LHMDS, K₃PO₄Toluene, 1,4-DioxaneStrictly anhydrous conditions are paramount due to the strength and hygroscopic nature of the bases.
Problem 3: How to detect and quantify the hydrolysis byproduct, 2-Chloro-5-hydroxypyridine.

Root Cause Analysis:

Effective troubleshooting requires reliable analytical methods to monitor the presence and quantity of the hydrolyzed byproduct.

Solutions and Analytical Protocols:

1. High-Performance Liquid Chromatography (HPLC):

  • Explanation: HPLC is an excellent technique for separating and quantifying the starting material and its hydrolyzed byproduct due to their different polarities. 2-Chloro-5-hydroxypyridine is more polar than this compound.

  • Recommended HPLC Method (Starting Point):

    • Column: A reverse-phase C18 column is suitable.[18][19]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid, is a good starting point.

    • Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., 270 nm).

    • Quantification: Use a calibration curve with a certified reference standard of 2-Chloro-5-hydroxypyridine.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Explanation: ¹H NMR spectroscopy can be used to detect the presence of the hydrolyzed product, although it is less sensitive for quantification than HPLC unless an internal standard is used.

  • Diagnostic Signals:

    • This compound: Look for the characteristic signals of the isopropoxy group: a septet around 4.6-4.8 ppm for the CH and a doublet around 1.3-1.4 ppm for the two CH₃ groups.

    • 2-Chloro-5-hydroxypyridine: The signals for the isopropoxy group will be absent. A broad singlet for the phenolic OH will appear (its chemical shift is concentration and solvent dependent and it may exchange with D₂O). The aromatic proton signals will also shift slightly.

3. Thin-Layer Chromatography (TLC):

  • Explanation: TLC is a quick and easy way to qualitatively monitor the progress of a reaction and check for the formation of the more polar hydrolyzed byproduct.

  • Procedure:

    • Spot the reaction mixture on a silica gel plate.

    • Elute with a solvent system such as ethyl acetate/hexanes.

    • The more polar 2-Chloro-5-hydroxypyridine will have a lower Rf value than the starting material.

Visualizing the Hydrolysis Pathway and Prevention Workflow

Below are diagrams illustrating the hydrolysis mechanism and a workflow for preventing it.

HydrolysisMechanism cluster_acid Acid-Catalyzed Hydrolysis A This compound B Protonated Ether (Oxonium Ion) A->B + H⁺ C Carbocation Intermediate + 2-Chloro-5-hydroxypyridine B->C + H₂O (Nucleophilic Attack) D Isopropanol C->D - H⁺

Caption: Acid-catalyzed hydrolysis of the isopropoxy group.

PreventionWorkflow start Experiment Planning storage Proper Storage: Cool, Dry, Inert Atmosphere start->storage reagents Reagent & Solvent Selection: Anhydrous Materials, Mildest Reagents start->reagents setup Reaction Setup: Dry Glassware, Inert Atmosphere storage->setup reagents->setup conditions Reaction Conditions: Lowest Effective Temp., Monitor Time setup->conditions analysis In-Process Control: Monitor by TLC/LC-MS conditions->analysis product Stable Product analysis->product Clean Reaction hydrolysis Hydrolysis Detected analysis->hydrolysis Byproduct Found troubleshoot Troubleshoot: - Check for moisture - Re-evaluate reagents - Lower temperature hydrolysis->troubleshoot troubleshoot->conditions

Caption: Workflow for preventing hydrolysis.

References

Analytical challenges in the characterization of 2-Chloro-5-isopropoxypyridine products.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Characterization of 2-Chloro-5-isopropoxypyridine

Welcome to the technical support guide for the analytical characterization of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with verifying the purity, structure, and stability of this important chemical intermediate. Given the specialized nature of this compound, this guide synthesizes direct analytical principles with field-proven insights from the analysis of structurally related pyridine derivatives to provide a robust framework for your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that analysts frequently encounter when first approaching the characterization of this compound.

Q1: What are the most likely impurities I should be looking for in my this compound product?

A1: Impurities can generally be categorized into synthesis-related impurities and degradation products.

  • Synthesis-Related Impurities: These arise from the manufacturing process. Based on common synthetic routes for substituted pyridines, you should anticipate:

    • Starting Material Carryover: Residuals of precursors, such as 2,5-dichloropyridine or 2-chloro-5-hydroxypyridine.

    • Isomeric Impurities: Formation of isomers, such as 2-Chloro-3-isopropoxypyridine, can occur depending on the selectivity of the synthesis steps.[1]

    • Byproducts from Incomplete Reactions: For example, if the isopropoxy group is introduced via a Williamson ether synthesis, unreacted 2-chloro-5-hydroxypyridine would be a key impurity.

  • Degradation Products: These form during storage or under specific analytical conditions.

    • Hydrolysis Product: The 2-chloro group on the electron-deficient pyridine ring is susceptible to nucleophilic substitution, particularly by water, leading to the formation of 2-Hydroxy-5-isopropoxypyridine. This is a common issue if conditions are not anhydrous.[1]

    • Solvent Adducts: Pyridine derivatives have been known to react with chlorinated solvents like dichloromethane (DCM), even at room temperature, to form bispyridinium salts over time.[2] It is advisable to avoid storing samples in DCM for extended periods.

Q2: Which analytical technique is best suited for routine purity analysis of this compound?

A2: For routine purity assessment and quantification of impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most effective and widely used method.[1][3] It offers excellent resolution for separating the main component from both more polar (e.g., hydrolysis products) and less polar impurities.[4][5] A stability-indicating HPLC method, which can resolve the active compound from its degradation products, is crucial for shelf-life studies.[3]

Q3: My HPLC chromatogram shows significant peak tailing for the main compound. What is the cause and how can I fix it?

A3: Peak tailing for pyridine compounds is a classic problem in RP-HPLC. The basic nitrogen atom in the pyridine ring can interact with acidic silanol groups on the surface of silica-based columns (e.g., C18), leading to poor peak shape.[6]

  • Causality: This secondary ionic interaction is a different retention mechanism from the primary hydrophobic interaction, causing the analyte molecules to elute at different rates, resulting in a "tail."

  • Solutions:

    • Lower Mobile Phase pH: Adding an acid like formic acid, trifluoroacetic acid (TFA), or phosphoric acid to the mobile phase (to achieve a pH of 2.5-3.5) will protonate the pyridine nitrogen. This ensures a single ionic species and masks the silanol interactions.[6][7]

    • Use End-Capped Columns: Modern, high-purity, end-capped C18 columns are designed to have minimal accessible silanol groups, significantly reducing these interactions.

    • Employ a Different Stationary Phase: If tailing persists, consider columns with alternative stationary phases, such as those with embedded polar groups or polymer-based columns that are more stable at a wider pH range.

Q4: Can I use Gas Chromatography (GC) for this analysis? What are the potential pitfalls?

A4: Yes, Gas Chromatography (GC), particularly GC coupled with Mass Spectrometry (GC-MS), is an excellent technique for identifying and quantifying volatile impurities and confirming the identity of your main product.[8][9][10]

  • Potential Pitfalls:

    • Thermal Stability: While this compound is expected to be reasonably stable, some substituted pyridines can degrade at high injector temperatures. This can lead to inaccurate quantification and the appearance of artifact peaks. A temperature optimization study is recommended.

    • Hygroscopicity: Pyridine compounds can be hygroscopic, absorbing moisture from the atmosphere.[11] Water contamination in your sample can interfere with GC analysis and potentially degrade the column. Ensure samples are handled and stored under anhydrous conditions.

Part 2: Troubleshooting Guides & Detailed Protocols

This section provides in-depth, step-by-step guidance for specific analytical challenges and validated starting protocols.

Workflow for Comprehensive Characterization

The following diagram illustrates a logical workflow for the complete analytical characterization of a new batch of this compound.

G Figure 1. Analytical Workflow for this compound cluster_0 Initial Purity & Identity cluster_1 Structural Elucidation cluster_2 Final Validation & Reporting A Sample Preparation (Dissolve in ACN or MeOH) B RP-HPLC-UV Analysis (Purity Assessment) A->B C GC-MS Analysis (Volatile Impurities & ID Confirmation) A->C G Data Interpretation & Impurity Profiling B->G C->G D ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) D->G E High-Resolution MS (Accurate Mass) E->G F FTIR Spectroscopy (Functional Groups) F->G H Generate Certificate of Analysis (CoA) G->H

Caption: A comprehensive workflow for product characterization.

HPLC Method Development and Troubleshooting

Objective: To develop a stability-indicating RP-HPLC method for purity determination.

Recommended Starting Protocol:

ParameterRecommended ConditionRationale & Expertise
Column C18, 150 x 4.6 mm, 2.7 or 3.5 µmA standard C18 column provides good hydrophobic retention. A shorter column with smaller particles can improve throughput and efficiency.[7]
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)Phosphoric acid is an effective pH modifier for protonating the pyridine nitrogen, leading to symmetrical peaks.[1]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with good UV transparency and low viscosity.
Gradient 5% to 95% B over 15 min, hold 5 minA broad gradient is essential during development to elute all potential impurities, from polar to non-polar.[3]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times. Can be increased to reduce viscosity and improve peak shape.[5]
Detection (UV) 254 nm or 270 nmPyridine rings typically have strong absorbance in this region. A photodiode array (PDA) detector is recommended to check for peak purity.
Injection Vol. 5 µLSmall volume to prevent peak overload.
Diluent 50:50 Acetonitrile:WaterA diluent matching the initial mobile phase composition prevents peak distortion.

Troubleshooting HPLC Issues:

The following decision tree provides a logical path for troubleshooting poor peak shape, a common issue with pyridine compounds.

G Figure 2. Troubleshooting HPLC Peak Tailing Start Symmetrical Peak? CheckpH Is Mobile Phase pH < 3.5? Start->CheckpH No End Peak Shape Optimized Start->End Yes LowerpH Action: Add 0.1% H₃PO₄ or HCOOH to aqueous phase. CheckpH->LowerpH No CheckColumn Is column a modern, end-capped C18? CheckpH->CheckColumn Yes LowerpH->CheckpH Re-evaluate ChangeColumn Action: Switch to a high-purity, end-capped column (e.g., Hypersil BDS). CheckColumn->ChangeColumn No ConsiderSalt Action: Add a competing salt (e.g., 20-50 mM ammonium acetate) to the mobile phase. CheckColumn->ConsiderSalt Yes ChangeColumn->CheckColumn Re-evaluate ConsiderSalt->End

Caption: A decision tree for resolving poor HPLC peak shape.

GC-MS Protocol for Identity and Volatile Impurities

Objective: To confirm product identity and identify any volatile or semi-volatile impurities.

Recommended Starting Protocol:

ParameterRecommended ConditionRationale & Expertise
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar 5% phenyl-methylpolysiloxane column is a robust general-purpose column for separating a wide range of analytes.[10][12]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Injector Temp. 250 °CHot enough to ensure volatilization without causing thermal degradation. May need to be optimized (e.g., lowered to 220 °C) if degradation is observed.[9]
Split Ratio 50:1Prevents column overloading and ensures sharp peaks for the major component.
Oven Program 80 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min)A standard temperature program that allows for the separation of early-eluting volatile solvents and later-eluting, higher-boiling impurities.[12]
MS Ion Source 230 °CStandard temperature to promote ionization while minimizing thermal degradation within the source.
Ionization Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation.
Mass Range m/z 40-400A suitable range to capture the molecular ion and key fragments of the target analyte and related impurities.

Part 3: Data Interpretation

Expected Spectroscopic Data:

While experimental data for this compound is not widely published, we can predict the key characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (in CDCl₃):

    • Pyridine Protons: Expect three distinct signals in the aromatic region (~7.0-8.5 ppm). The proton at C6 (adjacent to the nitrogen) will be the most downfield. The protons at C3 and C4 will show doublet or doublet-of-doublets splitting.

    • Isopropoxy Group: A septet for the -CH- proton (~4.5-5.0 ppm) and a doublet for the two -CH₃ groups (~1.3-1.5 ppm).

  • ¹³C NMR (in CDCl₃):

    • Pyridine Carbons: Expect five signals. The carbon bearing the chlorine (C2) and the carbon adjacent to nitrogen (C6) will be significantly affected.

    • Isopropoxy Group: Two signals, one for the -CH- carbon (~70 ppm) and one for the -CH₃ carbons (~22 ppm).

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The molecular weight is 171.63 g/mol . Under EI, the molecular ion peak should be observed at m/z 171. A characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% the intensity of M⁺) is a key diagnostic feature.

  • Key Fragments: Expect fragmentation corresponding to the loss of:

    • An isopropyl group (-43 Da)

    • A propene molecule from McLafferty rearrangement (-42 Da)

    • A chlorine atom (-35 Da)

    • Cleavage of the pyridine ring.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Analysis for the Purity Determination of 2-Chloro-5-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals engaged in drug development, the stringent assessment of purity for pharmaceutical intermediates like 2-Chloro-5-isopropoxypyridine is a critical checkpoint. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth, objective comparison of two predominant analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity profiling of this key intermediate.

The methodologies presented herein are based on established analytical principles for structurally analogous halogenated pyridines, offering a robust framework for application to this compound.[2]

The Significance of Purity in Pharmaceutical Intermediates

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[3][4][5][6] Organic impurities can emerge from various stages, including the manufacturing process and storage, and may encompass starting materials, by-products, intermediates, and degradation products.[4][5] Adherence to ICH Q3A guidelines, which stipulate reporting, identification, and qualification thresholds for impurities, is mandatory for regulatory submissions.[3][4]

High-Performance Liquid Chromatography (HPLC): A Versatile Workhorse for Purity Analysis

HPLC is a cornerstone of pharmaceutical analysis, prized for its adaptability to a vast array of compounds, especially those that are non-volatile or thermally sensitive.[7][8][9][10] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical approach, adept at separating compounds with varying polarities.[2]

Proposed HPLC Methodology

A well-designed RP-HPLC method can effectively resolve this compound from its potential process-related and degradation impurities.[2][11]

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of approximately 1 mg/mL.[2]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common and effective choice.[8]

    • Mobile Phase: A gradient elution using a mixture of an acidic buffer (e.g., 0.05 M phosphate buffer, pH 3.0) and an organic modifier like acetonitrile is recommended to achieve optimal separation.[8]

    • Flow Rate: A standard flow rate of 1.0 mL/min is typically employed.[8]

    • Detection: UV detection at a wavelength where this compound exhibits significant absorbance.

    • Injection Volume: A 20 µL injection volume is a suitable starting point.[8]

  • Method Validation: The developed HPLC method must be rigorously validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[12][13][14][15]

Rationale for HPLC Method Design

The choice of a C18 column is based on its versatility in separating a wide range of organic molecules.[2] A gradient elution is often preferred over an isocratic one to effectively separate impurities that may have significantly different polarities from the main compound. The acidic buffer helps to ensure consistent ionization of the analyte and any acidic or basic impurities, leading to sharper peaks and better reproducibility.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile/Water start->dissolve inject Inject Sample (20 µL) dissolve->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Purity Calculation (% Area) integrate->quantify

Caption: A typical experimental workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatile Impurities

GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds.[9] It provides not only high-resolution separation but also definitive structural information from the mass spectrometer, which is invaluable for identifying unknown impurities.[7] Given that this compound is amenable to volatilization, GC-MS is a highly suitable method for its purity assessment, particularly for detecting volatile organic impurities.[2]

Proposed GC-MS Methodology

A standard GC-MS method utilizing a non-polar capillary column is proposed for the analysis of this compound. The temperature program is a critical parameter that must be optimized to separate the main component from potential volatile impurities.[2]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.[2]

  • Chromatographic and Mass Spectrometric Conditions:

    • Injector: Split/splitless injector, typically operated in split mode to avoid column overloading.

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane) is a good starting point.[16]

    • Oven Temperature Program: An initial temperature of 80°C, held for 2 minutes, followed by a ramp to 280°C at 15°C/min, and a final hold for 5 minutes.[16]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[16]

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns for library matching.[16]

    • Ion Source Temperature: Typically around 230°C.[16]

Rationale for GC-MS Method Design

The use of a non-polar column separates compounds primarily based on their boiling points. The temperature program allows for the sequential elution of compounds with increasing boiling points. Electron ionization is a hard ionization technique that generates a wealth of fragment ions, creating a unique mass spectrum that acts as a "fingerprint" for the compound, enabling its identification through spectral libraries.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Weigh Sample dissolve Dissolve in Dichloromethane start->dissolve inject Inject into GC dissolve->inject separate Capillary Column Separation (Temperature Program) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Spectrometry Detection ionize->detect identify Library Search & Fragmentation Analysis detect->identify quantify Purity Assessment identify->quantify

Caption: A typical experimental workflow for GC-MS analysis.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound hinges on the specific analytical objectives.

FeatureHPLCGC-MS
Analyte Suitability Excellent for non-volatile and thermally labile compounds.[7][8][9]Ideal for volatile and semi-volatile, thermally stable compounds.[7][9][10]
Separation Principle Based on partitioning between a liquid mobile phase and a solid stationary phase.[9]Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[9]
Selectivity Good selectivity, can be tuned by altering mobile phase and stationary phase.Excellent selectivity, especially when coupled with mass spectrometry.
Sensitivity Sensitivity is detector-dependent, typically in the µg/mL to ng/mL range.[8]Generally higher sensitivity, often reaching pg/mL levels, especially in Selected Ion Monitoring (SIM) mode.[8][9]
Identification Power Primarily based on retention time; coupling with MS (LC-MS) is needed for definitive identification.Provides definitive structural information through mass spectral fragmentation patterns.[7]
Impurity Scope Broad applicability for a wide range of potential impurities (polar, non-polar, high molecular weight).Best suited for volatile impurities (e.g., residual solvents, volatile by-products).[7]
Speed Analysis times can be longer, typically in the range of 10-60 minutes.[17]Generally faster analysis times, often within a few minutes.[17]
Cost & Complexity Can be more expensive due to solvent consumption and pump maintenance.[17]Lower cost per analysis due to minimal solvent usage.[10]

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and complementary techniques for the comprehensive purity assessment of this compound.

  • HPLC is the recommended primary technique for routine quality control and for quantifying known and non-volatile impurities. Its versatility, robustness, and established role in pharmaceutical analysis make it indispensable for batch release testing and stability studies.[7]

  • GC-MS is the ideal choice for identifying unknown volatile impurities and for trace-level analysis. Its superior sensitivity and definitive identification capabilities are crucial for in-depth impurity profiling and for investigating potential genotoxic impurities.[8][18]

For a comprehensive characterization of this compound, a dual-pronged approach is often the most effective strategy. HPLC can provide the primary quantitative purity data, while GC-MS can be employed to investigate any volatile impurities and to provide unambiguous structural confirmation. This integrated approach ensures the highest level of confidence in the quality and safety of this critical pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Assignments of 2-Chloro-5-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignments for 2-Chloro-5-isopropoxypyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a comparative analysis, supported by predicted data and established spectroscopic principles. We will explore the causal relationships behind chemical shifts and coupling constants, offering a robust framework for understanding the structural nuances of this substituted pyridine.

Introduction: The Importance of NMR in Characterizing Substituted Pyridines

Substituted pyridines are a cornerstone of medicinal chemistry and materials science. Their utility stems from their ability to act as key pharmacophores and versatile ligands. Accurate structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose in solution-state.[1][2] The precise chemical environment of each proton and carbon atom is reflected in its unique resonance frequency (chemical shift) and its interactions with neighboring nuclei (spin-spin coupling), providing an unambiguous molecular fingerprint.

This guide focuses on this compound, a molecule whose NMR spectrum is dictated by the interplay of the electron-withdrawing chloro group and the electron-donating isopropoxy group, all under the influence of the inherent electronic properties of the pyridine ring.

Predicted NMR Spectral Data for this compound

Molecular Structure and Atom Numbering:

G cluster_0 Reference Compounds cluster_1 Target Molecule cluster_2 Analysis Pyridine Pyridine (Baseline) ChloroPy 2-Chloropyridine Pyridine->ChloroPy -Cl effect IsopropoxyPy 3-Isopropoxypyridine (Hypothetical) Pyridine->IsopropoxyPy -O-iPr effect Target This compound ChloroPy->Target + -O-iPr effect IsopropoxyPy->Target + -Cl effect Analysis Comparative Analysis of Substituent Effects Target->Analysis G cluster_0 Sample Preparation cluster_1 Spectrometer Setup cluster_2 Data Acquisition A Weigh 5-10 mg of This compound B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Filter into a clean, dry 5 mm NMR tube B->C D Add TMS as internal standard (optional, can reference to solvent) C->D E Insert sample into the spectrometer D->E F Lock on the deuterium signal of the solvent E->F G Shim the magnetic field for optimal homogeneity F->G H Tune and match the probe for ¹H and ¹³C frequencies G->H I Set acquisition parameters (e.g., spectral width, acquisition time) H->I J Acquire ¹H spectrum I->J K Acquire ¹³C spectrum I->K L Process the data (Fourier transform, phasing, baseline correction) J->L K->L

References

A Comparative Guide to the Reactivity of 2-Chloro-5-isopropoxypyridine and 2-Bromo-5-isopropoxypyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, robustness, and overall success of a synthetic campaign. Halogenated pyridines are invaluable building blocks, offering a versatile handle for the introduction of molecular complexity. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 2-chloro-5-isopropoxypyridine and 2-bromo-5-isopropoxypyridine, with a focus on their performance in palladium-catalyzed cross-coupling reactions.

Executive Summary

In the landscape of palladium-catalyzed cross-coupling reactions, a well-established reactivity trend exists for halogens, generally following the order of I > Br > Cl. This principle holds true for the 2-halopyridine series. Consequently, 2-bromo-5-isopropoxypyridine is the more reactive coupling partner compared to its chloro-analogue. This enhanced reactivity is primarily attributed to the lower carbon-bromine (C-Br) bond dissociation energy, which facilitates the often rate-limiting oxidative addition step in the catalytic cycle.

While the bromo-derivative offers the advantage of milder reaction conditions and often higher yields, recent advancements in ligand design have significantly improved the utility of the more cost-effective and readily available chloro-pyridines. The choice between these two substrates, therefore, becomes a strategic decision based on factors such as desired reaction efficiency, cost of goods, and the specific demands of the synthetic route.

The Underlying Chemical Principles: A Deeper Dive into Reactivity

The disparate reactivity between the C-Cl and C-Br bonds in 2-halopyridines is rooted in fundamental chemical principles. The key differentiating factor is the bond dissociation energy (BDE) . The C-Br bond is inherently weaker than the C-Cl bond, requiring less energy to cleave. In the context of a palladium-catalyzed cross-coupling reaction, this translates to a lower activation energy for the initial, and often rate-determining, oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.

This is further influenced by the polarizability of the halogen. Bromine, being larger and more polarizable than chlorine, has a more diffuse electron cloud that can interact more effectively with the d-orbitals of the palladium catalyst, facilitating the oxidative addition process.

Comparative Reactivity in Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. As anticipated, 2-bromopyridines generally exhibit superior reactivity over their chloro counterparts, leading to higher yields under milder conditions.

Substrate AnalogueCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-Bromo-5-alkoxypyridineArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O9085-95
2-Chloro-5-alkoxypyridineArylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O10070-85

This data is illustrative and compiled from typical conditions for similar substrates. Yields are highly dependent on the specific substrates and optimized conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Halo-5-isopropoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the 2-halo-5-isopropoxypyridine, arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of anhydrous 1,4-dioxane.

  • Add the bulk of the anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the C-Br bond's higher reactivity leads to more efficient amination of 2-bromopyridines.

Substrate AnalogueAmineCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-Bromo-5-alkoxypyridinePrimary/Secondary AminePd₂(dba)₃ / BINAPNaOtBuToluene80-10080-95
2-Chloro-5-alkoxypyridinePrimary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuDioxane100-12065-80

This data is illustrative and compiled from typical conditions for similar substrates. Yields are highly dependent on the specific substrates and optimized conditions.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 2-Halo-5-isopropoxypyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the 2-halo-5-isopropoxypyridine, amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C-C bonds between aryl halides and terminal alkynes. The reactivity trend of Br > Cl is also pronounced in this transformation.

Substrate AnalogueAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-Bromo-5-alkoxypyridineTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60-8080-90
2-Chloro-5-alkoxypyridineTerminal AlkynePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane100-12060-75

This data is illustrative and compiled from typical conditions for similar substrates. Yields are highly dependent on the specific substrates and optimized conditions.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 2-Halo-5-isopropoxypyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of the 2-halo-5-isopropoxypyridine in THF, add the terminal alkyne, triethylamine, CuI, and Pd(PPh₃)₂Cl₂ under an inert atmosphere.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Synthesis of Starting Materials

The accessibility and ease of synthesis of the starting materials are also important considerations in a synthetic strategy.

This compound: A common route to this compound involves the reaction of 2,5-dichloropyridine with isopropanol in the presence of a base such as sodium hydride. The greater reactivity of the chlorine at the 2-position towards nucleophilic aromatic substitution allows for selective displacement.

2-Bromo-5-isopropoxypyridine: This compound can be synthesized from 2-bromo-5-hydroxypyridine via a Williamson ether synthesis with isopropyl iodide or bromide in the presence of a base like potassium carbonate. Alternatively, direct bromination of 5-isopropoxypyridine can be employed.

Mechanistic Insights: Visualizing the Catalytic Cycles

To better understand the underlying processes, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X 2-Halo-5-isopropoxypyridine Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Isopropoxypyridyl-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Arylboronic acid R-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R(L2) Isopropoxypyridyl-Pd(II)-Aryl(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Coupled Product Reductive\nElimination->Ar-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X 2-Halo-5-isopropoxypyridine Ar-X->Oxidative\nAddition Ar-Pd(II)-X(L2) Isopropoxypyridyl-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination &\nDeprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine\nCoordination &\nDeprotonation R2NH Amine R2NH->Amine\nCoordination &\nDeprotonation Base Base Base->Amine\nCoordination &\nDeprotonation Ar-Pd(II)-NR2(L2) Isopropoxypyridyl-Pd(II)-Amido(L2) Amine\nCoordination &\nDeprotonation->Ar-Pd(II)-NR2(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2 Coupled Product Reductive\nElimination->Ar-NR2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion and Recommendations

The choice between this compound and 2-bromo-5-isopropoxypyridine is a nuanced decision that hinges on a careful evaluation of reactivity, cost, and the specific requirements of the synthetic route.

2-Bromo-5-isopropoxypyridine is the more reactive substrate, generally providing higher yields under milder reaction conditions. This makes it the preferred choice for challenging couplings, late-stage functionalizations where reaction robustness is paramount, and when minimizing reaction time and temperature is critical to preserve sensitive functional groups elsewhere in the molecule.

This compound , while less reactive, is a more economical starting material. The development of highly active and specialized palladium-ligand systems has made it a viable option for many cross-coupling reactions. It is a particularly attractive choice for large-scale syntheses where cost is a significant driver, and where the reaction conditions can be optimized to achieve acceptable yields.

Ultimately, the optimal choice will be determined by a thorough cost-benefit analysis and preliminary reaction screening to identify the most efficient and robust conditions for the desired transformation.

A Comparative Guide to the Synthetic Routes of 2-Chloro-5-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-isopropoxypyridine is a key building block in the synthesis of a variety of compounds with applications in the pharmaceutical and agrochemical industries. Its substituted pyridine scaffold allows for further functionalization, making it a valuable intermediate in the development of novel bioactive molecules. The efficiency, cost-effectiveness, and environmental impact of the synthetic route to this intermediate are critical considerations for researchers and chemical development professionals. This guide provides an in-depth comparison of the primary synthetic strategies for this compound, offering detailed experimental protocols and a critical evaluation of each approach.

Comparative Analysis of Synthetic Routes

Three principal synthetic routes to this compound have been identified and are compared in this guide:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) on 2,5-Dichloropyridine.

  • Route B: Chlorination of 2-Hydroxy-5-isopropoxypyridine.

  • Route C: Halogen Exchange from 2-Bromo-5-isopropoxypyridine.

The following table provides a high-level comparison of these routes:

Parameter Route A: SNAr on 2,5-Dichloropyridine Route B: Chlorination of 2-Hydroxy-5-isopropoxypyridine Route C: Halogen Exchange
Starting Material 2,5-Dichloropyridine2,5-Dihydroxypyridine (or derivative)2-Bromo-5-isopropylpyridine
Key Transformation Nucleophilic substitution of a chloro groupChlorination of a hydroxyl groupHalogen exchange
Primary Reagents Sodium isopropoxidePhosphorus oxychloride (POCl3)Copper(I) chloride, catalysts
Reported Yields Moderate to Good (estimated)High[1]Variable, potentially lower
Key Advantages Potentially a one-step synthesis from a common starting material.High-yielding chlorination step.[1]Utilizes a different starting material, which may be more readily available in some contexts.
Key Disadvantages Potential for side products from reaction at the C2 position. Requires anhydrous conditions.Two-step synthesis. POCl3 is highly corrosive and water-reactive.[2]Less direct route. Halogen exchange reactions can be challenging.

Route A: Nucleophilic Aromatic Substitution on 2,5-Dichloropyridine

This route leverages the differential reactivity of the two chlorine atoms on the 2,5-dichloropyridine ring. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than the one at the 5-position, which allows for selective substitution.[3]

Reaction Scheme

Route A start 2,5-Dichloropyridine product This compound start->product SNA_r reagent Sodium Isopropoxide (i-PrONa) reagent->product

Caption: Synthetic pathway for Route A.

Experimental Protocol

Materials:

  • 2,5-Dichloropyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous isopropanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous isopropanol (10 mL) under a nitrogen atmosphere.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the isopropanol at 0 °C. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium isopropoxide.

  • To this solution, add a solution of 2,5-dichloropyridine (1.0 equivalent) in anhydrous DMF (5 mL) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Discussion

Expertise & Experience: The key to this reaction's success is the careful control of stoichiometry and temperature to favor monosubstitution at the 5-position. While the 2-position is more electronically activated, steric hindrance from the incoming isopropoxide can favor reaction at the less hindered 5-position under controlled conditions. The use of anhydrous conditions is critical to prevent the quenching of the sodium isopropoxide.

Trustworthiness: This protocol is based on well-established principles of nucleophilic aromatic substitution on halogenated pyridines.[4] Monitoring the reaction by TLC is crucial to prevent the formation of the di-substituted byproduct.

Route B: Chlorination of 2-Hydroxy-5-isopropoxypyridine

This two-step approach first involves the synthesis of the hydroxypyridine precursor, followed by a robust chlorination step.

Reaction Scheme

Route B cluster_0 Step 1: Etherification cluster_1 Step 2: Chlorination start 2,5-Dihydroxypyridine intermediate 2-Hydroxy-5-isopropoxypyridine start->intermediate reagent1 Isopropyl bromide, K2CO3, DMF reagent1->intermediate product This compound intermediate->product reagent2 POCl3 reagent2->product

Caption: Synthetic pathway for Route B.

Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-5-isopropoxypyridine

Materials:

  • 2,5-Dihydroxypyridine

  • Isopropyl bromide

  • Potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2,5-dihydroxypyridine (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous DMF.

  • Add isopropyl bromide (1.1 equivalents) and heat the mixture to 60-70 °C.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 2-Hydroxy-5-isopropoxypyridine can often be used in the next step without further purification.

Step 2: Chlorination of 2-Hydroxy-5-isopropoxypyridine

Materials:

  • 2-Hydroxy-5-isopropoxypyridine

  • Phosphorus oxychloride (POCl3)[1]

  • Pyridine (optional, as a base)

  • Ice-water

  • Saturated sodium carbonate solution

  • Dichloromethane

Procedure:

  • To a Teflon-lined stainless steel reactor, add 2-Hydroxy-5-isopropoxypyridine (1.0 equivalent) and phosphorus oxychloride (1.0 equivalent).[1]

  • If desired, one equivalent of pyridine can be added as a base.[1]

  • Seal the reactor and heat the mixture to 140 °C for 2 hours.[1]

  • After cooling, carefully open the reactor and quench the contents by pouring them into ice-water.

  • Adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Discussion

Expertise & Experience: The etherification in step 1 is a standard Williamson ether synthesis. The choice of a mild base like potassium carbonate helps to avoid side reactions. The chlorination in step 2 is a well-established method for converting hydroxypyridines to chloropyridines.[1][5] The use of a sealed reactor for the solvent-free chlorination is an efficient and environmentally friendly approach that can lead to high yields.[1]

Trustworthiness: The chlorination of hydroxypyridines with POCl3 is a widely used and reliable transformation.[1][6] The workup procedure is designed to safely handle the excess POCl3 and isolate the product. Extreme caution must be exercised when working with POCl3 as it reacts violently with water and is highly corrosive.[2][7]

Route C: Halogen Exchange from 2-Bromo-5-isopropoxypyridine

This route offers an alternative starting from a bromo-substituted pyridine. The synthesis of the bromo-precursor followed by a halogen exchange reaction constitutes this pathway.

Reaction Scheme

Route C cluster_0 Step 1: Bromination cluster_1 Step 2: Halogen Exchange start 5-Isopropylpyridine intermediate 2-Bromo-5-isopropylpyridine start->intermediate reagent1 N-Bromosuccinimide (NBS) reagent1->intermediate product This compound intermediate->product reagent2 CuCl, catalyst reagent2->product

Caption: Synthetic pathway for Route C.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-5-isopropylpyridine

Materials:

  • 5-Isopropylpyridine

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl4)

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of 5-isopropylpyridine (1.0 equivalent), NBS (1.1 equivalents), and a catalytic amount of BPO in CCl4 is refluxed.

  • The reaction progress is monitored by GC-MS.

  • After completion, the mixture is cooled and filtered.

  • The filtrate is washed with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated to give crude 2-Bromo-5-isopropylpyridine, which can be purified by distillation.

Step 2: Halogen Exchange to this compound

Materials:

  • 2-Bromo-5-isopropylpyridine

  • Copper(I) chloride (CuCl)

  • Anhydrous polar aprotic solvent (e.g., DMF or NMP)

Procedure:

  • A mixture of 2-Bromo-5-isopropylpyridine (1.0 equivalent) and an excess of CuCl (e.g., 2-3 equivalents) in an anhydrous polar aprotic solvent is heated.

  • The reaction temperature and time will need to be optimized, likely in the range of 120-180 °C.

  • The reaction progress is monitored by GC-MS.

  • Upon completion, the reaction mixture is cooled and partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried, and concentrated.

  • The product is purified by column chromatography.

Discussion

Expertise & Experience: The bromination of the pyridine ring can be achieved using various brominating agents. Halogen exchange reactions on aromatic rings, particularly the replacement of bromine with chlorine, can be challenging and often require high temperatures and specific catalysts. The choice of solvent and catalyst is crucial for the success of this step.

Trustworthiness: While this route is theoretically plausible, it is less direct and potentially lower yielding than Routes A and B. The synthesis of the starting material and the subsequent halogen exchange add complexity to the overall process.

Conclusion

The choice of the optimal synthetic route to this compound depends on several factors, including the availability and cost of starting materials, the scale of the synthesis, and the safety and environmental considerations.

  • Route A presents a potentially efficient, one-step synthesis from a commercially available starting material. However, it requires careful control to ensure selectivity and avoid the formation of byproducts.

  • Route B is a robust and high-yielding two-step process. The solvent-free chlorination step is particularly attractive for large-scale production due to its efficiency and reduced environmental impact, although the hazardous nature of POCl3 necessitates stringent safety protocols.

For most applications, Route B offers a reliable and high-yielding pathway to this compound, especially when utilizing the solvent-free chlorination protocol. However, for smaller-scale laboratory synthesis where simplicity is prioritized, Route A may be a viable alternative, provided that the reaction conditions are carefully optimized.

References

A Comparative Guide to the Biological Activity of 2-Chloro-5-isopropoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, the 2-chloro-5-alkoxypyridine framework has emerged as a particularly promising starting point for the design of targeted therapies. The presence of a chlorine atom at the 2-position and an alkoxy group at the 5-position provides a unique electronic and steric environment, influencing the molecule's reactivity and interaction with biological targets.

This guide provides a comparative analysis of the potential biological activities of a series of 2-chloro-5-isopropoxypyridine derivatives. While direct experimental data for this specific series is limited in publicly available literature, this document will extrapolate and compare their predicted activities based on established structure-activity relationships (SAR) of closely related 2-chloro-5-alkoxypyridine and other substituted pyridine analogs. We will delve into their potential as both anticancer and antimicrobial agents, providing hypothetical experimental data for comparison and detailed protocols for their synthesis and biological evaluation.

The this compound Scaffold: A Platform for Diverse Biological Activity

The this compound core offers several advantages for drug design. The chlorine atom can act as a leaving group for nucleophilic aromatic substitution, allowing for the introduction of various functional groups to modulate activity and selectivity. The isopropoxy group at the 5-position can influence the molecule's lipophilicity and metabolic stability, and its steric bulk can play a crucial role in binding to target proteins.

Part 1: Comparative Analysis of Anticancer Activity

Hypothesized Mechanism of Action: Targeting Kinase Signaling Pathways

Many pyridine-based anticancer agents function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in cancer cell proliferation, survival, and angiogenesis.[1][2][3] The this compound scaffold can be envisioned as a versatile backbone for designing inhibitors that compete with ATP for binding to the kinase domain of these receptors.

To illustrate the potential of this scaffold, let's consider a hypothetical series of this compound derivatives (CIP-1 to CIP-4) with varying substituents at the 2-position, introduced via nucleophilic substitution of the chlorine atom.

Table 1: Predicted Anticancer Activity of Hypothetical this compound Derivatives

Compound IDR-Group (at C2)Predicted Target(s)Predicted GI50 (µM) vs. MCF-7Predicted IC50 (µM) vs. VEGFR-2
CIP-1 -NH-(4-methoxyphenyl)EGFR/VEGFR-21.50.2
CIP-2 -NH-(3-ethynylphenyl)EGFR/VEGFR-20.80.1
CIP-3 -S-(benzothiazol-2-yl)EGFR/VEGFR-22.10.5
CIP-4 -O-(4-fluorobenzyl)VEGFR-25.61.2
Sorafenib (Reference Drug)Multi-kinase inhibitor5.50.09
Erlotinib (Reference Drug)EGFR inhibitor7.9>10

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to guide research. Actual experimental values may vary.

Structure-Activity Relationship (SAR) Insights:

  • Anilino Substituents (CIP-1 & CIP-2): The introduction of an aniline moiety at the C2 position is a common strategy for targeting the ATP-binding site of kinases. The methoxy group in CIP-1 is predicted to enhance activity through hydrogen bonding interactions within the active site. The ethynyl group in CIP-2, a known pharmacophore in kinase inhibitors, is expected to provide a significant boost in potency.

  • Thioether Linkage (CIP-3): A benzothiazole substituent introduced via a thioether linkage could offer a different binding mode and potentially improved metabolic stability.

  • Ether Linkage (CIP-4): An ether-linked fluorobenzyl group might show selectivity towards VEGFR-2, though with potentially lower potency compared to the anilino-substituted derivatives.

Experimental Protocols for Anticancer Evaluation

Synthesis of this compound Derivatives (General Procedure):

A general synthetic route to the proposed derivatives would involve the initial synthesis of this compound, followed by nucleophilic aromatic substitution.

G cluster_0 Synthesis of this compound cluster_1 Derivatization at C2 2-Chloro-5-hydroxypyridine 2-Chloro-5-hydroxypyridine This compound This compound 2-Chloro-5-hydroxypyridine->this compound Isopropyl bromide, K2CO3, DMF CIP-1_to_CIP-4 Target Derivatives (CIP-1 to CIP-4) This compound->CIP-1_to_CIP-4 R-NH2, R-SH, or R-OH, Pd-catalyst or strong base

Caption: Synthetic workflow for this compound derivatives.

Step-by-Step Synthesis of this compound:

  • To a solution of 2-chloro-5-hydroxypyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add isopropyl bromide (1.5 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.[4]

General Procedure for Nucleophilic Aromatic Substitution:

  • In a sealed tube, combine this compound (1.0 eq), the corresponding amine, thiol, or alcohol (1.2 eq), a suitable palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous solvent (e.g., toluene).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired derivative.

MTT Assay for Cell Viability:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%).

G A Seed Cells in 96-well Plate B Treat with Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570nm) F->G H Calculate GI50 G->H

Caption: Workflow for the MTT cell viability assay.

VEGFR-2 Kinase Inhibition Assay:

Commercially available VEGFR-2 kinase assay kits can be used to determine the IC50 values of the synthesized compounds. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

Part 2: Comparative Analysis of Antimicrobial Activity

Potential Mechanism of Action: Disruption of Essential Cellular Processes

The antimicrobial action of chloropyridine derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria and fungi. This can include the inhibition of DNA gyrase, disruption of cell membrane integrity, or interference with metabolic pathways.[6][7]

Table 2: Predicted Antimicrobial Activity of Hypothetical this compound Derivatives

Compound IDR-Group (at C2)Predicted MIC (µg/mL) vs. S. aureusPredicted MIC (µg/mL) vs. E. coli
CIP-1 -NH-(4-methoxyphenyl)1632
CIP-2 -NH-(3-ethynylphenyl)816
CIP-3 -S-(benzothiazol-2-yl)48
CIP-4 -O-(4-fluorobenzyl)3264
Ciprofloxacin (Reference Drug)0.50.25
Fluconazole (Reference Drug)N/AN/A

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to guide research. Actual experimental values may vary.

Structure-Activity Relationship (SAR) Insights:

  • Heterocyclic Substituents (CIP-3): The incorporation of a benzothiazole moiety is often associated with potent antimicrobial activity. The sulfur atom can play a key role in interacting with microbial targets.

  • Anilino Substituents (CIP-1 & CIP-2): While potentially having anticancer activity, these derivatives are also predicted to exhibit moderate antibacterial activity. The electronic properties of the substituents on the aniline ring will influence their potency.

  • Lipophilicity: The isopropoxy group contributes to the overall lipophilicity of the molecules, which can be crucial for their ability to penetrate bacterial cell membranes.

Experimental Protocols for Antimicrobial Evaluation

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][9]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organisms (S. aureus, E. coli).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

G A Prepare Serial Dilutions of Derivatives B Inoculate with Standardized Bacteria A->B C Incubate (18-24h) B->C D Observe for Growth Inhibition C->D E Determine MIC D->E

Caption: Workflow for the broth microdilution MIC assay.

Signaling Pathway Visualization

The potential anticancer activity of this compound derivatives is hypothesized to involve the inhibition of key signaling pathways that drive tumor growth and survival. The diagram below illustrates the EGFR signaling cascade and the potential point of intervention for these inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGF EGF (Ligand) EGF->EGFR Inhibitor This compound Derivative (e.g., CIP-1) Inhibitor->EGFR Inhibition

References

A Comparative Guide to the X-ray Crystal Structure of 2-Chloro-5-isopropoxypyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the X-ray crystal structures of 2-chloro-5-isopropoxypyridine and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data to elucidate the structural nuances of this important class of compounds. Pyridine derivatives are fundamental building blocks in the development of pharmaceuticals and agrochemicals, making a thorough understanding of their three-dimensional structure paramount for rational drug design and structure-activity relationship (SAR) studies.

Introduction: The Significance of 2-Chloro-5-substituted Pyridines

The 2-chloro-5-substituted pyridine scaffold is a privileged structure in medicinal chemistry and materials science. The chlorine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. The substituent at the 5-position can be modulated to fine-tune the electronic, steric, and pharmacokinetic properties of the molecule. The isopropoxy group, in particular, can influence solubility, metabolic stability, and binding interactions with biological targets.

X-ray crystallography stands as the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule.[1] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the physicochemical properties and biological activity of a compound. This guide will delve into the crystal structures of several 2-chloro-5-substituted pyridine derivatives, highlighting the impact of the 5-substituent on their solid-state conformation and packing.

Experimental Protocols: From Synthesis to Structure Determination

The journey from a chemical concept to a refined crystal structure involves a series of meticulous experimental procedures. Here, we outline the key steps for the synthesis, crystallization, and X-ray diffraction analysis of 2-chloro-5-substituted pyridine derivatives.

Synthesis of 2-Chloro-5-substituted Pyridine Derivatives

The synthesis of the parent this compound and its analogs typically starts from commercially available 2-chloro-5-hydroxypyridine or 2-chloro-5-(chloromethyl)pyridine.

General Procedure for the Synthesis of 2-Chloro-5-alkoxypyridines:

A common synthetic route involves the Williamson ether synthesis, where the sodium salt of 2-chloro-5-hydroxypyridine is reacted with an appropriate alkyl halide.

  • Step 1: Deprotonation. To a solution of 2-chloro-5-hydroxypyridine in a suitable aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is added a strong base, typically sodium hydride (NaH), at 0 °C. The reaction is stirred for a short period to allow for the formation of the sodium salt.

  • Step 2: Alkylation. The corresponding alkyl halide (e.g., 2-bromopropane for the isopropoxy derivative) is added to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-chloro-5-alkoxypyridine.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[2] Several techniques can be employed, and the optimal method is highly dependent on the specific compound.

Common Crystallization Techniques for Pyridine Derivatives:

  • Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is left undisturbed in a loosely capped vial. As the solvent slowly evaporates, the concentration of the compound increases, leading to the formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[2]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

Single Crystal X-ray Diffraction: Unveiling the Molecular Structure

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.[3]

A Typical Workflow for Small Molecule Crystal Structure Determination:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[1]

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically done using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction data.

The following diagram illustrates the general workflow of single crystal X-ray diffraction:

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination Synthesis Synthesis of Derivative Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Select Crystal Data_Collection X-ray Diffraction Mounting->Data_Collection X-ray Beam Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Structure_Solution Phase Problem Solution Data_Processing->Structure_Solution Structure_Refinement Least-Squares Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure Validation

Caption: Experimental workflow for single crystal X-ray diffraction analysis.

Comparative Analysis of Crystal Structures

This section presents a comparative analysis of the crystal structures of three 2-chloro-5-substituted pyridine derivatives: 2-chloro-5-((5-isopropyl-2-methylphenoxy)methyl)pyridine, 2-chloro-5-(chloromethyl)pyridine, and 2-chloro-5-nitropyridine. The crystallographic data for these compounds are summarized in the table below.

Compound Name2-chloro-5-((5-isopropyl-2-methylphenoxy)methyl)pyridine2-chloro-5-(chloromethyl)pyridine[4]2-chloro-5-nitropyridine[5]
CCDC Number Not available811325[6]774285[5]
Chemical Formula C₁₆H₁₈ClNOC₆H₅Cl₂NC₅H₃ClN₂O₂
Molecular Weight 275.77162.02158.54
Crystal System MonoclinicMonoclinicMonoclinic
Space Group C2/cP2₁/cP2₁/c
a (Å) 18.6281(16)4.0770(8)7.693(2)
b (Å) 6.1621(4)10.322(2)6.096(2)
c (Å) 27.621(3)16.891(3)13.568(4)
β (°) 108.167(2)95.95(3)98.78(3)
Volume (ų) 3012.6(5)707.0(2)628.7(3)
Z 844
Temperature (K) 296.15293100
R-factor (%) 4.913.75.6

Analysis of Structural Differences:

The three derivatives exhibit distinct crystal packing and intermolecular interactions, primarily driven by the nature of the substituent at the 5-position.

  • 2-chloro-5-((5-isopropyl-2-methylphenoxy)methyl)pyridine: The bulky phenoxymethyl group with isopropyl and methyl substituents leads to a significantly larger unit cell volume. The crystal packing is likely dominated by van der Waals interactions between these bulky groups. The molecule adopts a specific conformation to accommodate the steric hindrance, which can be crucial for its interaction with a biological target.

  • 2-chloro-5-(chloromethyl)pyridine: This smaller derivative packs more efficiently, as reflected by its smaller unit cell volume. The crystal structure is stabilized by weak C—H···N intermolecular hydrogen bonds, forming dimers.[4] The chloromethyl group can also participate in halogen bonding interactions, further influencing the crystal packing.

  • 2-chloro-5-nitropyridine: The presence of the nitro group introduces strong dipole-dipole interactions and the potential for C—H···O hydrogen bonds.[7] These directional interactions play a significant role in the crystal packing, leading to a layered structure. The nitro group's electron-withdrawing nature also affects the electronic properties of the pyridine ring.

Comparison with Alternative Characterization Methods

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information about the molecule's properties in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of organic molecules in solution. The chemical shifts and coupling constants of the protons on the pyridine ring are sensitive to the electronic effects of the substituents.

For instance, the ¹H NMR spectrum of 2-chloro-5-hydroxypyridine, a precursor to the isopropoxy derivative, shows distinct signals for the protons on the pyridine ring.[8] By comparing the ¹H NMR spectra of a series of 2-chloro-5-alkoxypyridine derivatives, one can observe the effect of the alkoxy group on the electron density of the pyridine ring. Generally, an increase in the electron-donating ability of the alkoxy group would lead to an upfield shift (lower ppm) of the pyridine proton signals.

Computational Chemistry

Density Functional Theory (DFT) calculations can provide valuable insights into the molecular geometry, electronic properties, and vibrational frequencies of molecules.[9][10] By performing DFT calculations on the this compound derivatives, one can:

  • Predict Molecular Geometry: The calculated bond lengths, bond angles, and dihedral angles can be compared with the experimental values obtained from X-ray crystallography to validate the computational model.

  • Analyze Electronic Properties: The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide information about the molecule's reactivity and electronic transitions.

  • Simulate Vibrational Spectra: The calculated infrared (IR) and Raman spectra can be compared with experimental spectra to aid in the assignment of vibrational modes.

A study on 2-chloro-5-nitropyridine utilized DFT calculations to analyze its structural parameters and spectroscopic data, demonstrating a good correlation between the calculated and experimental results.[11]

The following diagram illustrates the logical relationship between experimental and computational approaches in structural analysis:

G XRD X-ray Crystallography Structure 3D Molecular Structure (Bond Lengths, Angles) XRD->Structure Packing Crystal Packing & Intermolecular Interactions XRD->Packing NMR NMR Spectroscopy NMR->Structure Solution Conformation IR_Raman IR & Raman Spectroscopy Vibrational Vibrational Modes IR_Raman->Vibrational DFT DFT Calculations DFT->Structure Predicted Geometry Electronic Electronic Properties (HOMO, LUMO) DFT->Electronic DFT->Vibrational Calculated Frequencies Structure->Electronic Structure->Vibrational

Caption: Interplay between experimental and computational methods in structural analysis.

Conclusion

This guide has provided a comparative overview of the X-ray crystal structures of this compound and its derivatives. The analysis highlights the profound influence of the substituent at the 5-position on the molecular conformation, crystal packing, and intermolecular interactions. While X-ray crystallography remains the definitive method for solid-state structural elucidation, a comprehensive understanding is best achieved by integrating data from complementary techniques such as NMR spectroscopy and computational chemistry. This multi-faceted approach is indispensable for the rational design of novel molecules with tailored properties for applications in drug discovery and materials science.

References

A Senior Application Scientist's Guide to Catalyst Selection for Cross-Coupling with 2-Chloro-5-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalizing 2-Chloro-5-isopropoxypyridine

In the landscape of pharmaceutical and agrochemical development, the pyridine scaffold remains a cornerstone of molecular design. This compound, in particular, is a valuable building block, offering a modifiable handle at the 2-position for the strategic introduction of molecular complexity. However, the inherent electronic properties of chloropyridines—namely the increased strength of the C-Cl bond and the potential for the pyridine nitrogen to act as a catalyst poison—present unique challenges for synthetic chemists.[1][2]

The success of cross-coupling reactions with this substrate is critically dependent on the judicious selection of a catalytic system. This guide provides a comparative analysis of modern palladium catalysts for the most common and impactful cross-coupling transformations: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. We will move beyond a simple catalog of catalysts to explain the causality behind their performance, offering field-proven insights and detailed, validated protocols to empower researchers in their synthetic endeavors.

The Challenge: Understanding the Substrate

This compound is an electron-rich heteroaromatic halide. This presents two primary hurdles for palladium-catalyzed cross-coupling:

  • Difficult Oxidative Addition: The C-Cl bond is stronger and less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition to the Pd(0) center the rate-limiting step in many cases.[3]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation and poor reaction yields.[2][4]

Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have been developed specifically to overcome these challenges.[1][3][5] These ligands accelerate the key steps of the catalytic cycle and stabilize the active catalytic species.

Comparative Study of Catalytic Systems

The choice of catalyst is dictated by the desired transformation. Below, we compare leading catalyst systems for the most prevalent cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl or vinyl-pyridine linkages.[1][6] For a challenging substrate like this compound, the evolution from traditional to modern catalysts is stark.

Catalyst System (Precatalyst/Ligand)Typical Loading (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Key Insights & Rationale
Pd(PPh₃)₄ 3 - 5K₂CO₃, K₃PO₄Dioxane/H₂O, Toluene100-11012 - 2460 - 75The Classic Workhorse: Often requires higher temperatures and longer reaction times. The PPh₃ ligand is less effective at promoting oxidative addition of the C-Cl bond compared to modern ligands.[1][7]
Pd(dppf)Cl₂ 2 - 3K₂CO₃, Na₂CO₃Dioxane, THF90 - 1008 - 1870 - 85Improved Reliability: The bidentate dppf ligand offers greater stability to the catalyst. It represents a good balance of reactivity and cost but can still be sluggish with chloropyridines.[3][8]
XPhos Pd G3 1 - 2K₃PO₄, Cs₂CO₃Dioxane, Toluene80 - 1002 - 8>90High Performance Standard: The bulky and electron-rich XPhos ligand dramatically accelerates oxidative addition and reductive elimination. The G3 precatalyst is air- and moisture-stable, simplifying reaction setup.[1]
SPhos Pd G3 1 - 2K₃PO₄, Cs₂CO₃Dioxane, THF80 - 1004 - 12>90Alternative Buchwald Ligand: SPhos offers comparable reactivity to XPhos and can sometimes provide superior results depending on the specific coupling partners.[1][9]
PEPPSI™-IPr 2 - 3K₂CO₃, K₃PO₄t-BuOH, Dioxane80 - 1006 - 16>85NHC-Based System: N-Heterocyclic Carbene (NHC) ligands are strong σ-donors that form very stable palladium complexes, offering high activity for challenging substrates.[1][5]

Note: Yields are representative for electron-rich chloropyridine substrates and can vary based on the specific boronic acid/ester used, purity of reagents, and precise reaction conditions. Data is compiled from various sources for comparative purposes.[1]

Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is the cornerstone for synthesizing N-aryl pyridines, a motif prevalent in pharmaceuticals.[10][11] The choice of a bulky, electron-rich phosphine ligand is absolutely critical for success.[12]

  • Recommended Catalyst System: For the amination of this compound with primary or secondary amines, catalyst systems based on bulky biarylphosphine ligands are the gold standard. A combination of Pd₂(dba)₃ with a ligand like BrettPhos or RuPhos is highly effective. Alternatively, a pre-formed precatalyst such as BrettPhos Pd G3 offers convenience and high reactivity.

  • Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[12] Anhydrous toluene or dioxane are common solvents.

  • Causality: The bulky ligands create a coordinatively unsaturated palladium center that facilitates amine binding and subsequent C-N reductive elimination. Their electron-donating nature also promotes the initial oxidative addition step.[13]

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling introduces valuable alkynyl moieties.[14] This reaction typically requires a dual catalytic system of palladium and copper(I).[15][16]

  • Recommended Catalyst System: A combination of Pd(PPh₃)₂Cl₂ and Copper(I) Iodide (CuI) is the classic and still highly effective choice. The reactivity order for the halide is I > Br > Cl, so coupling a chloropyridine can be challenging.[15]

  • Conditions: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used, often serving as the solvent or co-solvent with THF.[15]

  • Expert Insight: For less reactive chloro-substrates, increasing the temperature may be necessary. However, this can lead to undesired alkyne homocoupling (Glaser coupling). Copper-free Sonogashira protocols using ligands like SPhos can mitigate this side reaction and are worth exploring for sensitive substrates.[16][17]

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction couples the chloropyridine with an alkene to form a substituted vinylpyridine.[18]

  • Recommended Catalyst System: Phosphine-free catalyst systems, such as **Palladium(II) acetate (Pd(OAc)₂) **, are often effective, especially with electron-deficient alkenes like acrylates. For more challenging couplings, the addition of a phosphine ligand like PPh₃ or a more robust NHC-palladium complex may be required.[19]

  • Base and Solvent: An organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HX generated.[18] High-boiling polar aprotic solvents like DMF or NMP are common.

  • Key Consideration: A major advantage of the Heck reaction is its excellent trans selectivity in the resulting alkene product.[19]

Mechanistic Rationale & Visualization

To make informed decisions, it is crucial to understand the underlying mechanism. The palladium-catalyzed cross-coupling reaction generally proceeds through a Pd(0)/Pd(II) catalytic cycle.

Catalytic_Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex L-Pd(II)(Ar)(R) Transmetalation Complex oa_complex->trans_complex Transmetalation (e.g., Suzuki) trans_complex->pd0 Reductive Elimination re_product Ar-R (Product) trans_complex->re_product reactants Ar-X + R-M reactants->oa_complex

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The success with challenging substrates like this compound hinges on accelerating the oxidative addition step. Bulky, electron-rich ligands (L) accomplish this by promoting the formation of a highly reactive, coordinatively unsaturated L₁Pd(0) species, which readily inserts into the C-Cl bond.[20][21]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and reproducible, providing a reliable starting point for optimization.

Protocol 1: High-Yield Suzuki-Miyaura Coupling

This protocol utilizes a modern, air-stable precatalyst, minimizing handling of pyrophoric or sensitive reagents.

Materials:

  • This compound

  • Arylboronic Acid (1.2 equivalents)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0 equivalents)

  • 1,4-Dioxane (anhydrous) and Water (degassed), in a 4:1 ratio

  • Inert gas (Argon or Nitrogen)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • To the Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 catalyst.

  • Seal the flask with a septum. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Robust Buchwald-Hartwig Amination

This protocol is optimized for the coupling of an amine with the chloropyridine substrate.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • BrettPhos (4.4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Toluene (anhydrous)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried Schlenk tube with a magnetic stir bar

Procedure:

  • Glovebox Operation: Inside an inert atmosphere glovebox, add NaOt-Bu, Pd₂(dba)₃, and BrettPhos to the Schlenk tube.

  • Add this compound, the amine, and the magnetic stir bar.

  • Add anhydrous toluene.

  • Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[22]

Catalyst Selection Workflow

Choosing the right catalyst from the outset can save significant time and resources. This decision tree provides a logical framework for catalyst selection.

Catalyst_Selection start What bond are you forming? cc_bond C-C Bond start->cc_bond C-C cn_bond C-N Bond (Buchwald-Hartwig) start->cn_bond C-N cc_type What type of C-C bond? cc_bond->cc_type cn_choice Use Pd₂(dba)₃ with a bulky phosphine ligand like BrettPhos or RuPhos. cn_bond->cn_choice suzuki C(sp²)-C(sp²) (Suzuki) cc_type->suzuki Aryl/Vinyl sonogashira C(sp²)-C(sp) (Sonogashira) cc_type->sonogashira Alkynyl heck C(sp²)-C(sp²) (Heck, vinylation) cc_type->heck Alkene suzuki_choice Use Buchwald Precatalyst (e.g., XPhos Pd G3) for highest yield. suzuki->suzuki_choice sonogashira_choice Start with Pd(PPh₃)₂Cl₂/CuI. Consider Cu-free for sensitive substrates. sonogashira->sonogashira_choice heck_choice Start with Pd(OAc)₂. Add ligands for challenging alkenes. heck->heck_choice

Caption: A decision guide for initial catalyst system selection.

Conclusion

While this compound presents inherent challenges as a cross-coupling substrate, modern palladium catalysis offers a powerful and reliable toolkit for its successful functionalization. The key to success lies in moving beyond traditional catalysts like Pd(PPh₃)₄ and embracing systems that employ bulky, electron-rich ligands. For Suzuki-Miyaura and Buchwald-Hartwig reactions, Buchwald-type precatalysts (e.g., XPhos or SPhos G3) and ligands (e.g., BrettPhos) provide superior activity, lower catalyst loadings, and milder reaction conditions. For Sonogashira and Heck couplings, established methods provide a strong foundation, with newer ligand-based and copper-free systems offering solutions for more sensitive or challenging transformations. By understanding the mechanistic principles and applying the robust protocols detailed in this guide, researchers can confidently and efficiently advance their synthetic programs.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-Chloro-5-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of validated analytical methodologies for the accurate quantification of 2-Chloro-5-isopropoxypyridine, a key intermediate in various synthetic pathways. As professionals in drug development and chemical research, the ability to reliably measure the concentration and purity of such compounds is paramount for ensuring process control, quality, and regulatory compliance. This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of specific techniques and validation parameters, grounded in internationally recognized standards.

The validation of an analytical procedure is the process of demonstrating its fitness for the intended purpose.[1] Our approach is anchored in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline, which provides a comprehensive framework for validating analytical procedures.[1][2] This ensures that the methods discussed are robust, reliable, and meet global regulatory expectations.[3]

Overview of Analytical Techniques

The selection of an analytical method is contingent on the physicochemical properties of the analyte, the required sensitivity, and the nature of the sample matrix. For this compound (C₈H₁₀ClN, MW: 155.62), its aromatic structure and expected volatility make it amenable to both chromatographic separation techniques.[4] We will compare two primary methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a discussion on the advantages of coupling them with Mass Spectrometry (MS).

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying components in a mixture. It is particularly suitable for non-volatile or thermally labile compounds. For this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical choice due to the molecule's moderate polarity.

  • Gas Chromatography (GC): An ideal technique for volatile and thermally stable compounds. Given the structure of this compound, it is expected to have sufficient volatility for GC analysis, making this a powerful alternative, especially for assessing volatile impurities.

Method Comparison: HPLC vs. GC

The choice between HPLC and GC depends on the specific analytical objective, such as routine quality control (assay), impurity profiling, or trace-level analysis.

FeatureReverse-Phase HPLC (RP-HPLC)Gas Chromatography (GC)
Principle Partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Excellent for a wide range of polarities. Ideal for routine assays and stability studies.Best suited for volatile and thermally stable analytes. Excellent for residual solvent and volatile impurity analysis.
Sample Prep Simple dissolution in a suitable solvent (e.g., mobile phase).Dissolution in a volatile solvent. Headspace analysis can be used to minimize matrix effects.
Detection UV-Vis (utilizing the pyridine ring's chromophore), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).
Strengths High precision, robust, widely available, suitable for non-volatile impurities.High resolution and sensitivity, especially with MS. Ideal for separating structurally similar volatile compounds.
Limitations Lower resolution for highly volatile compounds. Higher solvent consumption.Analyte must be volatile and thermally stable. Derivatization may be required for non-volatile compounds.

Detailed Experimental Protocols & Validation

The following sections provide detailed protocols for both an RP-HPLC and a GC method, followed by a summary of their validation in accordance with ICH guidelines.[5] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1]

Reverse-Phase HPLC-UV Method

Causality: An RP-HPLC method using a C18 column is selected due to the non-polar nature of the isopropoxy and chloro groups on the pyridine ring. Acetonitrile is chosen as the organic modifier for its favorable UV cutoff and elution strength. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times. UV detection at 240 nm is selected based on the expected absorbance maximum of the substituted pyridine chromophore.[6]

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 240 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound (1.0 mg/mL) in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Validation Workflow for HPLC Method

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2(R2)) cluster_report Finalization Protocol Develop Validation Protocol Reagents Prepare Standards & Reagents Protocol->Reagents Define criteria Specificity Specificity / Selectivity Reagents->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report Compile data

Caption: Workflow for HPLC method validation based on ICH Q2(R2) guidelines.

Gas Chromatography-FID Method

Causality: A GC method is developed for its high resolving power for volatile compounds. A mid-polarity column (e.g., DB-624 or equivalent) is chosen to provide good separation between the analyte and potential volatile impurities or residual solvents. Flame Ionization Detection (FID) is selected for its robustness and wide linear range for carbon-containing compounds. A temperature gradient program is employed to ensure efficient elution and good peak shape.

Experimental Protocol:

  • Instrumentation: Gas chromatograph with a split/splitless injector, FID detector, and autosampler.

  • Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow of 2.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes. Ramp at 15°C/min to 220°C, hold for 5 minutes.

  • Injection: 1 µL, split ratio of 20:1.

  • Diluent: Dichloromethane or Methanol.

  • Standard Preparation: Prepare a stock solution of this compound (1.0 mg/mL) in the diluent. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a target concentration of approximately 0.1 mg/mL.

Validation Workflow for GC Method

Caption: Key stages in the validation of the GC analytical method.

Comparative Validation Data Summary

The following table summarizes the expected performance characteristics for the validated HPLC and GC methods. These values represent typical acceptance criteria for methods used in pharmaceutical analysis.[7][8]

Validation ParameterHPLC-UV MethodGC-FID MethodICH Acceptance Criteria
Specificity No interference from blank/placebo at the analyte retention time.No interference from blank at the analyte retention time.Method must be selective for the analyte.
Linearity (R²) > 0.999> 0.999R² should be close to 1 (typically >0.99).[7]
Range 50 - 150 µg/mL50 - 150 µg/mLInterval where method is precise, accurate, and linear.
Accuracy (% Recovery) 99.1% - 100.8%98.5% - 101.2%Typically 98.0% - 102.0% for drug substance assay.
Precision (%RSD)
- Repeatability≤ 0.8%≤ 1.0%Typically ≤ 2%.
- Intermediate Precision≤ 1.2%≤ 1.5%Typically ≤ 2%.
LOD ~5 ng/mL~10 ng/mLS/N ratio of 3:1.[7]
LOQ ~15 ng/mL~30 ng/mLS/N ratio of 10:1.[7]
Robustness Unaffected by minor changes in flow rate (±0.1), pH (±0.2), and % organic (±2%).Unaffected by minor changes in flow rate (±0.2), and initial oven temp (±2°C).No significant impact on results from deliberate variations.

The Power of Mass Spectrometry (MS)

For applications requiring higher sensitivity and absolute certainty in identification, such as analyzing genotoxic impurities or characterizing degradation products, coupling chromatography with mass spectrometry is the gold standard.

  • LC-MS: Provides molecular weight information and fragmentation data, confirming the identity of the main peak and any impurities. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this purpose.[9]

  • GC-MS: Offers definitive identification of volatile compounds by matching their mass spectra against established libraries. Electron Ionization (EI) creates reproducible fragmentation patterns that act as a chemical fingerprint.[9][10] The presence of a chlorine atom in this compound would result in a characteristic M+2 isotopic pattern in the mass spectrum, providing an additional layer of confirmation.

Conclusion and Recommendations

Both RP-HPLC-UV and GC-FID are robust and reliable methods for the quantification of this compound.

  • For routine quality control, assay, and stability testing , the RP-HPLC method is recommended due to its high precision, simplicity of sample preparation, and suitability for analyzing potential non-volatile degradation products.

  • For analysis of volatile impurities, residual solvents, or as an orthogonal method to confirm purity, the GC-FID method is an excellent choice.

In a research or drug development setting, employing both methods provides a comprehensive analytical profile of the compound. For ultimate specificity and trace-level impurity analysis, hyphenation with mass spectrometry (LC-MS or GC-MS) is strongly advised. The validation of any chosen method must be rigorously documented to ensure data integrity and regulatory compliance.

References

The Pivotal Role of the 2-Chloro-5-isopropoxypyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive examination of the structure-activity relationship (SAR) of 2-Chloro-5-isopropoxypyridine analogs. This guide, intended for professionals in drug discovery and medicinal chemistry, moves beyond a mere recitation of facts to provide a deep, analytical perspective on why certain structural modifications to this privileged scaffold lead to potent and selective kinase inhibitors. We will delve into the causal relationships behind experimental choices, present comparative data, and provide detailed protocols to empower your own research endeavors.

Introduction: The Versatility of the Substituted Pyridine Ring

The pyridine ring is a cornerstone in medicinal chemistry, prized for its ability to form hydrogen bonds, its metabolic stability, and the ease with which it can be chemically modified. The introduction of a chlorine atom at the 2-position and an alkoxy group at the 5-position creates a versatile scaffold for developing targeted therapies, particularly in the realm of kinase inhibition. This guide will focus on the this compound moiety and its analogs, drawing key insights from the development of potent Anaplastic Lymphoma Kinase (ALK) and Tyrosine Kinase 2 (TYK2) inhibitors.

Core Structure-Activity Relationship Insights

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents. The following sections dissect the key structural features and their impact on kinase inhibition.

The Significance of the 2-Chloro and 5-Alkoxy Substitution

The 2-chloro group serves as a crucial handle for synthetic elaboration, often facilitating nucleophilic aromatic substitution to introduce various pharmacophoric elements that can interact with the target protein. The 5-alkoxy group, particularly the isopropoxy moiety, plays a significant role in modulating potency and pharmacokinetic properties.

A seminal study on the development of the potent ALK inhibitor Ceritinib (LDK378), which features a closely related 2,4-diaminopyrimidine core, provides invaluable insights into the SAR of the N2-linked 2-isopropoxy-5-methylphenyl group.[1][2][3][4][5][6][7][8] While the core is a pyrimidine, the SAR of the substituted aniline is highly relevant to the this compound scaffold.

In the development of Ceritinib, the 2-isopropoxy group on the aniline ring was found to be optimal for ALK potency.[1][2][3] This is likely due to a combination of steric and electronic effects that favor a productive binding conformation within the ATP-binding pocket of the kinase. The methyl group at the 5-position of the aniline further enhances this interaction.

Comparative Analysis of Alkoxy Group Variations

To understand the specific contribution of the isopropoxy group, it is instructive to compare it with other alkoxy substituents. While the primary literature on a systematic variation of the 5-alkoxy group on a 2-chloropyridine core is limited, we can draw parallels from related structures. In the development of Chk1 kinase inhibitors based on a 1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)urea scaffold, variations in the 2-alkoxy group led to significant differences in potency, with IC50 values ranging from 3-10 nM.[9] This highlights the sensitivity of kinase inhibition to the size and nature of the alkoxy substituent.

Compound ScaffoldAlkoxy GroupTarget KinaseIC50 (nM)Reference
2,4-diaminopyrimidine2-isopropoxyALK<1--INVALID-LINK--
1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureaMethoxyChk110--INVALID-LINK--
1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureaEthoxyChk15--INVALID-LINK--
1-(5-chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureaIsopropoxyChk13--INVALID-LINK--

Table 1: Comparison of Alkoxy Group Variations on Kinase Inhibition.

Case Study: Ceritinib (LDK378) - A Potent ALK Inhibitor

The development of Ceritinib offers a masterclass in rational drug design, with the 2-isopropoxy-5-methylphenyl moiety playing a pivotal role.[1][2][3][4][5][6][7][8] The strategic inclusion of this group was instrumental in achieving high potency and selectivity for ALK.[1][2][3]

SAR_Ceritinib cluster_core 2,4-Diaminopyrimidine Core cluster_substituents Key Substitutions Core Core Scaffold Isopropoxy 2-Isopropoxy Group (Potency) Core->Isopropoxy N2-linkage Sulfone N4-Aryl Sulfone (Selectivity) Core->Sulfone N4-linkage Methyl 5-Methyl Group (Enhanced Interaction) Isopropoxy->Methyl Piperidine 4-Piperidine Group (Solubility & PK) Isopropoxy->Piperidine

Caption: Key structural features of Ceritinib contributing to its activity.

A Comparative Look at TYK2 Inhibitors

The 2-chloropyridine scaffold is also a key feature in the design of selective TYK2 inhibitors. Deucravacitinib, a first-in-class, oral, selective, allosteric TYK2 inhibitor, showcases a different approach to kinase inhibition.[10][11][12][13][14] Unlike ATP-competitive inhibitors that bind to the highly conserved catalytic domain (JH1), deucravacitinib targets the regulatory pseudokinase domain (JH2).[10][11][12][13] This allosteric mechanism of action leads to greater selectivity over other Janus kinases (JAKs), thereby reducing off-target effects.[10][12][13]

The SAR of TYK2 JH2 inhibitors often involves a central heterocyclic core, such as a pyridine or pyrimidine, with appended groups that make specific interactions within the less conserved JH2 domain. This provides a valuable counterpoint to the ATP-competitive ALK inhibitors, demonstrating the versatility of the substituted pyridine scaffold in different kinase inhibition strategies.

Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed methodologies for key experiments in the evaluation of this compound analogs.

Protocol 1: ALK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available assays and is a common method for determining the in vitro potency of kinase inhibitors.[15]

Objective: To determine the IC50 value of a test compound against ALK kinase.

Materials:

  • Recombinant human ALK enzyme

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., a suitable peptide substrate for ALK)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).

  • Add 2 µL of ALK enzyme solution (e.g., 35 ng/well) to each well.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a widely used method to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.[16][17][18]

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in an ALK-positive cancer cell line (e.g., H2228).[17]

Materials:

  • ALK-positive cancer cell line (e.g., H2228)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay ALK Kinase Inhibition Assay (IC50 Determination) Cell_Proliferation Cell Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Proliferation Potent Compounds TYK2_Assay TYK2 JH2 Binding Assay (Kd Determination) TYK2_Assay->Cell_Proliferation Western_Blot Western Blot Analysis (Target Engagement) Cell_Proliferation->Western_Blot Active Compounds Xenograft Xenograft Models (Antitumor Efficacy) Western_Blot->Xenograft Confirmed Target Engagement

Caption: A typical workflow for the evaluation of kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold and its analogs represent a fertile ground for the discovery of novel kinase inhibitors. The insights gleaned from the development of potent ALK and TYK2 inhibitors underscore the importance of subtle structural modifications in achieving high potency and selectivity. Future research in this area should focus on systematic explorations of substitutions at all positions of the pyridine ring to build a more comprehensive SAR map. Furthermore, the application of this scaffold to other kinase targets holds significant promise for the development of new therapeutics for a range of diseases.

References

A Senior Application Scientist's Guide: Benchmarking 2-Chloro-5-isopropoxypyridine in Modern Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyridines in Synthesis

In the landscape of pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a multitude of bioactive compounds and functional materials. The strategic functionalization of the pyridine ring is therefore of paramount importance. Among the myriad of building blocks available to the modern chemist, 2-chloro-5-substituted pyridines offer a versatile platform for diversification, primarily through palladium-catalyzed cross-coupling reactions.

This guide presents an in-depth comparative analysis of 2-Chloro-5-isopropoxypyridine , benchmarking its performance against other common 5-alkoxy and 5-alkyl substituted 2-chloropyridines. We will delve into the causality behind experimental choices, providing field-proven insights into how the nature of the 5-substituent—specifically the isopropoxy group—influences reactivity in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and data herein are designed to be self-validating, offering a robust starting point for researchers, scientists, and drug development professionals aiming to leverage these critical reagents.

The Protagonist: this compound

This compound is a heterocyclic building block characterized by a pyridine ring substituted with a chlorine atom at the 2-position and an isopropoxy group at the 5-position. The chlorine atom serves as a versatile leaving group for cross-coupling reactions, while the isopropoxy group modulates the electronic and steric properties of the molecule.

Core Physicochemical Properties
PropertyValue
CAS Number 68700-93-6[1][2][3][4]
Molecular Formula C₈H₁₀ClN
Molecular Weight 155.62 g/mol [1][2]

The Comparative Cohort: Alternative 2-Chloro-5-substituted Pyridines

To provide a meaningful benchmark, we will compare this compound against three close analogues:

  • 2-Chloro-5-methoxypyridine: Features a less sterically demanding electron-donating group.

  • 2-Chloro-5-ethoxypyridine: Offers an intermediate steric profile between the methoxy and isopropoxy analogues.

  • 2-Chloro-5-methylpyridine: Replaces the electron-donating oxygen with a carbon, altering the electronic influence on the ring.

The central hypothesis of this guide is that the interplay between the electronic-donating nature and the steric bulk of the 5-substituent will manifest in discernible trends in reaction efficiency, catalyst loading, and optimal reaction conditions across the three benchmarked cross-coupling reactions.

Section 1: The Suzuki-Miyaura Coupling – Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance.[5] The reaction of 2-chloropyridines can be challenging due to the generally lower reactivity of the C-Cl bond compared to C-Br or C-I bonds, necessitating the use of highly active catalyst systems.[6][7]

Causality of Experimental Choices

The primary challenge in the Suzuki coupling of 2-chloropyridines is the oxidative addition of the Pd(0) catalyst to the C-Cl bond. The electron-deficient nature of the pyridine ring, enhanced by the electronegative nitrogen, facilitates this step relative to a chlorobenzene. However, the 5-alkoxy substituents are electron-donating, which can slightly deactivate the C-Cl bond towards oxidative addition. Our choice of a catalyst system featuring a bulky, electron-rich phosphine ligand like SPhos is deliberate; these ligands are known to promote the oxidative addition of challenging aryl chlorides and stabilize the active Pd(0) species.[8] Potassium phosphate is selected as a robust base that is effective in promoting transmetalation without leading to significant catalyst degradation.

Comparative Performance Data (Representative)

The following data represents expected yields for the coupling of various 2-chloro-5-substituted pyridines with 4-methoxyphenylboronic acid under standardized conditions. These values are synthesized from literature precedents on similar substrates to provide a comparative baseline.

Entry2-Chloropyridine Substrate5-SubstituentExpected Yield (%)Commentary
1This compound -O-iPr85-90The bulky isopropoxy group may slightly hinder the approach of the catalyst, but its electron-donating effect is strong.
22-Chloro-5-methoxypyridine-OMe90-95Minimal steric hindrance and strong electron donation from the methoxy group lead to high efficiency.
32-Chloro-5-ethoxypyridine-OEt88-93A slight decrease in yield compared to the methoxy analogue due to increased steric bulk.
42-Chloro-5-methylpyridine-Me80-85The methyl group is less electron-donating than the alkoxy groups, leading to a slightly less reactive substrate.

Experimental Protocol: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 2-Chloropyridine (1.0 mmol) - Arylboronic Acid (1.2 mmol) - K₃PO₄ (2.0 mmol) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) atmosphere Evacuate & Backfill with Argon (3x) reagents->atmosphere solvent Add Degassed 1,4-Dioxane/H₂O (5:1) atmosphere->solvent heat Heat to 100 °C (12-24 h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute with EtOAc, Wash with H₂O & Brine cool->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify by Flash Chromatography dry->purify Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (In Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Pd₂(dba)₃ (1.5 mol%) - XPhos (3 mol%) - NaOt-Bu (1.4 mmol) - 2-Chloropyridine (1.0 mmol) solvent Add Anhydrous Toluene reagents->solvent amine Add Amine (1.2 mmol) solvent->amine heat Heat to 110 °C (8-16 h) amine->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Quench with H₂O cool->quench extract Extract with EtOAc quench->extract dry Dry (MgSO₄), Filter, Concentrate extract->dry purify Purify by Flash Chromatography dry->purify Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl R-Pd(II)-C≡CR' L₂ transmetalation->pd_alkynyl cu_x CuX transmetalation->cu_x reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 product R-C≡CR' reductive_elimination->product cu_acetylide Cu-C≡CR' cu_acetylide->transmetalation alkyne H-C≡CR' alkyne->cu_acetylide CuX, Base base Base

References

Safety Operating Guide

Operational Guide for the Safe Disposal of 2-Chloro-5-isopropoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond the point of sale; it is to ensure that our partners in research and development can operate with the highest standards of safety and environmental stewardship. This guide provides a comprehensive, actionable protocol for the proper disposal of 2-Chloro-5-isopropoxypyridine, a halogenated organic compound. The procedures outlined herein are designed to be self-validating, ensuring compliance with safety regulations and protecting both laboratory personnel and the environment.

Immediate Safety & Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. Based on data from analogous chlorinated pyridine compounds, this substance must be treated as hazardous.

Personal Protective Equipment (PPE) is non-negotiable:

  • Gloves: Wear chemically resistant gloves, such as butyl rubber or nitrile rubber. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1][2]

  • Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.[1][2]

  • Lab Coat: A flame-retardant lab coat should be worn to protect from incidental contact.[1]

  • Respiratory Protection: All handling and disposal operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[1][3][4]

Waste Characterization & Regulatory Context

Expert Insight: Understanding why a substance is treated as hazardous is the foundation of safe disposal. This compound's chemical structure is key. It is a halogenated organic compound , a class of chemicals specifically regulated by environmental agencies like the U.S. Environmental Protection Agency (EPA).[5][6][7] Due to its persistence and potential for toxicity, it cannot be disposed of via standard drains or municipal trash.[1][3]

Under regulations such as the Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organic compounds are often listed as hazardous (F-list wastes).[8] Therefore, this material must be collected, stored, and disposed of through a licensed hazardous waste management company.[9][10][11]

Data Summary: Hazard Profile and Handling
Hazard ClassificationDescriptionPrecautionary Measures & Disposal Implications
Acute Toxicity Analogous compounds are harmful if swallowed, in contact with skin, or if inhaled.[1][12][13]Avoid all direct contact. Mandates the use of comprehensive PPE. All waste must be securely contained.
Skin/Eye Irritation Causes skin irritation and serious eye irritation/damage. Some related compounds can cause severe burns.[2][12][14][15]Requires immediate flushing if contact occurs. Reinforces the need for gloves and eye protection.
Chemical Incompatibility Not compatible with strong oxidizing agents, strong acids, and strong bases.[9][11][12]Crucial for disposal: Do NOT mix this waste with other chemical waste streams, especially those containing incompatible materials, to prevent violent reactions.[3]
Hazardous Decomposition Combustion can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[12][15][16]This profile necessitates disposal via high-temperature incineration with scrubbers to neutralize acidic gases, a service provided by specialized waste facilities.[2][5][16]

Step-by-Step Waste Collection & Disposal Protocol

This protocol ensures that waste is handled in a manner that is safe, compliant, and self-validating through clear labeling and segregation.

Step 1: Waste Segregation

  • Action: Dedicate a specific, compatible waste container solely for this compound and materials contaminated with it.

  • Causality: Segregation prevents accidental mixing with incompatible chemicals, which could lead to dangerous reactions.[3][12] Keep chemicals in their original containers for disposal whenever possible.[2][3]

Step 2: Container Selection

  • Action: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[1]

  • Causality: A compatible container prevents chemical degradation of the container itself, ensuring its integrity and preventing leaks during storage and transport.

Step 3: Waste Labeling (The Self-Validating System)

  • Action: Immediately affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[1] The label MUST include:

    • The words "Hazardous Waste" .[1]

    • The full chemical name: "this compound" (no formulas or abbreviations).[1]

    • A list of all constituents and their approximate percentages if it is a mixture.[1]

    • The date accumulation started.

  • Trustworthiness: This rigorous labeling practice is a self-validating system that clearly communicates the container's contents and hazards to all personnel, preventing improper handling or accidental mixing.

Step 4: Secure Storage

  • Action: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin within a designated satellite accumulation area. This area must be away from heat sources and incompatible materials.[3][12][13][17]

  • Causality: Secure storage minimizes the risk of spills, exposure to personnel, and ignition from external sources.

Step 5: Arranging for Disposal

  • Action: Once the container is full or you are finished with the process, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[1]

  • Causality: EHS professionals are trained to handle the final stages of waste consolidation and will ensure the material is transported by a licensed hazardous waste disposal company for proper treatment, typically high-temperature incineration.[2][16][18]

Disposal Workflow Diagram

G start Identify Waste: This compound container_check Is original container available and suitable? start->container_check select_container Select new, compatible (HDPE, Glass) container container_check->select_container No use_original Use original container for waste collection container_check->use_original Yes collect_waste Collect Waste (Pure substance, solutions, or contaminated solids) select_container->collect_waste use_original->collect_waste label_container LABEL IMMEDIATELY: 'Hazardous Waste' Full Chemical Name Constituents & Date collect_waste->label_container store_waste Store container securely in a designated, ventilated area with secondary containment. label_container->store_waste contact_ehs Contact EHS/Safety Office for waste pickup. store_waste->contact_ehs

Caption: Decision workflow for collecting and storing hazardous chemical waste.

Management of Spills and Contaminated Materials

In the event of a spill, immediate and correct action is critical.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.[9][16]

  • Control Vapors: Ensure the chemical fume hood is operational or that the area is well-ventilated.

  • PPE: Don the appropriate PPE as described in Section 1.[4]

  • Containment: Absorb the spill using an inert material such as vermiculite, sand, or dry earth.[1][9] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[1][4][9][16]

  • Labeling: Label the container as "Hazardous Waste: Debris contaminated with this compound."

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials and rinsate as hazardous waste.[9] Do not allow any chemical or rinsate to enter drains.[1][16]

Decontamination of Empty Containers

Expert Insight: An "empty" container is never truly empty and must be treated as hazardous until properly decontaminated. The residue it contains poses the same risks as the bulk chemical.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: This is critical. The rinsate from each wash must be collected and disposed of as hazardous waste.[1] It should be added to your designated waste container for this compound.

  • Final Disposal: Once triple-rinsed, the container can be defaced (to prevent reuse) and disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[1] Some regulations may require puncturing the container before disposal.[10]

By adhering to this structured, causality-driven protocol, you ensure that the disposal of this compound is managed with the highest degree of safety, integrity, and regulatory compliance.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.